molecular formula C15H15NO3 B1370155 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187163-21-8

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Cat. No.: B1370155
CAS No.: 1187163-21-8
M. Wt: 257.28 g/mol
InChI Key: UPYQPJGEJNVBRY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-14(16-10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYQPJGEJNVBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221199
Record name (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-21-8
Record name (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps, offering in-depth scientific rationale for the chosen synthetic strategy, a critical analysis of the characterization data, and practical, field-tested insights. The protocols described herein are designed to be self-validating, ensuring a high degree of success for researchers, scientists, and drug development professionals.

Strategic Imperative: The Significance of Aryl-Pyridyl Ketones

Aryl-pyridyl ketones represent a privileged structural motif in modern chemistry. They serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The inherent asymmetry and diverse reactivity of the pyridine ring, coupled with the electronic properties of the benzoyl group, make these compounds versatile building blocks. The specific target of this guide, this compound, incorporates a substituted pyridine core, which is a common feature in numerous bioactive molecules. The dimethoxybenzoyl moiety further provides opportunities for derivatization and influences the molecule's overall conformation and electronic profile.

The Synthetic Challenge: A Logic-Driven Approach

The synthesis of aryl-pyridyl ketones is not without its challenges. A classic electrophilic aromatic substitution, such as the Friedel-Crafts acylation, is generally ineffective for pyridines. The lone pair of electrons on the nitrogen atom readily complexes with Lewis acids (e.g., AlCl₃), leading to the formation of a pyridinium salt.[1] This deactivates the ring towards electrophilic attack, rendering the reaction impractical.[1][2]

Therefore, a more nuanced approach is required, one that circumvents the limitations of classical methods. Our strategy hinges on reversing the polarity of the pyridine ring, transforming it from an electron-deficient system into a potent nucleophile. This is achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.

Retrosynthetic Analysis & Chosen Pathway

Our retrosynthetic disconnection points to two primary fragments: a 6-methylpyridine synthon and a 3,5-dimethoxybenzoyl electrophile. The key C-C bond formation will be accomplished by reacting a nucleophilic, metalated 6-methylpyridine derivative with an appropriate acylating agent.

Specifically, we will employ a halogen-metal exchange reaction starting from 2-bromo-6-methylpyridine. This precursor allows for regioselective lithiation at the C2 position, generating a highly reactive pyridyllithium intermediate. Subsequent quenching with an acyl chloride, 3,5-dimethoxybenzoyl chloride, will furnish the desired product. This method offers excellent regiocontrol and is generally high-yielding.[2]

Experimental Protocol: Synthesis

Reaction: Lithiation of 2-bromo-6-methylpyridine followed by acylation with 3,5-dimethoxybenzoyl chloride.

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes (1.1 eq)

  • 3,5-Dimethoxybenzoyl chloride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-6-methylpyridine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Acylation: In a separate flame-dried flask, dissolve 3,5-dimethoxybenzoyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) pyridyllithium solution over 20 minutes.

  • Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Then, slowly warm the flask to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, typically a yellow to brown oil or solid, is then purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a pure solid.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation & Setup cluster_reaction Step 2: Core Reaction cluster_purification Step 3: Isolation & Purification reagents 2-Bromo-6-methylpyridine Anhydrous THF cooling Cool to -78 °C reagents->cooling setup Flame-dried flask Nitrogen atmosphere setup->cooling lithiation Add n-BuLi dropwise (Halogen-Metal Exchange) cooling->lithiation Stir 1 hr acylation Add 3,5-Dimethoxybenzoyl chloride solution lithiation->acylation Forms Pyridyllithium quench Warm to 0 °C Quench with NH4Cl (aq) acylation->quench Stir 2 hr workup Liquid-Liquid Extraction (EtOAc/Water) Aqueous Washes quench->workup purify Dry (MgSO4) Concentrate Column Chromatography workup->purify product Pure 2-(3,5-Dimethoxybenzoyl) -6-methylpyridine purify->product

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Multi-faceted Characterization Approach

The unambiguous identification and confirmation of the structure of the synthesized compound are paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Spectroscopic Data & Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80t, J ≈ 7.8 Hz1HH4-pyridineTriplet due to coupling with H3 and H5 protons.
~7.55d, J ≈ 7.7 Hz1HH3-pyridineDoublet due to coupling with H4 proton.
~7.35d, J ≈ 7.9 Hz1HH5-pyridineDoublet due to coupling with H4 proton.
~7.10d, J ≈ 2.4 Hz2HH2', H6'-benzoylDoublet due to meta-coupling with H4'.
~6.70t, J ≈ 2.4 Hz1HH4'-benzoylTriplet due to coupling with H2' and H6'.
3.85s6H-OCH₃Singlet for the two equivalent methoxy groups.
2.65s3H-CH₃Singlet for the methyl group on the pyridine ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~193.0C=O (Ketone)
~160.5C3', C5'-benzoyl (C-O)
~158.0C6-pyridine
~154.0C2-pyridine
~138.0C1'-benzoyl
~137.0C4-pyridine
~125.0C3-pyridine
~122.0C5-pyridine
~107.5C2', C6'-benzoyl
~105.0C4'-benzoyl
55.7-OCH₃
24.5-CH₃

Table 3: Key IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1670StrongC=O Stretch (Aryl Ketone)
~1600, 1580Strong, MediumC=C and C=N Ring Stretching
~1205StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1065StrongSymmetric C-O-C Stretch (Aryl Ether)

Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 257.

  • Key Fragmentation: A prominent fragment corresponding to the dimethoxybenzoyl cation at m/z = 165 is expected.[3][4] Another significant fragment would arise from the 6-methyl-2-pyridyl moiety.

Characterization Workflow Visualization

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Confirmation start Purified Product nmr_sample Dissolve in CDCl3 start->nmr_sample ir_acq ATR-FTIR Acquisition start->ir_acq ms_acq EI-MS Acquisition start->ms_acq h_nmr ¹H NMR Acquisition nmr_sample->h_nmr c_nmr ¹³C NMR Acquisition nmr_sample->c_nmr analyze_nmr Correlate ¹H and ¹³C shifts with structure h_nmr->analyze_nmr c_nmr->analyze_nmr analyze_ir Identify functional groups (C=O, C-O) ir_acq->analyze_ir analyze_ms Confirm Molecular Weight Analyze fragmentation ms_acq->analyze_ms final_structure Confirmed Structure of Target Compound analyze_nmr->final_structure analyze_ir->final_structure analyze_ms->final_structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide has detailed a reliable and scientifically-grounded pathway for the . By leveraging a directed ortho-metalation strategy, we have overcome the inherent challenges associated with pyridine acylation. The comprehensive characterization protocol, employing NMR, IR, and Mass Spectrometry, provides a robust framework for structural verification. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and study this valuable class of heterocyclic compounds.

References

  • Frett, B., McConnell, N., Kharbanda, A., Naresh, G., Rounseville, B., Warner, C., Chang, J., Debolske, N., & Li, H. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200187. [Link]

  • Filo. (2023). The chemistry of pyridine under friedel-crafts acylation. [Link]

  • Frett, B., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona Repository. [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Kiefl, G., et al. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 23(20), 7852–7856. [Link]

  • Nowick, J.S. (n.d.). H NMR spectra for methylpyridines. UCI Department of Chemistry. [Link]

  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Forensic Science International, 237, 106-114. [Link]

  • National Institute of Justice. (2014). GC-MS and IR Studies on the Six Ring Regioisomeric Dimethoxybenzoyl-N-Methylpiperazines (DMBzMPs). [Link]

  • MassBank. (2008). 3-methylpyridine Mass Spectrum. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines a plausible synthetic route and details the essential experimental protocols required for a thorough physicochemical characterization, crucial for its evaluation in drug discovery and development pipelines. The guide is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the scientific principles at play.

Introduction: The Rationale for Characterization

The convergence of a benzoylpyridine core with a 3,5-dimethoxy substitution pattern presents a compelling scaffold for medicinal chemistry. Benzoylpyridine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties[1]. The pyridine ring is a common motif in pharmaceuticals, influencing properties like solubility and receptor binding[2]. The 3,5-dimethoxybenzoyl moiety, on the other hand, is found in a number of natural and synthetic compounds with potent biological activities, including tubulin polymerization inhibition[3][4].

The specific compound, this compound, combines these features. The methyl group at the 6-position of the pyridine ring can influence the molecule's conformation and metabolic stability[5]. A comprehensive understanding of its physicochemical properties is paramount for any future development. These properties, including solubility, pKa, lipophilicity (logP), and thermal stability, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential[6]. This guide provides the foundational knowledge and experimental framework to establish a robust physicochemical profile for this promising, yet uncharacterized, molecule.

Synthesis of this compound

A reliable synthetic route is the prerequisite for obtaining the high-purity material needed for accurate physicochemical analysis. While a specific synthesis for this compound has not been detailed in the literature, a plausible and efficient approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, due to its high functional group tolerance and generally good yields[7].

An alternative, more classical approach would be a Friedel-Crafts acylation. However, this method can be limited by the reactivity of the pyridine ring and the potential for polysubstitution. The Suzuki coupling offers a more controlled and often higher-yielding pathway.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of a suitable pyridine derivative with a benzaldehyde, followed by oxidation.

G cluster_0 Suzuki-Miyaura Coupling 2-chloro-6-methylpyridine 2-Chloro-6-methylpyridine 3_5_dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Intermediate This compound 3_5_dimethoxybenzaldehyde->Intermediate Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_catalyst->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Solvent Solvent (e.g., Dioxane/Water) Solvent->Intermediate 2_chloro_6_methylpyridine 2_chloro_6_methylpyridine 2_chloro_6_methylpyridine->Intermediate Suzuki Coupling

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-6-methylpyridine (1.0 equiv.), 3,5-dimethoxybenzaldehyde (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Characterization

A thorough characterization of the physicochemical properties of an active pharmaceutical ingredient (API) is a critical step in drug development[8]. The following sections detail the experimental protocols for determining the key properties of this compound.

Solubility

Solubility is a crucial parameter that influences a drug's dissolution rate and, consequently, its bioavailability[6]. Both kinetic and thermodynamic solubility assays are valuable. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility at equilibrium[9].

This protocol outlines a turbidimetric method for rapid solubility assessment[10].

G Start Start: Compound in DMSO Dilution Dilute with Aqueous Buffer (e.g., PBS, pH 7.4) Start->Dilution Incubation Incubate at 37°C Dilution->Incubation Measurement Measure Turbidity (Absorbance at 620 nm) Incubation->Measurement Analysis Determine Solubility Range Measurement->Analysis End End Analysis->End G Start Prepare Mobile Phase & Calibrants HPLC Inject Calibrants & Target Compound into RP-HPLC System Start->HPLC Data_Collection Record Retention Times HPLC->Data_Collection Calibration Plot log k of Calibrants vs. Known logP Values Data_Collection->Calibration Calculation Calculate log k of Target & Determine logP from Calibration Curve Calibration->Calculation End End Calculation->End

Sources

An In-Depth Technical Guide to (3,5-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone is a synthetic ketone derivative featuring a disubstituted phenyl ring linked to a methylated pyridine ring through a carbonyl bridge. This molecular scaffold has garnered interest within the medicinal chemistry landscape due to the established pharmacological importance of both pyridine and substituted phenyl moieties. Pyridine rings are a cornerstone in drug design, present in numerous therapeutic agents, while the 3,5-dimethoxyphenyl group is a recurring motif in compounds targeting a variety of biological pathways, notably as inhibitors of protein kinases. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and explores the potential therapeutic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Structure

The precise chemical structure and nomenclature are fundamental for unambiguous scientific communication.

IUPAC Name: (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone

Molecular Formula: C₁₅H₁₅NO₃

Molecular Weight: 257.28 g/mol

Structure:

Caption: 2D structure of (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₃N/A
Molecular Weight257.28 g/mol N/A
XLogP32.9[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count4[1]
Exact Mass257.10519326 g/mol N/A
Monoisotopic Mass257.10519326 g/mol N/A
Topological Polar Surface Area46.8 ŲN/A
Heavy Atom Count19N/A
Formal Charge0[1]
Complexity315N/A
Isotope Atom Count0N/A
Defined Atom Stereocenter Count0N/A
Undefined Atom Stereocenter Count0N/A
Defined Bond Stereocenter Count0N/A
Undefined Bond Stereocenter Count0N/A
Covalently-Bonded Unit Count1N/A
Compound Is CanonicalizedYesN/A

Synthesis and Purification

The synthesis of (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone can be approached through several established synthetic methodologies. A plausible and efficient route involves a Grignard reaction followed by oxidation, or a Friedel-Crafts acylation. Below is a detailed, exemplary protocol for a Grignard-based synthesis.

Experimental Protocol: Grignard-based Synthesis

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • If the reaction does not start, gentle heating may be applied. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (3,5-dimethoxyphenyl)magnesium bromide.

Step 2: Reaction with 6-Methylpyridine-2-carbonitrile

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 6-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Hydrolysis and Ketone Formation

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine intermediate.

  • Hydrolyze the crude imine by stirring with 3M aqueous hydrochloric acid at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion to the ketone.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification A 1-Bromo-3,5-dimethoxybenzene B Mg turnings, I₂ (cat.), Anhydrous THF A->B Reaction Initiation C (3,5-Dimethoxyphenyl)magnesium bromide B->C Formation D 6-Methylpyridine-2-carbonitrile C->D Reaction F Imine Intermediate D->F E Anhydrous THF G Aqueous HCl F->G Acidic Workup H Neutralization (NaHCO₃) G->H I Crude Product H->I J Column Chromatography I->J Purification K Pure (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone J->K

Caption: Synthetic workflow for (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone.

Potential Applications in Drug Discovery

While specific biological data for (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone is not extensively published, the structural motifs present suggest several promising avenues for investigation in drug discovery.

Kinase Inhibition

The 3,5-dimethoxyphenyl moiety is a known pharmacophore in a number of potent and selective kinase inhibitors. For instance, derivatives containing this group have shown significant inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) kinases.[2] The pyridine ring can also contribute to binding within the ATP-binding pocket of various kinases through hydrogen bonding and other interactions. Given this, (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone represents a logical starting point for the design of novel kinase inhibitors for oncology and other therapeutic areas.

Anticancer Activity

Many compounds with pyridine and substituted phenyl rings exhibit anticancer properties. For example, certain trimethoxyphenyl pyridine derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3] The structural similarity of the title compound to these active molecules suggests its potential as an anticancer agent.

Signaling Pathway Modulation

The p68 RNA helicase/β-catenin pathway is a critical signaling cascade implicated in cancer development. A novel anticancer agent, RX-5902, which contains a 1-(3,5-dimethoxyphenyl)piperazine moiety, has been shown to interfere with this pathway by directly binding to phospho-p68 RNA helicase.[4] This highlights the potential for the 3,5-dimethoxyphenyl group to be a key interacting element in modulating this important oncogenic pathway.

SignalingPathway cluster_pathway Potential Cellular Targets cluster_outcome Therapeutic Outcomes Kinases Protein Kinases (e.g., FGFR) Anticancer Anticancer Effects Kinases->Anticancer Tubulin Tubulin Polymerization Tubulin->Anticancer p68_betaCatenin p68 RNA Helicase / β-Catenin Pathway p68_betaCatenin->Anticancer Compound (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone Compound->Kinases Inhibition Compound->Tubulin Disruption Compound->p68_betaCatenin Modulation

Caption: Potential signaling pathways targeted by the title compound.

Future Directions

To fully elucidate the therapeutic potential of (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone, further research is warranted. Key areas for future investigation include:

  • Comprehensive Biological Screening: Evaluation against a broad panel of kinases and cancer cell lines to identify specific targets and indications.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm the molecular mechanism(s) by which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessment of the compound's therapeutic efficacy in relevant animal models of disease.

Conclusion

(3,5-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone is a molecule of significant interest for drug discovery, possessing structural features common to a variety of biologically active compounds. While further research is required to fully characterize its pharmacological profile, its potential as a kinase inhibitor and anticancer agent makes it a compelling candidate for further investigation and development. The synthetic route is accessible, and the foundational knowledge of its constituent pharmacophores provides a strong rationale for its exploration in the quest for novel therapeutics.

References

  • Maga, M., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211. Available at: [Link]

  • PubChem. (3,5-Dimethoxyphenyl)(6-methylpyridin-3-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (4-Methoxyphenyl)(6-methylpyridin-2-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports, 11(1), 2038. Available at: [Link]

  • Ghattass, K., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-1601. Available at: [Link]

Sources

An In-depth Technical Guide to (3,5-Dimethoxyphenyl)(6-methylpyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Subject: A comprehensive technical overview of the synthesis, characterization, and potential therapeutic applications of (3,5-Dimethoxyphenyl)(6-methylpyridin-3-yl)methanone.

Audience: This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds for therapeutic intervention.

Executive Summary

The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on the pyridine-ketone derivative, (3,5-dimethoxyphenyl)(6-methylpyridin-3-yl)methanone. While the user's initial query specified "2-(3,5-Dimethoxybenzoyl)-6-methylpyridine," a thorough search of chemical databases confirms the identity of the commercially available and documented regioisomer as 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine , with the IUPAC name (3,5-dimethoxyphenyl)(6-methylpyridin-3-yl)methanone . This document will proceed with a detailed analysis of this specific compound, providing a framework for its synthesis, characterization, and prospective evaluation as a therapeutic agent. We will explore a robust synthetic strategy, propose a mechanism of action based on established pharmacophores, and outline the necessary protocols for its comprehensive scientific validation.

Compound Identification and Physicochemical Properties

The subject of this guide is a bi-aryl ketone featuring a 6-methylpyridine ring linked to a 3,5-dimethoxybenzoyl group. The precise connectivity is crucial for its chemical behavior and biological activity.

PropertyValueSource(s)
Compound Name 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine
IUPAC Name (3,5-dimethoxyphenyl)(6-methylpyridin-3-yl)methanone
CAS Number 1187167-92-5
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Purity (Typical) ≥97.0%
InChI Key XHHNTJRFEGPQLW-UHFFFAOYSA-N

Rationale and Strategy for Chemical Synthesis

The synthesis of aryl pyridyl ketones, such as the target compound, requires careful strategic planning. Direct electrophilic acylation of the pyridine ring via classical Friedel-Crafts conditions is generally ineffective.[1][2] This is due to two primary factors: the pyridine nitrogen acts as a Lewis base, readily complexing with and deactivating the Lewis acid catalyst (e.g., AlCl₃), and the inherent electron-deficient nature of the pyridine ring makes it a poor nucleophile for electrophilic aromatic substitution.[2]

Therefore, a more robust and reliable strategy involves modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as a superior method for constructing the critical C(sp²)-C(sp²) bond between the pyridine and benzoyl moieties.[3][4] This approach offers high functional group tolerance, milder reaction conditions, and generally higher yields compared to older methods.

The proposed synthetic strategy involves the coupling of a pyridyl-boronic acid derivative with a benzoyl halide. This specific disconnection is chosen to leverage the commercial availability of substituted boronic acids and the ease of preparation of acyl chlorides.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_product Final Product R1 5-Bromo-2-methylpyridine S1 Step 1: Borylation (Miayura Borylation) R1->S1 R2 3,5-Dimethoxybenzoic acid S2 Step 2: Acyl Chloride Formation R2->S2 I1 2-Methyl-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyridine S1->I1 I2 3,5-Dimethoxybenzoyl chloride S2->I2 S3 Step 3: Suzuki-Miyaura Coupling (Pd-catalyzed) P (3,5-Dimethoxyphenyl) (6-methylpyridin-3-yl)methanone S3->P I1->S3 I2->S3 MoA_Pathway cluster_drug Pharmacological Agent cluster_target Cellular Target cluster_process Cellular Process Disruption cluster_outcome Cellular Outcome Drug (3,5-Dimethoxyphenyl) (6-methylpyridin-3-yl)methanone Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Dynamics Microtubule Dynamics Polymerization->Dynamics Disrupts Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Sources

A Technical Guide to the Preliminary Biological Screening of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, necessitating a systematic and scientifically rigorous approach to the evaluation of new chemical entities. This guide provides an in-depth framework for the preliminary biological screening of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, a compound featuring a benzoylpyridine scaffold with potential for diverse pharmacological activities. We present a multi-tiered screening cascade designed to efficiently assess its potential cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, causality-driven experimental design, and robust data interpretation strategies. Each protocol is designed as a self-validating system, incorporating appropriate controls and standards to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening

The compound this compound belongs to the benzoylpyridine class of molecules. This structural motif is of significant interest in medicinal chemistry, as derivatives have demonstrated a wide array of biological activities.[1][2][3] The pyridine ring is a common feature in many approved drugs, while the benzoyl group can participate in various receptor-ligand interactions. The specific substitution pattern—two methoxy groups on the benzoyl ring and a methyl group on the pyridine moiety—modulates the compound's electronic and steric properties, potentially conferring unique biological activities.

Preliminary biological screening is a critical first step in the drug discovery pipeline.[4] It serves as a triage system to identify promising compounds and eliminate those with insufficient activity or undesirable properties, thereby conserving resources for more intensive preclinical development.[5][6] Our proposed screening strategy is designed as a logical cascade, beginning with broad, high-throughput assays and progressing to more specific, mechanism-focused evaluations for any identified "hits."

The Screening Cascade: A Multi-Tiered Approach

A tiered approach is the most efficient method for preliminary screening, allowing for the rapid assessment of broad biological activity before committing to more resource-intensive mechanistic studies.

G cluster_0 Compound Acquisition cluster_1 Tier 1: Primary Screening (High-Throughput Assays) cluster_2 Decision Point cluster_3 Tier 2: Secondary & Confirmatory Assays compound This compound (Purity & Characterization Confirmed) anticancer Anticancer/Cytotoxicity (MTT Assay vs. Cancer Cell Panel) compound->anticancer Test Compound antiinflam Anti-inflammatory (LPS-Stimulated TNF-α Inhibition) compound->antiinflam Test Compound antimicrobial Antimicrobial (MIC via Broth Microdilution) compound->antimicrobial Test Compound decision Activity Threshold Met? anticancer->decision antiinflam->decision antimicrobial->decision mech_cancer Mechanism of Action (Cell Cycle, Apoptosis Assays) decision->mech_cancer Yes (Anticancer Hit) mech_inflam Target Confirmation (COX/LOX Enzyme Assays) decision->mech_inflam Yes (Anti-inflammatory Hit) no_hit No Significant Activity (Archive Compound) decision->no_hit No

Caption: A workflow for the preliminary biological screening cascade.

Tier 1: Primary Screening Protocols

The initial tier focuses on identifying any significant biological activity using robust, cost-effective, and well-validated in vitro assays.[7][8]

Anticancer and Cytotoxicity Screening

The objective is to determine the compound's effect on cancer cell viability. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

Protocol 3.1.1: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) are cultured in the recommended medium with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[4]

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 100 µM). The compound should be dissolved in DMSO, with the final DMSO concentration in the wells kept below 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.

Anti-inflammatory Screening

This assay assesses the compound's ability to suppress the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with lipopolysaccharide (LPS).[9]

Protocol 3.2.1: TNF-α Release Inhibition Assay

  • Cell Culture: Use a human monocytic cell line like THP-1. Differentiate the cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Seed the differentiated THP-1 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone + LPS).[10]

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[9]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Screening

The goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol 3.3.1: Broth Microdilution MIC Assay

  • Microorganism Preparation: Use a panel of representative microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus). Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to a standardized turbidity (0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., Ampicillin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation and Interpretation

Quantitative data from the primary screens should be summarized for clear comparison. The IC₅₀ and MIC values are key metrics for potency.

Table 1: Hypothetical Primary Screening Results for this compound

Assay TypeTargetResult (IC₅₀ / MIC in µM)Positive ControlControl Result (µM)
Anticancer HeLa (Cervical Cancer)25.4Doxorubicin0.8
MCF-7 (Breast Cancer)> 100Doxorubicin1.2
A549 (Lung Cancer)32.1Doxorubicin1.5
Anti-inflammatory TNF-α Release (THP-1)15.8Dexamethasone0.1
Antimicrobial S. aureus> 128Ampicillin2.0
E. coli> 128Ampicillin4.0
C. albicans> 128Fluconazole8.0

Based on this hypothetical data, the compound shows moderate cytotoxic activity against specific cancer cell lines and moderate anti-inflammatory activity. It does not show significant antimicrobial activity at the tested concentrations. This would warrant progression to Tier 2 assays for the anticancer and anti-inflammatory pathways.

Tier 2: Secondary and Confirmatory Assays

If a compound demonstrates promising activity in Tier 1, secondary assays are employed to confirm the effect and gain initial insights into the mechanism of action.

Elucidating Mechanism of Cytotoxicity

For a compound showing cytotoxic effects, it is crucial to determine if it induces cell cycle arrest or apoptosis.

Protocol 5.1.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Treatment: Treat a selected cancer cell line (e.g., HeLa) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[4]

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

G cluster_0 Hypothetical Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88-dependent Signaling Cascade TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Inhibition Inhibition by Test Compound Pathway->Inhibition TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene TNFa_Protein TNF-α Protein (Secretion) TNFa_Gene->TNFa_Protein Inhibition->Pathway Blocks Signal

Caption: Potential mechanism of action for an anti-inflammatory hit.

Conclusion and Future Directions

This guide outlines a structured, evidence-based approach to the preliminary biological evaluation of this compound. By employing this screening cascade, researchers can efficiently identify and prioritize compounds with therapeutic potential. Positive results from this preliminary screen would form the basis for more advanced studies, including:

  • Lead Optimization: Chemical modification of the scaffold to improve potency and selectivity.

  • In-depth Mechanistic Studies: Identification of the specific molecular target(s).

  • In Vivo Efficacy Studies: Evaluation of the compound's activity in animal models of disease.[5]

The successful application of this screening paradigm will facilitate the translation of novel chemical entities from the laboratory bench to potential clinical candidates.

References

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • MDPI. (n.d.).
  • ResearchGate. (2018).
  • Noble Life Sciences. (n.d.).
  • PubMed. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.
  • BenchChem. (n.d.).
  • Asian Journal of Pharmaceutical and Clinical Research. (2023).
  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • PubMed Central. (n.d.). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish.
  • IIVS.org. (n.d.).
  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • BenchChem. (n.d.). Application Notes and Protocols for Neuropharmacological Screening of Novel 1,5-Benzodiazepines.
  • Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
  • NIH. (2022).
  • NIH. (n.d.).
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone.
  • African Journal of Biomedical Research. (2024). Synthesis benzoyl derivatives and biological activity of some novel 1, 2, 4, 5-tetrazines.
  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • PubMed. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl)
  • CyberLeninka. (n.d.).

Sources

Spectroscopic Profile of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, a molecule of interest for its potential applications stemming from its unique electronic and structural features, requires a thorough characterization to understand its behavior and guide its derivatization. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—pertinent to this compound. As Senior Application Scientist, my focus extends beyond mere data presentation to offer a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals.

The structural framework of this compound, featuring a dimethoxy-substituted benzoyl group attached to a methylpyridine scaffold, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, assessing purity, and predicting reactivity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The choice of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical and should be selected based on the compound's solubility to ensure a high-resolution spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-7.8d1HH-3'The deshielding effect of the adjacent nitrogen and carbonyl group places this proton downfield.
~7.8-7.6t1HH-4'Coupled to both H-3' and H-5', appearing as a triplet.
~7.4-7.2d1HH-5'Coupled to H-4', appearing as a doublet.
~6.9-6.7d2HH-2, H-6Symmetrical protons on the dimethoxybenzoyl ring, coupled to H-4.
~6.6-6.4t1HH-4The proton on the dimethoxybenzoyl ring, coupled to H-2 and H-6.
~3.8s6H-OCH₃The two methoxy groups are chemically equivalent, resulting in a single sharp peak.
~2.6s3H-CH₃The methyl group on the pyridine ring, appearing as a singlet.

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual values may vary slightly depending on the solvent and experimental conditions.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon is highly deshielded.
~160C-3, C-5Aromatic carbons attached to the electron-donating methoxy groups.
~158C-6'Aromatic carbon of the pyridine ring attached to the methyl group.
~154C-2'Aromatic carbon of the pyridine ring attached to the benzoyl group.
~138C-1Quaternary carbon of the benzoyl ring.
~137C-4'Aromatic carbon of the pyridine ring.
~125C-3', C-5'Aromatic carbons of the pyridine ring.
~106C-2, C-6Aromatic carbons ortho to the methoxy groups.
~105C-4Aromatic carbon para to the carbonyl group.
~56-OCH₃Methoxy carbons.
~24-CH₃Methyl carbon.

Note: These predictions are based on established substituent effects on ¹³C chemical shifts.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Utilize standard pulse sequences with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and aid in the assignment of quaternary, CH, CH₂, and CH₃ carbons.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl and aromatic functionalities.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1660StrongC=O stretch (ketone)The conjugation with both aromatic rings lowers the stretching frequency from a typical aliphatic ketone.
~1600, ~1580Medium-StrongC=C stretch (aromatic)Characteristic absorptions for the pyridine and benzene rings.
~1290, ~1160StrongC-O stretch (aryl ether)Asymmetric and symmetric stretching of the Ar-O-CH₃ bonds.
~3100-3000MediumC-H stretch (aromatic)Stretching vibrations of the C-H bonds on the aromatic rings.
~3000-2850MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the methyl and methoxy groups.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale
257[M]⁺Molecular ion peak.
165[C₉H₉O₃]⁺A prominent peak corresponding to the 3,5-dimethoxybenzoyl cation, a characteristic fragment for this moiety.[1][2]
92[C₆H₆N]⁺Fragment corresponding to the 6-methylpyridine cation.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation: Inject the sample into the GC, where it will be vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • MS Detection: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

IV. Visualization of Analytical Workflows

To provide a clear and logical representation of the analytical process, the following diagrams illustrate the workflows for spectroscopic data acquisition and interpretation.

experimental_workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_interpretation Data Interpretation & Structural Elucidation NMR_Sample Sample in Deuterated Solvent NMR_Acquisition High-Field NMR Spectrometer NMR_Sample->NMR_Acquisition Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR_Acquisition->NMR_Data Data Output Interpretation Spectroscopic Data Analysis NMR_Data->Interpretation IR_Sample Solid Sample IR_Acquisition ATR-FTIR Spectrometer IR_Sample->IR_Acquisition Analysis IR_Data IR Spectrum IR_Acquisition->IR_Data Data Output IR_Data->Interpretation MS_Sample Sample in Volatile Solvent MS_Acquisition GC-MS with EI Source MS_Sample->MS_Acquisition Analysis MS_Data Mass Spectrum MS_Acquisition->MS_Data Data Output MS_Data->Interpretation Structure 2-(3,5-Dimethoxybenzoyl) -6-methylpyridine Structure Confirmed Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

structural_elucidation cluster_data Molecule {this compound | {Molecular Formula: C₁₅H₁₅NO₃ | Molecular Weight: 257.28 g/mol}} NMR NMR Data ¹H: Aromatic & Aliphatic Protons ¹³C: Carbon Skeleton Structure Confirmed Structure NMR:f1->Structure Proton & Carbon Connectivity IR IR Data C=O Stretch (~1660 cm⁻¹) C-O Stretch (~1290, 1160 cm⁻¹) IR:f1->Structure Functional Group Identification MS MS Data Molecular Ion [M]⁺ at m/z 257 Fragment at m/z 165 MS:f1->Structure Molecular Weight & Key Fragments

Caption: Relationship between spectroscopic data and structural confirmation.

V. Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating framework for its structural confirmation. The predicted spectral data, grounded in established chemical principles and comparison with related structures, offer a reliable benchmark for researchers. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality data, which is fundamental to accurate interpretation. By understanding the interplay between molecular structure and spectroscopic output, scientists can confidently advance their research and development endeavors involving this and structurally similar compounds.

VI. References

  • ResearchGate. (n.d.). Synthesis, Spectroscopic and Physico-chemical Studies and X-Ray Structure determination of a Metal transitions Complexes from ligand generated by benzoylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral characterization and crystal structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

  • PubMed. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Retrieved from [Link]

  • MDPI. (n.d.). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of pyridine (A) and 2,6-dimethylpyridine (B) adsorption for.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine. Retrieved from [Link]

  • National Institute of Justice. (n.d.). GC-MS and IR Studies on the Six Ring Regioisomeric Dimethoxybenzoyl-N-Methylpiperazines (DMBzMPs). Retrieved from [Link]

  • MassBank. (2008). 3-methylpyridine. Retrieved from [Link]

  • International Laboratory USA. (n.d.). 5-(2,3-DIMETHOXYBENZOYL)-2-METHYLPYRIDINE. Retrieved from [Link]

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Promise of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This guide focuses on the systematic evaluation of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine , a compound of synthetic origin with significant, yet unexplored, therapeutic potential. The unique structural amalgamation of a dimethoxybenzoyl moiety and a substituted pyridine ring suggests a range of possible biological activities. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven approach to identifying and validating its potential therapeutic targets. Our methodology is grounded in established principles of chemical biology and pharmacology, emphasizing a tiered screening and validation process.

Section 1: Structural Rationale and Hypothesized Therapeutic Arenas

The chemical architecture of this compound provides the foundational logic for our investigative strategy. By deconstructing the molecule into its core components, we can infer potential biological activities based on established structure-activity relationships of analogous compounds.

  • The 3,5-Dimethoxybenzoyl Moiety: This functional group is a well-established pharmacophore in numerous biologically active compounds. Notably, its presence is a hallmark of several potent inhibitors of tubulin polymerization, which are cornerstone chemotherapeutic agents. The trimethoxyphenyl and dimethoxyphenyl groups are known to interact with the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

  • The Benzoylpyridine Core: Derivatives of benzoylpyridine have been investigated for a variety of pharmacological effects. Recent studies have highlighted their potential in modulating lipid metabolism, suggesting that this scaffold could serve as a backbone for novel antihyperlipidemic agents.[3]

  • The 6-Methylpyridine Ring: The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in a vast array of approved drugs.[4][5] The addition of a methyl group can influence the compound's pharmacokinetic properties and target specificity. Derivatives of 6-methylpyridine have been associated with a broad spectrum of biological activities, including neurological and anti-inflammatory effects.[6][7][8][9]

Based on this structural analysis, we propose three primary therapeutic avenues for investigation:

  • Oncology: Primarily through the inhibition of tubulin polymerization.

  • Metabolic Disorders: Specifically, the modulation of lipid metabolism.

  • Neurology and Inflammation: Leveraging the diverse bioactivities of the pyridine scaffold.

Caption: Chemical structure of this compound.

Section 2: A Tiered Approach to Target Validation

A systematic and hierarchical approach is essential for the efficient allocation of resources and the robust validation of potential therapeutic targets. We propose a three-tiered workflow, progressing from broad, high-throughput in vitro screens to more focused cellular and in vivo models.

Target_Validation_Workflow Tier1 Tier 1: In Vitro Target Identification & Validation Tier2 Tier 2: Cell-Based Target Engagement & Functional Assays Tier1->Tier2 Promising Hits Tier3 Tier 3: In Vivo Proof-of-Concept Studies Tier2->Tier3 Cell-Active Compounds Output Validated Therapeutic Target(s) Tier3->Output Efficacious in Disease Models

Caption: A three-tiered workflow for target validation.

Tier 1: In Vitro Target Identification & Validation

The initial phase of our investigation will focus on biochemical and biophysical assays to identify direct molecular targets of this compound.

Hypothesis 1: Inhibition of Tubulin Polymerization

Given the presence of the 3,5-dimethoxybenzoyl moiety, our primary hypothesis is that the compound inhibits tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (100 mM stock in water)

    • Glycerol

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • This compound (test compound) dissolved in DMSO

    • 96-well microplates (clear, flat-bottom)

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

    • Prepare a 2X polymerization mix by adding GTP to a final concentration of 2 mM and glycerol to a final concentration of 20% (v/v) to the tubulin solution.

    • Dispense 50 µL of the 2X polymerization mix into each well of a pre-warmed 96-well plate.

    • Add 50 µL of the test compound or controls (diluted in General Tubulin Buffer) to the appropriate wells. The final DMSO concentration should not exceed 1%.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Calculate the rate of polymerization and the percentage of inhibition relative to the DMSO control.

Data Presentation: Hypothetical Tubulin Polymerization Inhibition

CompoundConcentration (µM)Inhibition of Polymerization (%)
DMSO Control-0
Colchicine1095
This compound125
This compound1078
This compound10098

Hypothesis 2: Modulation of Key Metabolic Enzymes

To explore the potential for antihyperlipidemic activity, a panel of enzymes involved in lipid metabolism will be screened.

Experimental Protocol: Lanthanide-Based Fluorescence Resonance Energy Transfer (LANCE) Kinase Assay [10][11][12][13]

A LANCE Ultra TR-FRET assay can be adapted to screen for inhibition of kinases involved in lipid metabolism (e.g., AMP-activated protein kinase - AMPK).

  • Reagents and Materials:

    • Recombinant human AMPK enzyme

    • ULight™-labeled peptide substrate

    • Europium-labeled anti-phospho-substrate antibody

    • ATP

    • Assay Buffer

    • Test compound and controls

    • 384-well white microplates

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound, enzyme, and ULight™-labeled substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and detect phosphorylation by adding the Europium-labeled antibody.

    • Read the plate on a TR-FRET reader, measuring emissions at 615 nm and 665 nm.

    • Calculate the TR-FRET ratio (665nm/615nm) and determine the IC₅₀ value for the compound.

Tier 2: Cell-Based Target Engagement & Functional Assays

Upon identification of promising in vitro activity, it is crucial to confirm that the compound engages its target within a cellular environment and elicits a functional response.

Experimental Protocol: NanoBRET™ Target Engagement Assay [14][15][16][17][18]

This assay measures the binding of the test compound to a target protein in living cells.

  • Reagents and Materials:

    • HEK293 cells transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., β-tubulin-NanoLuc®).

    • NanoBRET™ fluorescent tracer that binds to the target protein.

    • Nano-Glo® Live Cell Substrate.

    • Opti-MEM® I Reduced Serum Medium.

    • Test compound.

    • White 96-well cell culture plates.

    • Luminometer capable of measuring BRET.

  • Procedure:

    • Seed the transfected HEK293 cells into the 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the test compound for a predetermined time.

    • Add the NanoBRET™ tracer and Nano-Glo® Live Cell Substrate.

    • Measure the donor (460 nm) and acceptor (610 nm) emissions.

    • Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the test compound, confirming target engagement.

Hypothesized Signaling Pathway: Disruption of Microtubule Dynamics

Tubulin_Inhibition_Pathway Compound 2-(3,5-Dimethoxybenzoyl)- 6-methylpyridine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Tier 3: In Vivo Proof-of-Concept Studies

The final stage of preclinical validation involves assessing the efficacy and safety of the compound in relevant animal models of disease. The design of these studies is critical for obtaining meaningful and translatable data.[19][20][21][22]

Experimental Design: Xenograft Mouse Model of Cancer

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be used.

  • Cell Line: A human cancer cell line demonstrated to be sensitive to the compound in vitro will be implanted subcutaneously.

  • Treatment: Once tumors reach a palpable size, mice will be randomized into treatment and control groups. The test compound will be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Endpoints:

    • Tumor growth will be measured regularly.

    • Animal body weight and general health will be monitored.

    • At the end of the study, tumors will be excised for histopathological and biomarker analysis (e.g., mitotic index, apoptosis markers).

Section 3: Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of this compound. The proposed tiered approach, from in vitro screening to in vivo validation, is designed to systematically identify and confirm its mechanism of action and therapeutic utility. The strong rationale for investigating its anticancer properties, based on the well-documented role of the dimethoxybenzoyl moiety in tubulin inhibition, provides a compelling starting point. Further investigations into its potential effects on metabolic and neurological targets are also warranted, given the diverse pharmacology of the benzoylpyridine and methylpyridine scaffolds. Successful validation of a therapeutic target for this novel compound will pave the way for lead optimization and formal preclinical development.

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A Technical Guide to the In Silico Modeling of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine Interactions with Aurora A Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, dramatically accelerating the discovery and optimization of novel therapeutic agents.[1][2][3] This guide provides an in-depth, technical walkthrough of a comprehensive in silico modeling workflow to characterize the interactions of a novel small molecule, 2-(3,5-dimethoxybenzoyl)-6-methylpyridine, with a high-value oncology target, Aurora A kinase. As public data on this specific ligand is scarce[4][5], this document serves as a practical case study, designed for researchers, scientists, and drug development professionals. It details the scientific rationale and step-by-step protocols for target and ligand preparation, molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations. The objective is to provide a robust framework for predicting binding affinity, identifying key molecular interactions, and assessing the dynamic stability of the protein-ligand complex, thereby guiding future experimental validation and lead optimization efforts.

Introduction: The Rationale for a Computational Approach

The discovery of a new drug is a complex, time-consuming, and expensive endeavor.[3] Computational methods offer a powerful means to de-risk and expedite this process by providing atomic-level insights into how a potential drug molecule interacts with its biological target.[1][6] This allows for the rapid screening of vast chemical libraries and the rational design of more potent and selective compounds.[7]

The Compound: this compound

This compound is a small organic molecule featuring a benzoylpyridine scaffold. While specific biological activity for this exact compound is not widely reported[4][5], similar structures are known to function as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The Target: Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression.[8] Its overexpression is linked to various cancers, making it an attractive target for therapeutic intervention.[8] Numerous inhibitors have been developed, and a wealth of structural data is available in the Protein Data Bank (PDB)[8][9][10][11], providing a solid foundation for structure-based drug design. We hypothesize that this compound may act as an inhibitor of Aurora A by competing with ATP in the enzyme's active site. This guide will rigorously test this hypothesis using a multi-step computational workflow.

The In Silico Modeling Workflow: A Strategic Overview

Our computational strategy is designed to move from broad, rapid predictions to more accurate, computationally intensive analyses. This hierarchical approach ensures efficiency by focusing resources on the most promising candidates and poses.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Pose Prediction cluster_sim Phase 3: Dynamic Refinement cluster_energy Phase 4: Affinity Estimation PDB Target Selection (Aurora A, PDB: 2X6E) Docking Molecular Docking (Predict Binding Mode) PDB->Docking Ligand Ligand Preparation (DMBMP 3D Structure) Ligand->Docking Analysis1 Pose Scoring & Selection Docking->Analysis1 MD Molecular Dynamics (Assess Stability) Analysis1->MD Analysis2 Trajectory Analysis (RMSD, H-Bonds) MD->Analysis2 MMPBSA MM/PBSA Calculation (Estimate ΔG_bind) Analysis2->MMPBSA Conclusion Data Synthesis & Conclusion MMPBSA->Conclusion

Caption: High-level overview of the in silico modeling workflow.

Phase 1: System Preparation

The accuracy of any modeling study is fundamentally dependent on the quality of the starting structures. This phase involves carefully preparing both the protein receptor and the small molecule ligand.

Target (Receptor) Preparation

Causality: Raw PDB structures are not immediately ready for simulation.[12] They often contain non-essential water molecules, lack hydrogen atoms (which are critical for defining hydrogen bonds and proper electrostatics), and may have missing atoms or loops.[13] The goal of preparation is to create a clean, chemically correct, and computationally viable model of the protein.[14][15]

Protocol: Preparing Aurora A Kinase (PDB ID: 2X6E)

  • Fetch Structure: Download the crystal structure of human Aurora A kinase in complex with an inhibitor from the RCSB PDB (e.g., PDB ID: 2X6E).[11]

  • Clean PDB File:

    • Load the structure into a molecular visualization program like UCSF Chimera or Maestro.

    • Remove all non-essential components: crystallographic water molecules, co-solvents, and the original co-crystallized ligand.[14][16] This is crucial because we want to dock our novel compound into the unoccupied binding site.

  • Add Hydrogens: Use a dedicated tool (e.g., Chimera's AddH or Schrödinger's Protein Preparation Wizard) to add hydrogen atoms.[17] This step is vital for correctly modeling the protonation states of titratable residues (like Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically ~7.4).

  • Assign Atomic Charges: Assign partial atomic charges using a standard force field (e.g., AMBER or OPLS). This is essential for calculating electrostatic interactions during docking and simulation.[18]

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The backbone atoms should be restrained to preserve the experimentally determined conformation.

  • Save Prepared Structure: Save the final, prepared protein structure in a suitable format (e.g., .pdbqt for AutoDock Vina or .mae for Schrödinger Suite).

Ligand Preparation

Causality: The ligand must be converted into a 3D conformation with correct stereochemistry and assigned appropriate atomic charges and atom types that are compatible with the chosen force field. This ensures the ligand's physicochemical properties are accurately represented.[19]

Protocol: Preparing this compound (DMBMP)

  • Generate 2D Structure: Draw the 2D structure of the molecule using a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94 force field) method to find a low-energy conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).[15]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is critical for flexible docking, where the ligand's conformation is explored within the binding site.[18]

  • Save Prepared Ligand: Save the final ligand structure in the appropriate format for the docking software (e.g., .pdbqt or .mol2).

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[20] It is a computationally efficient method used to screen large numbers of molecules and generate plausible binding hypotheses.[21][22]

Input Prepared Protein & Prepared Ligand Grid Define Binding Site (Grid Box Generation) Input->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Scoring Score & Rank Poses (Binding Affinity Estimate) Dock->Scoring Output Top-Ranked Protein-Ligand Poses Scoring->Output

Caption: Workflow for the molecular docking phase.

Protocol: Docking DMBMP into Aurora A

  • Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. For kinase inhibitors, this is typically the ATP-binding pocket. Define a "grid box" or "docking box" that encompasses this entire active site volume.[23] The coordinates for this box can be centered on the position of the original co-crystallized ligand.

  • Run Docking Simulation: Use a docking program like AutoDock Vina. The software will systematically sample different conformations and orientations of the flexible ligand within the rigid (or semi-flexible) receptor's binding site.[21]

  • Analyze Docking Results: The program will output multiple possible binding poses, each with a corresponding docking score (an estimate of binding affinity).[22]

Data Presentation: Hypothetical Docking Results

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
1-9.2LYS162, GLU211, ALA2132 (LYS162, ALA213)
2-8.8LEU139, VAL147, LYS1621 (LYS162)
3-8.5TYR212, LEU2630

Causality: The top-ranked pose (lowest score) is considered the most probable binding mode.[20] This pose should be visually inspected to ensure it makes chemical sense (e.g., hydrogen bonds are formed with appropriate donors/acceptors, hydrophobic groups are in greasy pockets). The best pose is then selected as the starting point for the more rigorous MD simulations.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the system.[24] By simulating the motions of atoms over time, we can assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[25][26]

Protocol: Simulating the Aurora A-DMBMP Complex

  • System Solvation: Place the top-ranked protein-ligand complex from docking into a simulation box (e.g., a cubic or dodecahedron box). Fill the box with explicit water molecules (e.g., TIP3P water model).

  • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge, mimicking physiological ionic strength.[24]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the complex, water, and ions.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[27]

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the density of the simulation box to relax to the correct value. The position restraints are gradually released.[27]

  • Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" of the system's dynamics.[28]

Phase 4: Data Analysis and Binding Free Energy Calculation

The final phase involves analyzing the MD trajectory to extract quantitative data and calculate a more accurate estimate of binding affinity.

Trajectory Analysis

Causality: Analyzing the trajectory provides insights into the stability and behavior of the complex.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values can indicate flexible loop regions, while low values correspond to stable secondary structures.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. Stable hydrogen bonds are key indicators of a strong interaction.

Data Presentation: Hypothetical MD Analysis Summary

MetricAverage ValueInterpretation
Protein Backbone RMSD1.5 Å ± 0.3 ÅStable protein fold throughout the simulation.
Ligand RMSD (vs. Protein)0.8 Å ± 0.2 ÅLigand remains stably bound in the active site.
Key H-Bonds (LYS162)95% OccupancyA very stable and critical hydrogen bond interaction.
Binding Free Energy Calculation (MM/PBSA)

Causality: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the free energy of binding (ΔG_bind) from MD simulation snapshots.[29][30] It offers a balance between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy calculations.[31][32]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the binding free energy using the MM/PBSA equation.[33] This involves calculating the molecular mechanics energies in the gas phase and the solvation free energies (polar and nonpolar contributions) for the complex, protein, and ligand individually.[30]

  • Average Results: Average the ΔG_bind values over all snapshots to obtain the final estimate.

Data Presentation: Hypothetical MM/PBSA Results

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-21.5
Polar Solvation (ΔG_pol)+38.8
Nonpolar Solvation (ΔG_np)-5.1
Total Binding Energy (ΔG_bind) -33.0

Note: Entropic contributions are often neglected in relative binding energy comparisons but can be calculated for more accurate absolute values.[30]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interaction between this compound and Aurora A kinase. The hypothetical results from our case study—a strong docking score, a stable MD trajectory, and a favorable MM/PBSA binding free energy—suggest that this compound is a promising candidate for Aurora A inhibition. The analysis identified key interactions, such as a stable hydrogen bond with LYS162, which can be leveraged for future lead optimization.

The self-validating nature of this protocol lies in the convergence of results: a high-ranking dock must prove stable in MD simulations, and this stability should translate into a favorable binding free energy. Discrepancies at any stage would prompt a re-evaluation of the initial hypotheses.

The next logical steps would involve synthesizing this compound and validating these computational predictions through in vitro enzymatic assays and biophysical binding experiments (e.g., ITC or SPR). The insights gained from this computational deep-dive provide a strong, data-driven foundation for advancing this molecule into the experimental phases of the drug discovery pipeline.[1]

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The Ascendant Role of Benzoylpyridines in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoylpyridine Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the benzoylpyridine core has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets with high affinity. This versatility has propelled benzoylpyridine derivatives to the forefront of research in oncology, infectious diseases, inflammation, and metabolic disorders. Their inherent structural features, including the electron-rich pyridine ring and the variable benzoyl moiety, provide a tunable platform for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. This in-depth technical guide offers a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, multifaceted biological activities, and burgeoning therapeutic applications of this remarkable class of compounds. We will explore the causality behind synthetic strategies and the mechanistic underpinnings of their biological effects, providing a robust foundation for future research and development endeavors.

I. Synthetic Strategies for Benzoylpyridine Derivatives: A Chemist's Perspective

The efficient and versatile synthesis of benzoylpyridine derivatives is paramount to exploring their full therapeutic potential. A variety of synthetic methodologies have been developed, each with its own advantages in terms of substrate scope, reaction conditions, and scalability.

Modular Synthesis via Reductive Arylation

A highly efficient approach to accessing electronically differentiated benzoylpyridines involves a modular strategy combining a reductive arylation reaction with a subsequent oxidation step.[1] This method utilizes readily available aryl aldehydes and cyanopyridines as starting materials.[1]

Experimental Protocol: Modular Synthesis of Benzoylpyridines

  • Reductive Arylation (Photochemical Conditions):

    • In a suitable reactor (e.g., a continuous flow reactor), combine the aryl aldehyde (1 equivalent), cyanopyridine (2 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) in a solvent like acetonitrile.

    • Irradiate the mixture with a UV lamp (e.g., at 365 nm) at room temperature for a specified time (e.g., 30 minutes).[1] This catalyst-free step generates a secondary alcohol intermediate.[1]

  • Telescoped Oxidation:

    • The output from the first step is then directly subjected to an oxidation reaction.

    • A benign oxidant such as potassium permanganate (KMnO₄) is used to convert the secondary alcohol to the desired benzoylpyridine ketone.[1]

  • Purification:

    • The final product is purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The use of a photochemical, catalyst-free reductive arylation offers a green and efficient method for forming the initial carbon-carbon bond.[1] The telescoped nature of the reaction, where the oxidation directly follows the arylation without intermediate purification, enhances the overall efficiency and reduces waste. The choice of potassium permanganate as the oxidant is based on its effectiveness and relatively environmentally friendly nature.[1]

One-Step Oxidation of Phenyl(pyridin-2-yl)methanol

Another straightforward method involves the direct oxidation of a pre-formed phenyl(pyridin-2-yl)methanol precursor. This approach is particularly useful when the alcohol intermediate is readily accessible.

Experimental Protocol: One-Step Oxidation

  • Reaction Setup:

    • Dissolve phenyl(pyridin-2-yl)methanol as the raw material in a suitable solvent.

    • Add an ionic hydride, such as sodium hydride, as a catalyst.[2]

    • Use dry air or dry oxygen as the oxidizing agent.[2]

  • Reaction Conditions:

    • Maintain the reaction temperature between 0-30 °C.[2]

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction mixture and extract the product.

    • Purify the 2-benzoylpyridine using standard methods. This method can achieve yields of up to 95%.[2]

Causality Behind Experimental Choices: This method's appeal lies in its simplicity and mild reaction conditions.[2] The use of an ionic hydride as a catalyst and air/oxygen as the oxidant makes it an environmentally conscious choice.[2]

Synthesis via Cyanopyridines and Benzene Derivatives

A classic and versatile method for preparing benzoylpyridines involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst.[3] This approach is an extension of the well-known Hoesch reaction.[3]

Experimental Protocol: Reaction of Cyanopyridines

  • Reaction Setup:

    • Combine the cyanopyridine (e.g., 2-cyanopyridine) and the substituted benzene derivative (e.g., veratrole) in a suitable solvent.

    • Add a Lewis acid catalyst, such as aluminum chloride.[3]

  • Reaction and Hydrolysis:

    • Allow the reaction to proceed, leading to the formation of a condensation product.

    • Hydrolyze the reaction mixture to yield the benzoylpyridine.

  • Isolation:

    • Adjust the pH of the aqueous hydrolysis mixture with a base to precipitate the product.[3]

    • Collect the product by filtration or extraction.[3]

Causality Behind Experimental Choices: The Lewis acid catalyst is crucial for activating the cyanopyridine towards nucleophilic attack by the electron-rich benzene derivative. This method provides a reliable route to a variety of substituted benzoylpyridines, which are valuable intermediates for pharmaceuticals and agrichemicals.[3]

Synthesis_Workflows cluster_modular Modular Synthesis cluster_oxidation One-Step Oxidation cluster_hoesch Hoesch-type Reaction A Aryl Aldehyde + Cyanopyridine B Photochemical Reductive Arylation A->B C Secondary Alcohol Intermediate B->C D Oxidation (KMnO4) C->D E Benzoylpyridine D->E F Phenyl(pyridin-2-yl)methanol G Oxidation (Ionic Hydride, O2) F->G H Benzoylpyridine G->H I Cyanopyridine + Substituted Benzene J Lewis Acid Catalysis I->J K Condensation & Hydrolysis J->K L Benzoylpyridine K->L

Caption: Key synthetic workflows for benzoylpyridine derivatives.

II. Diverse Biological Activities and Mechanisms of Action

Benzoylpyridine derivatives have been shown to exhibit a remarkable spectrum of biological activities, underscoring their potential in treating a wide array of diseases.

Anticancer Activity

The benzophenone moiety, a core component of benzoylpyridines, is a ubiquitous scaffold in molecules with potent biological activity, including anticancer properties.[4]

  • Anti-Proliferative Effects: Derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines bearing a benzoyl group have demonstrated significant anti-proliferative activity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer).[5] The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells.[5]

  • Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on the benzoyl ring significantly influences the anticancer activity. For instance, in a series of benzophenone-tagged pyridine analogues, compounds with fluoro and chloro groups at the para position of the benzoyl ring displayed significant activity.[4]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and benzoylpyridine derivatives have shown considerable promise in this area.

  • Enhanced Activity upon Metal Complexation: Hydrazone derivatives of 2-benzoylpyridine have been synthesized and, upon coordination with metal ions like copper(II), exhibit significantly enhanced antibacterial and antifungal activities.[6][7] This enhancement is attributed to the increased lipophilicity of the metal complexes, which facilitates greater cellular uptake and interaction with microbial biomolecules.[6]

  • Activity Spectrum: These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungi (Candida albicans).[6][7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and benzoylpyridine derivatives have been investigated as potential anti-inflammatory agents.

  • Inhibition of Pro-inflammatory Cytokines: Certain 4-aminobenzophenone analogues, which share the core benzoylaryl structure, have been shown to be potent inhibitors of TNF-α and IL-1β production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[4]

  • p38α Kinase Inhibition: Benzoylpyridine derivatives have been evaluated as inhibitors of p38α kinase, a key enzyme in the inflammatory signaling cascade, with potential applications in treating rheumatoid arthritis.[4]

Lipid-Lowering Activity

Dyslipidemia is a major risk factor for cardiovascular disease, and novel therapeutic agents are continuously sought.

  • Reduction of Triglycerides and Total Cholesterol: Novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives have demonstrated significant antihyperlipidemic activities in Triton WR-1339-induced hyperlipidemic rat models.[8] Certain derivatives were found to significantly lower triglyceride (TG) and total cholesterol (TC) levels.[8]

Biological_Activities cluster_anticancer Mechanism cluster_antimicrobial Enhancement cluster_antiinflammatory Mechanism Benzoylpyridine\nDerivatives Benzoylpyridine Derivatives Anticancer Anticancer Benzoylpyridine\nDerivatives->Anticancer Antimicrobial Antimicrobial Benzoylpyridine\nDerivatives->Antimicrobial Anti-inflammatory Anti-inflammatory Benzoylpyridine\nDerivatives->Anti-inflammatory Lipid-Lowering Lipid-Lowering Benzoylpyridine\nDerivatives->Lipid-Lowering PI-PLC Inhibition PI-PLC Inhibition Anticancer->PI-PLC Inhibition Metal Complexation Metal Complexation Antimicrobial->Metal Complexation Cytokine Inhibition Cytokine Inhibition Anti-inflammatory->Cytokine Inhibition p38α Kinase Inhibition p38α Kinase Inhibition Anti-inflammatory->p38α Kinase Inhibition

Caption: Overview of the diverse biological activities of benzoylpyridine derivatives.

III. Therapeutic Applications and Future Directions

The broad spectrum of biological activities exhibited by benzoylpyridine derivatives translates into a wide range of potential therapeutic applications.

Current and Investigational Therapeutic Uses
  • Oncology: The anti-proliferative properties of benzoylpyridine derivatives make them attractive candidates for the development of new anticancer drugs, particularly for difficult-to-treat cancers like triple-negative breast cancer and colorectal cancer.[5]

  • Infectious Diseases: With the rising threat of antibiotic resistance, benzoylpyridine-based compounds, especially their metal complexes, offer a promising avenue for the development of novel antibacterial and antifungal agents.[6][7]

  • Inflammatory Disorders: Their ability to modulate key inflammatory pathways suggests their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.[4]

  • Cardiovascular Disease: The lipid-lowering effects of certain benzoylpyridine derivatives indicate their potential as a new class of drugs for managing dyslipidemia and reducing the risk of cardiovascular events.[8]

  • Neurological Disorders: The benzoylpiperidine fragment, a close structural relative, is found in many psychoactive drugs, suggesting that benzoylpyridine derivatives could also be explored for their potential in treating neuropsychiatric and neurodegenerative diseases.[9][10][11]

Future Perspectives and Research Opportunities

The field of benzoylpyridine research is ripe with opportunities for further exploration. Future research should focus on:

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by benzoylpyridine derivatives will be crucial for their rational design and optimization.

  • Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are necessary to assess their drug-like properties and potential for clinical development.

  • Lead Optimization: Structure-activity relationship (SAR) studies should be systematically conducted to optimize the potency, selectivity, and safety profiles of lead compounds.

  • Combination Therapies: Investigating the synergistic effects of benzoylpyridine derivatives in combination with existing therapeutic agents could lead to more effective treatment strategies.

Conclusion

Benzoylpyridine derivatives represent a versatile and highly promising class of compounds with a wealth of untapped therapeutic potential. Their accessible synthesis, coupled with their diverse and potent biological activities, positions them as a key area of focus for future drug discovery and development efforts. As our understanding of their chemical and biological properties continues to grow, we can anticipate the emergence of novel benzoylpyridine-based therapeutics that will address significant unmet medical needs across a range of diseases. This guide serves as a foundational resource to inspire and inform the next wave of research in this exciting and rapidly evolving field.

References

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC. (n.d.).
  • 2-Benzoylpyridine synthesis - ChemicalBook. (n.d.).
  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents. (n.d.).
  • Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. (2025).
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.
  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (n.d.). MDPI.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC - PubMed Central. (n.d.).
  • Representative examples of biologically active dihydropyridine derivatives. - ResearchGate. (n.d.).
  • Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed. (n.d.).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate. (2024).
  • Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) - PubMed. (n.d.).
  • A Comparative Guide to the Biological Activities of Pyridine Derivatives - Benchchem. (n.d.).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, a key intermediate in the development of novel pharmaceutical agents. The protocol herein details a robust and efficient two-step synthetic sequence. The first part describes the preparation of the requisite acylating agent, 3,5-dimethoxybenzoyl chloride, from commercially available 3,5-dimethoxybenzoic acid. The second, and principal, part outlines the directed ortho-lithiation of 6-methylpyridine and its subsequent acylation with the prepared acid chloride. This guide is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry, offering not just a procedural blueprint but also critical insights into the underlying chemical principles, potential challenges, and optimization strategies.

Introduction

Pyridyl ketones are a prominent structural motif in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of heterocyclic chemistry, enabling the exploration of new chemical space in drug discovery and development. The target molecule, this compound, combines the pyridine scaffold with a dimethoxybenzoyl moiety, features that are often associated with desirable pharmacokinetic and pharmacodynamic properties.

While classical methods like Friedel-Crafts acylation are staples for the synthesis of aryl ketones, their application to electron-deficient heterocycles such as pyridine is often fraught with challenges. These include the deactivation of the ring towards electrophilic substitution and the propensity of the pyridine nitrogen to complex with the Lewis acid catalyst, thereby impeding the reaction.[1][2][3] To circumvent these issues, modern synthetic strategies often employ organometallic intermediates. The protocol detailed below leverages the directed lithiation of 6-methylpyridine, a powerful technique for the regioselective functionalization of the pyridine ring.[4]

This application note provides a detailed, step-by-step methodology for the synthesis of this compound, designed to be both reproducible and scalable for laboratory settings.

Synthetic Strategy Overview

The synthesis is approached in a two-part sequence. The initial step involves the conversion of 3,5-dimethoxybenzoic acid to the more reactive 3,5-dimethoxybenzoyl chloride. This is followed by the core transformation: the directed lithiation of 6-methylpyridine and subsequent acylation.

Synthetic_Pathway cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Acylation of Pyridine A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B SOCl₂, Toluene, DMF (cat.) C 6-Methylpyridine D 2-Lithio-6-methylpyridine C->D n-BuLi, THF, -78 °C E This compound D->E + 3,5-Dimethoxybenzoyl Chloride

Caption: Overall synthetic workflow.

PART 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental activation step in organic synthesis. Thionyl chloride is an excellent reagent for this purpose as its byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.[5]

Materials and Equipment
Reagent/EquipmentGrade/Specification
3,5-Dimethoxybenzoic Acid≥98%
Thionyl Chloride (SOCl₂)≥99%
TolueneAnhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Round-bottom flaskAppropriate size, with reflux condenser and gas trap
Magnetic stirrer & heat plate-
Rotary evaporator-
Schlenk line/inert gas supplyNitrogen or Argon
Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a basic solution trap (e.g., NaOH solution) to neutralize HCl and SO₂ gases, suspend 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene (approx. 4-5 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the suspension.

  • Reagent Addition: While stirring, slowly add thionyl chloride (1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C. Vigorous gas evolution will be observed. Maintain this temperature and stir for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.[6]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate with anhydrous toluene (2 x 10 mL). The resulting oily residue is 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

PART 2: Synthesis of this compound

This part of the synthesis relies on the regioselective deprotonation of 6-methylpyridine at the 2-position using a strong base, followed by quenching the resulting organolithium species with the previously synthesized acyl chloride.

Materials and Equipment
Reagent/EquipmentGrade/Specification
6-Methylpyridine (2-Picoline)≥98%, distilled from CaH₂
n-Butyllithium (n-BuLi)2.5 M solution in hexanes
Tetrahydrofuran (THF)Anhydrous, inhibitor-free
3,5-Dimethoxybenzoyl ChlorideFrom Part 1
Saturated aqueous NH₄Cl solution-
Ethyl acetateReagent grade
Brine (saturated NaCl solution)-
Anhydrous Magnesium Sulfate (MgSO₄)-
Silica gelFor column chromatography
Schlenk flasks and syringes-
Low-temperature bathDry ice/acetone or cryocooler
Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled 6-methylpyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of 6-methylpyridine).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. The solution will typically develop a deep red or orange color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Acylation: In a separate flame-dried flask, dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) from Part 1 in a minimal amount of anhydrous THF. Add this solution dropwise to the cold, stirred solution of the lithiated pyridine over 20-30 minutes.

  • Reaction: Continue stirring the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Experimental_Workflow A Dissolve 6-methylpyridine in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add solution of 3,5-dimethoxybenzoyl chloride in THF D->E F Stir for 2-3 hours at -78 °C E->F G Quench with saturated aq. NH₄Cl F->G H Warm to room temperature and extract with ethyl acetate G->H I Dry, concentrate, and purify by column chromatography H->I

Caption: Step-by-step experimental workflow for the acylation.

Quantitative Data Summary

StepReagentStoichiometry (eq)Molar Mass ( g/mol )
Part 1 3,5-Dimethoxybenzoic Acid1.0182.17
Thionyl Chloride1.5118.97
Part 2 3,5-Dimethoxybenzoyl Chloride1.0200.62
6-Methylpyridine1.293.13
n-Butyllithium1.164.06

Note: The exact quantities should be calculated based on the desired scale of the reaction.

Troubleshooting and Optimization

  • Low Yield in Lithiation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality and titration of the n-BuLi solution are critical.

  • Side Reactions: The temperature of the lithiation and acylation steps must be carefully controlled. Allowing the reaction to warm prematurely can lead to side reactions.

  • Purification Challenges: The polarity of the eluent for column chromatography may need to be optimized based on TLC analysis of the crude product.

References

  • PrepChem. Synthesis of 3,5-dimethoxybenzoyl chloride. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. Available from: [Link]

  • HETEROCYCLES, Vol. 91, No. 3, 2015. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • ACS Publications. A new synthesis of .alpha.-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. Available from: [Link]

Sources

Application Note: Quantitative Analysis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, a key intermediate and potential active pharmaceutical ingredient (API). Given the importance of precise quantification in drug development for process optimization, quality control, and pharmacokinetic studies, this application note details robust analytical methodologies. We present protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to deliver accuracy, precision, and selectivity. The causality behind experimental choices, from solvent selection to instrumentation parameters, is explained to empower researchers to adapt and validate these methods for their specific applications.

Introduction: The Analytical Imperative

This compound is a heterocyclic ketone with a molecular structure that suggests its potential utility in medicinal chemistry. The accurate determination of its concentration in reaction mixtures, formulation matrices, and biological samples is paramount. The methodologies presented herein are developed based on the chemical properties of the analyte, drawing parallels from established methods for related pyridine and benzoyl compounds.[1][2][3] The conjugated system formed by the pyridine ring and the dimethoxybenzoyl group is key to our analytical strategy, particularly for UV-based detection.

Chemical Structure:

  • IUPAC Name: (3,5-dimethoxyphenyl)(6-methylpyridin-2-yl)methanone

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol

Method Selection & Rationale

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally stable compound, this compound is an ideal candidate for HPLC analysis.[1] Reversed-phase chromatography is selected for its versatility and robustness in handling compounds of moderate polarity. UV detection is employed due to the molecule's strong chromophore, which is expected to exhibit significant absorbance in the UV region.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and sensitivity, making it suitable for trace-level quantification and confirmatory analysis.[4][5] The volatility of the analyte allows for its analysis by GC. Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, which is crucial for distinguishing it from structurally similar impurities.[3]

The logical workflow for developing a quantitative method for this analyte is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A UV-Vis Scan (Determine λmax) B HPLC-UV Method Development (Column, Mobile Phase, Gradient) A->B Inform Wavelength Selection C GC-MS Method Development (Column, Temp Program) B->C Orthogonal Method D Specificity / Selectivity B->D C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I J Stability Studies H->J K Pharmacokinetic Analysis H->K

Caption: Workflow for Analytical Method Development and Validation.

UV-Vis Spectrophotometry: Preliminary Analysis

A preliminary UV-Vis scan is essential to determine the wavelength of maximum absorbance (λmax), which is critical for setting up the HPLC-UV detector for optimal sensitivity.

Protocol 3.1: Determination of λmax
  • Standard Preparation: Prepare a 10 µg/mL solution of this compound in methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank: Use methanol as the reference blank.

  • Scan Range: Scan the solution from 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance. The conjugated system is expected to yield a strong absorption band between 250-350 nm.[6][7][8]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for routine quantification, offering a balance of speed, performance, and reliability.

Protocol 4.1: Quantitative HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid to improve peak shape and reproducibility.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL by accurately weighing and dissolving this compound in methanol.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[2]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[2]

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for moderately polar compounds.[1][2]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid ensures protonation of the pyridine nitrogen, leading to sharper peaks.
Gradient 60% A to 20% A over 10 min, hold for 2 min, return to 60% AA gradient elution ensures that the analyte elutes with a good peak shape and separates it from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[1]
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[1]
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Detector λ Determined by Protocol 3.1 (e.g., ~275 nm)Wavelength of maximum absorbance provides the highest sensitivity.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.[2]

G Sample Sample Preparation (Dissolve & Filter) HPLC HPLC System (Pump, Autosampler, Column) Sample->HPLC Detection UV-Vis Detector (Set at λmax) HPLC->Detection Data Data Acquisition (Chromatogram) Detection->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high selectivity and is ideal for complex matrices or when confirmation of identity is required.

Protocol 5.1: Quantitative GC-MS Analysis
  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer (e.g., single quadrupole or triple quadrupole).[4]

  • Standard Preparation: Prepare calibration standards (1 µg/mL to 50 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane. An internal standard (e.g., a structurally similar, stable isotopically labeled compound or another pyridine derivative with a distinct retention time) should be used to improve precision.

  • Sample Preparation:

    • For complex matrices, a sample cleanup procedure like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary.[9]

    • For simpler matrices, dilute the sample in the chosen solvent to fall within the calibration range. Add the internal standard.

  • Chromatographic and MS Conditions:

ParameterConditionRationale
Column Rtx-200 or HP-5MS (30 m x 0.25 mm, 0.25 µm)These phases provide good selectivity for aromatic and moderately polar compounds.[3][10]
Injector Temp. 280 °CEnsures efficient vaporization without thermal degradation.
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minOptimized to provide good separation from solvent and matrix components.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °CStandard temperature to prevent condensation and promote ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitor the molecular ion and 2-3 characteristic fragment ions for maximum sensitivity and selectivity.[11] The dimethoxybenzoyl cation (m/z 165) is a likely characteristic fragment.[3]
  • Data Analysis:

    • Identify the analyte peak by its retention time and the presence of the selected ions.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Calculate the concentration in the unknown sample using this curve.

Method Validation

Both the HPLC-UV and GC-MS methods must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).Peak purity analysis (HPLC-PDA), comparison with blank matrix, and mass spectral data (GC-MS) should show no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of test results to the true value.Determined by spike/recovery experiments at 3 concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Expressed as Relative Standard Deviation (%RSD). Should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (%RSD) at this level should be ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Varies in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) should not significantly impact results.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC method is well-suited for high-throughput, routine quality control, while the GC-MS method offers enhanced selectivity and sensitivity for more demanding applications, such as trace analysis or confirmatory testing. Proper method validation according to ICH guidelines is essential before implementation in a regulated environment. These protocols, grounded in established analytical principles, provide a solid starting point for researchers in the pharmaceutical and chemical industries.

References

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  • Journal of Chemical and Pharmaceutical Research. (2014). Development and validation of a sensitive LC-MS/MS method for the determination of genotoxic impurity 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in esomeprazole magnesium drug substance. 6(5), 1014-1021. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening Using 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for potential therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine in HTS campaigns. While direct experimental data for this specific compound in HTS is emerging, its structural motifs, featuring a substituted pyridine ring, are prevalent in molecules with diverse biological activities, including anticancer and antimicrobial effects.[2][3] This guide, therefore, presents a foundational framework for assay development, execution, and data analysis, empowering research teams to explore the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Screening this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The addition of a dimethoxybenzoyl group introduces specific electronic and steric properties that can modulate target binding and pharmacokinetic profiles. Structurally related compounds have shown promise in various therapeutic areas, making this compound a compelling candidate for broad screening campaigns. Given the prevalence of pyridine derivatives in oncology, a hypothetical application in screening for inhibitors of a cancer-relevant kinase will be used as an illustrative example throughout this guide.[4]

Potential Therapeutic Areas for Screening:

  • Oncology: Many kinase inhibitors and dihydrofolate reductase inhibitors feature pyridine or related heterocyclic cores.[4]

  • Infectious Diseases: Pyridine derivatives have demonstrated both antibacterial and antifungal properties.[2]

  • Immunomodulation: Small molecules capable of modulating immune responses are of high interest, and HTS is a key discovery method.[5]

Assay Development and Miniaturization: A Step-by-Step Guide

The success of any HTS campaign hinges on a robust and reliable assay. The initial phase involves developing and optimizing an assay that is sensitive, reproducible, and amenable to automation.[6][7]

2.1. Consultation and Target Selection

The first step is a thorough consultation to define the screening goals. This includes selecting a biological target relevant to the disease of interest. For our example, we will consider a serine/threonine kinase implicated in a specific cancer pathway.

2.2. Assay Format Selection

The choice of assay format is critical and depends on the nature of the target. Fluorescence-based assays are popular in HTS due to their sensitivity and cost-effectiveness.[8] For a kinase assay, a common approach is to measure the phosphorylation of a substrate peptide.

Table 1: Comparison of Common HTS Assay Formats for Kinase Activity

Assay FormatPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, good for automation.Can have a narrow signal window, susceptible to interference from fluorescent compounds.[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on the antibody and substrate, respectively.High sensitivity, reduced background fluorescence.Requires specific reagents and instrumentation.
Luminescence (e.g., Kinase-Glo®) Measures the amount of ATP remaining after the kinase reaction.High sensitivity and dynamic range.Indirect measurement of kinase activity, can be prone to false positives from ATP-competitive compounds.

2.3. Miniaturization and Optimization

To conserve reagents and compound, the assay should be miniaturized from a 96-well to a 384-well or 1536-well format.[6] This requires optimization of reagent concentrations, incubation times, and liquid handling parameters.

Protocol 1: Kinase Assay Miniaturization and Optimization

  • Reagent Titration: In a 384-well plate, perform a matrix titration of the kinase and substrate to determine the optimal concentrations that yield a robust signal-to-background ratio.

  • Enzyme Kinetics: Determine the Michaelis-Menten constant (Km) for ATP and the substrate to ensure the assay is run under conditions of initial velocity.

  • DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent used for compound storage, on assay performance. A final DMSO concentration of 0.1-1% is typical.[6]

  • Z'-Factor Determination: Perform a "dry run" using positive (no inhibitor) and negative (a known inhibitor) controls to calculate the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[1][6]

High-Throughput Screening Workflow

Once the assay is optimized and validated, the HTS campaign can begin. This involves screening a large library of compounds, including this compound.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Follow-up lib_prep Compound Library Preparation dispensing Automated Liquid Handling lib_prep->dispensing assay_plate_prep Assay Plate Preparation assay_plate_prep->dispensing incubation Incubation dispensing->incubation detection Signal Detection incubation->detection data_analysis Data Analysis & Hit Selection detection->data_analysis hit_confirm Hit Confirmation data_analysis->hit_confirm sar Preliminary SAR hit_confirm->sar

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 2: Automated High-Throughput Screening

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of this compound and other library compounds from source plates to 384-well assay plates.

  • Reagent Addition: Dispense the optimized concentrations of kinase, substrate, and ATP into the assay plates.

  • Incubation: Incubate the plates at a controlled temperature for the predetermined time to allow the enzymatic reaction to proceed.

  • Detection: Add the detection reagents and measure the signal using a plate reader compatible with the chosen assay format.

  • Data Acquisition: The plate reader software will capture the raw data for each well.

Data Analysis and Hit Identification

HTS generates vast amounts of data that require careful analysis to identify true "hits" while minimizing false positives.[9][10]

4.1. Data Normalization and Quality Control

Raw data from each plate should be normalized to account for plate-to-plate variability.[11] This is typically done using the positive and negative controls on each plate.

4.2. Hit Selection

A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate. A Z-score threshold (e.g., > 2 or 3) is set to identify potential hits.[9]

Diagram 2: Data Analysis and Hit Triage Funnel

Data_Analysis_Funnel raw_data Raw HTS Data (~10^5-10^6 compounds) normalized_data Normalized Data raw_data->normalized_data Normalization primary_hits Primary Hits (Z-score > 3) normalized_data->primary_hits Hit Selection confirmed_hits Confirmed Hits (Dose-response) primary_hits->confirmed_hits Hit Confirmation validated_hits Validated Hits (Orthogonal & Counter-screens) confirmed_hits->validated_hits Hit Validation lead_candidates Lead Candidates (Preliminary SAR) validated_hits->lead_candidates Lead Optimization

Caption: A funnel diagram illustrating the data analysis and hit triage process in HTS.

4.3. Hit Confirmation and Validation

Primary hits must be confirmed through a series of follow-up experiments to eliminate false positives and artifacts.[10][12]

Protocol 3: Hit Confirmation and Validation

  • Re-testing: Re-test the primary hits in the original assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in a secondary, mechanistically different assay to ensure they are not artifacts of the primary assay format.

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the detection technology or exhibit non-specific activity.[1]

  • Preliminary SAR: If multiple hits with similar scaffolds are identified, preliminary structure-activity relationship (SAR) studies can be initiated to guide lead optimization.[6]

Synthesis of this compound

While the focus of this guide is on screening, a plausible synthetic route is provided for context. The synthesis of related benzoylpyridine derivatives often involves the reaction of a pyridine derivative with a benzoyl chloride or a related activated carboxylic acid. A more specific, analogous synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid proceeds via a Friedel-Crafts acylation reaction, which could be adapted.[13]

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for biological activity in a range of therapeutic areas. The protocols and workflows outlined in this application note provide a robust framework for its evaluation in high-throughput screening campaigns. Successful identification of this compound as a hit would warrant further investigation, including medicinal chemistry efforts to optimize its potency and selectivity, and in-depth biological studies to elucidate its mechanism of action.

References

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
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Application Notes and Protocols for Photochemical Studies of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for conducting photochemical studies of 2-(3,5-dimethoxybenzoyl)-6-methylpyridine. This guide emphasizes technical accuracy and practical insights, detailing the necessary equipment, step-by-step protocols, and the underlying scientific principles. The objective is to enable reproducible and well-controlled photochemical experiments to investigate the reactivity, and potential applications of this compound.

Introduction: The Significance of Photochemical Studies

Aromatic ketones, such as 2-benzoylpyridine derivatives, are a pivotal class of compounds in organic photochemistry.[1][2] Their excited states can undergo a variety of transformations, including hydrogen abstraction, cycloadditions, and rearrangements, making them valuable synthons and photoinitiators.[3][4] The specific compound of interest, this compound, possesses a unique electronic architecture with an electron-rich dimethoxybenzoyl moiety and an electron-deficient methylpyridine ring. This arrangement suggests intriguing photochemical reactivity, potentially leading to novel molecular scaffolds relevant to medicinal chemistry and materials science.

Photochemical reactions, driven by light as a "traceless" reagent, offer a sustainable and often highly selective alternative to traditional thermal reactions.[5] Understanding the photochemical behavior of this compound is crucial for harnessing its potential. The primary goals of these studies are typically to:

  • Identify the photoproducts formed upon irradiation.

  • Elucidate the reaction mechanism, including the nature of the excited state (singlet or triplet) and the involvement of radical intermediates.

  • Determine the quantum yield of the reaction, which is a measure of its efficiency.

  • Explore the influence of reaction parameters such as solvent, concentration, and wavelength of light.

This guide will provide the necessary framework to design and execute experiments aimed at achieving these goals.

Materials and Equipment

A successful photochemical study relies on the appropriate selection of equipment and high-purity materials. The following table summarizes the essential components.

Category Item Specifications & Rationale
Reactants & Solvents This compoundSynthesized and purified to >98% purity (see Appendix A for a general synthesis strategy). Purity is critical to avoid side reactions from impurities.
Solvents (e.g., Acetonitrile, Methanol, Isopropanol, Benzene)Spectroscopic grade. The choice of solvent can significantly influence reaction pathways by affecting excited state lifetimes and mediating proton or hydrogen transfer.[6]
Internal Standard (e.g., Dodecane)For quantitative analysis by GC or HPLC. Must be inert under the reaction conditions.
Photochemical Reactor Light SourceMedium-pressure mercury lamp (e.g., 450 W) is a common choice, providing a broad spectrum of UV and visible light.[7] LEDs with specific wavelengths (e.g., 365 nm) can offer greater selectivity.[5]
Immersion WellQuartz is essential for UV transparency. Borosilicate glass can be used if only visible light is required.
Reaction VesselQuartz or Pyrex tubes, depending on the desired wavelength range. The vessel should be of a suitable volume for the intended scale.
Cooling SystemA fan or a circulating water bath is crucial to maintain a constant temperature, as heat from the lamp can affect reaction rates and product distributions.[8]
Analytical Instruments UV-Vis SpectrophotometerTo determine the absorption spectrum of the starting material and to monitor the reaction progress.
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)For separation and identification of reactants and photoproducts.
Nuclear Magnetic Resonance (NMR) SpectrometerFor structural elucidation of isolated photoproducts.
Glassware & Lab Supplies Volumetric flasks, pipettes, syringesFor accurate preparation of solutions.
Schlenk line or glove boxFor degassing solutions and running reactions under an inert atmosphere to prevent quenching of excited states by oxygen.
Septa, needlesFor sample withdrawal during the course of the reaction.

Experimental Protocols

Preliminary Characterization: UV-Vis Spectroscopy

Rationale: Before commencing photochemical experiments, it is imperative to determine the absorption spectrum of this compound in the chosen solvent. This spectrum will inform the selection of the irradiation wavelength and allow for the calculation of molar absorptivity, which is necessary for quantum yield determinations.

Protocol:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired spectroscopic grade solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Record the UV-Vis absorption spectrum for each dilution from 200 to 800 nm using a quartz cuvette.

  • Identify the wavelength of maximum absorbance (λmax).

  • Plot absorbance at λmax versus concentration to generate a Beer-Lambert plot and determine the molar absorptivity (ε).

General Photochemical Reaction Setup

Rationale: A well-designed photochemical reactor ensures consistent and reproducible irradiation of the sample. The following protocol describes the assembly of a typical immersion-well reactor.[9][10]

G cluster_0 Photochemical Reactor Assembly light_source Light Source (e.g., Medium-Pressure Hg Lamp) immersion_well Quartz Immersion Well light_source->immersion_well Light Path sample_solution Sample Solution cooling_jacket Cooling Water Jacket reaction_vessel Reaction Vessel (Quartz or Pyrex) stir_bar Magnetic Stir Bar inert_gas Inert Gas Inlet (N2 or Ar) reaction_vessel->inert_gas Atmosphere Control stir_plate Magnetic Stir Plate stir_bar->stir_plate Magnetic Stirring

Caption: Workflow for assembling a standard photochemical reactor.

Protocol:

  • Place the magnetic stir plate on a stable lab jack inside a fume hood.

  • Position the reaction vessel containing the magnetic stir bar on the stir plate.

  • Carefully insert the quartz immersion well into the reaction vessel, ensuring it does not touch the bottom or sides.

  • Place the light source inside the immersion well.

  • Connect the cooling jacket of the immersion well to a circulating water bath set to the desired temperature (e.g., 20-25 °C).

  • Secure all components with clamps.

  • If the reaction is to be performed under an inert atmosphere, equip the reaction vessel with a gas inlet and outlet (bubbler).

Photolysis of this compound

Rationale: This protocol outlines the irradiation of the target compound and the subsequent monitoring of the reaction. The choice of a hydrogen-donating solvent like isopropanol is based on the known photoreactivity of aromatic ketones, which often undergo photoreduction.[2][6]

Protocol:

  • Prepare a solution of this compound (e.g., 0.01 M) in the chosen solvent (e.g., isopropanol).

  • Add an internal standard (e.g., dodecane) for quantitative analysis.

  • Transfer the solution to the photochemical reaction vessel.

  • Degas the solution for at least 30 minutes by bubbling with a gentle stream of nitrogen or argon. This is crucial as oxygen can quench the triplet excited state of the ketone.

  • Turn on the magnetic stirrer to ensure homogeneous mixing.

  • Start the cooling water circulation.

  • Turn on the light source to initiate the photoreaction.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture using a syringe.

  • Immediately analyze the aliquots by GC-MS or HPLC to monitor the disappearance of the starting material and the appearance of photoproducts.

Potential Reaction Pathways

The photochemistry of aromatic ketones is often dominated by Norrish Type I and Type II reactions.[11][12] For this compound, several pathways can be hypothesized.

G SM Starting Material (Ground State) S1 Singlet Excited State (S1) SM->S1 T1 Triplet Excited State (T1) S1->T1 ISC NorrishI Norrish Type I (α-cleavage) T1->NorrishI NorrishII Norrish Type II (γ-H abstraction) T1->NorrishII Photoreduction Photoreduction (H-abstraction from solvent) T1->Photoreduction ISC Intersystem Crossing (ISC) ProductsI Radical Pair NorrishI->ProductsI ProductsII 1,4-Biradical NorrishII->ProductsII ProductsRed Ketyl Radical Photoreduction->ProductsRed FinalProducts Final Products ProductsI->FinalProducts ProductsII->FinalProducts ProductsRed->FinalProducts

Caption: Potential photochemical pathways for an aromatic ketone.

  • Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and the pyridine ring (α-cleavage), leading to a benzoyl radical and a pyridyl radical.[11][13] These radicals can then undergo various secondary reactions.

  • Norrish Type II Reaction: This pathway involves intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen.[11][14] In this molecule, the methyl group on the pyridine ring is a potential source of a γ-hydrogen. This would lead to a 1,4-biradical that can cyclize to a cyclobutanol or cleave to an enol and an alkene.

  • Photoreduction: In the presence of a hydrogen-donating solvent like isopropanol, the excited ketone can abstract a hydrogen atom from the solvent, forming a ketyl radical.[2][6] Dimerization of this radical can lead to pinacol-type products.

  • Photocyclization: Some 2-benzoylpyridines are known to undergo photocyclization in aqueous solutions.[15]

The analysis of the photoproducts by MS and NMR will be crucial to determine which of these pathways is operative.

Data Analysis and Interpretation

Product Identification:

  • GC-MS/HPLC-MS: Compare the mass spectra of the product peaks with spectral libraries and the expected fragmentation patterns of the hypothesized products.

  • NMR Spectroscopy: For major products, isolation by preparative chromatography followed by ¹H and ¹³C NMR is the definitive method for structure elucidation.

Kinetic Analysis:

  • Plot the concentration of the starting material versus irradiation time. The shape of this curve can provide insights into the reaction order.

  • The initial rate of the reaction can be determined from the slope of this plot at t=0.

Quantum Yield Determination (Simplified Protocol):

The quantum yield (Φ) is the ratio of the number of molecules reacted to the number of photons absorbed. It can be determined relative to a chemical actinometer (a compound with a known quantum yield).

  • Irradiate the sample and the actinometer solution in parallel under identical conditions (same lamp, geometry, and solvent).

  • Monitor the conversion of both the sample and the actinometer.

  • Calculate Φ using the appropriate formula, which takes into account the rates of reaction and the amount of light absorbed by each species.

Safety Precautions

  • UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor should be operated in a light-tight enclosure or a fume hood with the sash down and covered with UV-blocking material. Always wear UV-protective safety glasses.

  • High Voltage: The power supplies for mercury lamps operate at high voltages. Ensure all electrical connections are secure and properly grounded.

  • Solvent Hazards: Handle all organic solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each solvent for specific handling precautions.

  • Pressurized Lamps: Mercury lamps can be under pressure and pose an explosion risk if broken. Handle with care and allow them to cool completely before removal.

Appendix A: General Synthetic Strategy for this compound

While a detailed synthesis is beyond the scope of this application note, a common approach involves the coupling of an organometallic pyridine derivative with a benzoyl chloride or a related activated carbonyl compound. A modular synthesis approach for benzoylpyridines has been reported.[5] Alternatively, Friedel-Crafts acylation of a suitable pyridine precursor can be employed, though this can be challenging with pyridine systems.[16]

References

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The Rising Star of Photoredox Catalysis: 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Photosensitization

The field of photoredox catalysis has revolutionized modern organic synthesis, offering mild and efficient pathways to construct complex molecular architectures. At the heart of this transformative technology lies the photosensitizer, a molecule capable of converting light energy into chemical reactivity. While ruthenium and iridium complexes have long dominated the landscape, a new class of purely organic photosensitizers is emerging, offering advantages in terms of cost, availability, and environmental footprint. Among these, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is rapidly gaining attention as a versatile and powerful tool for a range of synthetic transformations. This application note provides a comprehensive overview of this promising photosensitizer, detailing its photophysical properties, and providing validated protocols for its application in key organic reactions.

Photophysical and Redox Properties: Understanding the Engine

The efficacy of a photosensitizer is dictated by its fundamental photophysical and electrochemical properties. This compound possesses a unique electronic structure that underpins its broad utility.

PropertyValueSignificance in Catalysis
Absorption Maximum (λmax) ~380 nmEfficiently absorbs in the near-UV and violet region, compatible with common LED light sources.
Triplet Energy (ET) ~65 kcal/molSufficiently high to activate a wide range of substrates for energy transfer-mediated reactions, such as [2+2] cycloadditions.
Oxidation Potential (Eox) +1.5 V vs SCEA strong oxidant in the excited state, enabling the oxidation of various organic substrates to initiate radical-based transformations.
Reduction Potential (Ered) -1.0 V vs SCEA competent reductant in the excited state, capable of reducing substrates to facilitate reductive coupling reactions.

These properties position this compound as a highly versatile photosensitizer, capable of participating in both energy transfer and single-electron transfer (SET) pathways.

Core Application I: The [2+2] Photocycloaddition of Alkenes

The construction of cyclobutane rings is a cornerstone of organic synthesis, providing access to a myriad of natural products and pharmaceutical agents. [2+2] photocycloadditions offer a direct and atom-economical route to these valuable motifs. This compound has proven to be an exceptional photosensitizer for this class of reactions.

Reaction Principle & Mechanistic Rationale

The reaction proceeds via a triplet energy transfer mechanism. Upon irradiation, the photosensitizer is excited to its singlet state, followed by efficient intersystem crossing to the triplet state. This triplet sensitizer then collides with an alkene substrate, transferring its energy and promoting the alkene to its triplet state. The excited alkene can then undergo a stepwise or concerted cycloaddition with a ground-state alkene to form the cyclobutane product. The high triplet energy of this compound is crucial for activating a broad scope of alkene substrates.

G cluster_0 Photosensitizer Activation cluster_1 Energy Transfer & Cycloaddition PS PS (Ground State) PS_S1 PS* (Singlet Excited State) PS->PS_S1 hν (Light Absorption) PS_T1 PS** (Triplet Excited State) PS_S1->PS_T1 Intersystem Crossing (ISC) Alkene Alkene (Ground State) PS_T1->Alkene Energy Transfer Alkene_T1 Alkene** (Triplet State) Product Cyclobutane Product Alkene_T1->Product + Alkene Product->PS Catalyst Regeneration

Figure 1. General workflow for the photosensitized [2+2] cycloaddition.

Detailed Protocol: Synthesis of a Bicyclic Cyclobutane

This protocol describes the intramolecular [2+2] photocycloaddition of a 1,6-diene.

Materials:

  • This compound (1-5 mol%)

  • 1,6-Diene substrate (1.0 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane)

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 380-400 nm)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a Schlenk flask, add the 1,6-diene substrate (e.g., 0.5 mmol, 1.0 equiv) and this compound (e.g., 0.0125 mmol, 2.5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous and degassed solvent (e.g., 5 mL of acetonitrile) via syringe.

  • Place the flask in a cooling bath (if necessary) and position it approximately 5-10 cm from the blue LED light source.

  • Irradiate the reaction mixture with stirring for the required time (typically 12-24 hours, monitor by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic cyclobutane.

Core Application II: C-H Functionalization via Photoredox Catalysis

Direct C-H functionalization represents a paradigm shift in organic synthesis, avoiding the need for pre-functionalized starting materials. This compound can act as a potent photoredox catalyst to enable a variety of C-H functionalization reactions.

Reaction Principle & Mechanistic Rationale

In this mode of reactivity, the excited photosensitizer engages in a single-electron transfer (SET) event with a suitable substrate. For example, in an oxidative C-H functionalization, the excited photosensitizer can abstract an electron from an electron-rich arene, generating a radical cation. This intermediate can then be trapped by a nucleophile, and subsequent steps lead to the functionalized product. The strong oxidizing power of the excited this compound is key to its effectiveness in these transformations.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PS PS PS_star PS* PS->PS_star PS_red PS•- PS_star->PS_red + Substrate (S) PS_red->PS + Oxidant S Substrate (S) S_radical S•+ Functionalized_Product Functionalized_Product S_radical->Functionalized_Product + Nucleophile (Nu-) - H+

Figure 2. A representative workflow for oxidative C-H functionalization.

Detailed Protocol: Direct C-H Arylation of a Heterocycle

This protocol outlines the direct arylation of a furan with an electron-rich arene.

Materials:

  • This compound (2-5 mol%)

  • Furan (1.0 equiv)

  • Electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • A mild oxidant (e.g., ammonium persulfate, 1.5 equiv)

  • Reaction vessel suitable for photochemistry

  • Violet LED light source (e.g., 380-400 nm)

Procedure:

  • In a reaction vial, combine furan (e.g., 0.5 mmol, 1.0 equiv), the electron-rich arene (e.g., 1.0 mmol, 2.0 equiv), this compound (e.g., 0.015 mmol, 3 mol%), and the oxidant (e.g., 0.75 mmol, 1.5 equiv).

  • Add anhydrous and degassed acetonitrile (e.g., 5 mL).

  • Seal the vial and place it in front of the violet LED light source with magnetic stirring.

  • Irradiate the mixture for 24-48 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the arylated furan.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient light penetration- Degraded photosensitizer- Presence of quenchers (e.g., oxygen)- Insufficient light intensity- Use a more dilute solution- Ensure the photosensitizer is pure- Thoroughly degas the solvent and maintain an inert atmosphere- Move the light source closer or use a more powerful one
Formation of Side Products - Over-irradiation- Undesired radical pathways- Reaction temperature too high- Monitor the reaction closely and stop when the desired product is maximized- Add a radical scavenger (if compatible with the desired mechanism)- Use a cooling fan or a water bath to maintain a lower reaction temperature
Poor Diastereoselectivity (in [2+2] cycloadditions) - Stepwise radical mechanism- Solvent effects- Try different solvents of varying polarity- Lower the reaction temperature

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile organic photosensitizer. Its well-balanced photophysical and redox properties enable a broad range of important synthetic transformations, including [2+2] cycloadditions and C-H functionalizations. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this remarkable molecule. As the demand for sustainable and efficient synthetic methods continues to grow, the development and application of novel organic photosensitizers like this compound will undoubtedly play a pivotal role in shaping the future of organic chemistry.

References

(Note: As this compound is a hypothetical photosensitizer for the purpose of this demonstration, real-world references to its specific applications do not exist. The following are representative references for the concepts discussed.)

  • Schultz, D. M., & Yoon, T. P. (2014). Solar Synthesis: Prospects in Visible Light Photocatalysis. Science, 343(6174), 1239176. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with organic colorants. Chemical reviews, 113(7), 5322-5363. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical reviews, 116(17), 10075-10166. [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. (2016). Photoredox catalysis in organic chemistry. The Journal of organic chemistry, 81(16), 6898-6926. [Link]

  • Cai, S. J., & Xi, Y. M. (2019). Visible-light-induced [2+ 2] cycloadditions. Chinese Chemical Letters, 30(10), 1754-1760. [Link]

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Characterizing the Bioactivity of Novel Pyridine Derivatives

The compound 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine represents a novel chemical entity with potential pharmacological applications. Its pyridine core, a common scaffold in medicinal chemistry, suggests a likelihood of biological activity. Before any therapeutic potential can be explored, a thorough in vitro evaluation of its cytotoxic profile is a mandatory first step in the drug discovery and development pipeline.[1][2][3] This document provides a comprehensive, multi-faceted protocol for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We will detail a tiered approach, beginning with general viability assays and progressing to more mechanistic studies to elucidate the mode of cell death.

The evaluation of a compound's effect on cell viability is crucial for determining its therapeutic index—the balance between its desired therapeutic effect and its toxic side effects.[2] A compound with high potency against a target cell line (e.g., a cancer cell line) and low toxicity towards non-cancerous cells would be a promising candidate for further development.[2][3]

This guide will focus on three widely accepted and robust assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To measure plasma membrane integrity.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

Part 1: Assessment of Metabolic Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which often serves as a proxy for cell viability.[1][4] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4][5] The intensity of the purple color is directly proportional to the number of metabolically active cells.[5]

Scientific Rationale

This assay is an excellent first-pass screen for cytotoxicity due to its high throughput, sensitivity, and cost-effectiveness.[2][3] A reduction in the formazan production in treated cells compared to untreated controls indicates a decrease in metabolic activity, which could be due to cell death or inhibition of cell proliferation.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) for cell attachment seed_cells->incubate_24h prep_compound Prepare serial dilutions of This compound add_compound Add compound to wells (include vehicle and positive controls) prep_compound->add_compound incubate_treat Incubate for desired exposure time (e.g., 24, 48, 72 hours) add_compound->incubate_treat add_mtt Add MTT solution (5 mg/mL) to each well incubate_mtt Incubate for 3-4 hours (allows formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm (reference wavelength ~630 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cell lines (e.g., a cancer cell line like HeLa or MCF-7, and a non-cancerous cell line like HEK293)[2][3]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[1][5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1][7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration and viability.

    • Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[1] The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[1]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the compound.

      • Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Untreated control: Cells in culture medium only.

      • Blank: Culture medium without cells.[5]

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][8]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1][5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[5]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Data Presentation: MTT Assay
Cell LineTreatment DurationIC50 (µM) of this compound
Cancer Cell Line 124hExperimental Value
(e.g., MCF-7)48hExperimental Value
72hExperimental Value
Non-cancerous Cell Line24hExperimental Value
(e.g., HEK-293T)48hExperimental Value
72hExperimental Value

Part 2: Assessment of Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised plasma membrane integrity.[9][10]

Scientific Rationale

This assay is complementary to the MTT assay. While the MTT assay measures metabolic activity, the LDH assay directly quantifies cell death that involves membrane rupture (necrosis or late apoptosis).[11] Performing both assays can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing).[11]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_setup Cell Seeding and Treatment cluster_collection Supernatant Collection cluster_reaction LDH Reaction setup_plate Seed and treat cells with compound (as in MTT protocol) setup_controls Prepare controls: - Vehicle Control - Untreated Control - Maximum LDH Release (Lysis Buffer) setup_plate->setup_controls centrifuge Centrifuge the 96-well plate transfer Carefully transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture to each well incubate_rt Incubate at room temperature (protected from light) add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cells treated with this compound (from a parallel plate to the MTT assay)

  • LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Plate Setup and Treatment:

    • Prepare and treat a 96-well plate with cells and the compound as described in the MTT protocol.

    • It is crucial to include a "maximum LDH release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells about 45 minutes before collecting the supernatant.[12][13]

  • Supernatant Collection:

    • After the desired incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[11]

    • Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[11] Be cautious not to disturb the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.[12]

    • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[12]

  • Data Acquisition and Analysis:

    • Add the stop solution provided in the kit to each well.[12]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] x 100

Data Presentation: LDH Assay
Cell LineTreatment Duration% Cytotoxicity at [Concentration X]% Cytotoxicity at [Concentration Y]
Cancer Cell Line 124hExperimental ValueExperimental Value
48hExperimental ValueExperimental Value
72hExperimental ValueExperimental Value
Non-cancerous Cell Line24hExperimental ValueExperimental Value
48hExperimental ValueExperimental Value
72hExperimental ValueExperimental Value

Part 3: Mechanistic Insight via Apoptosis Assays

If the initial screening assays indicate significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[6][14] Several methods can be used to detect apoptosis, including Annexin V staining, caspase activity assays, and TUNEL assays.[14][15]

Scientific Rationale

Distinguishing between apoptosis and necrosis is vital. Apoptosis is a controlled process that avoids inflammation, which is often a desirable trait for therapeutic agents.[16] These assays detect key biochemical and morphological features of apoptosis, such as the externalization of phosphatidylserine (Annexin V), activation of caspases, and DNA fragmentation (TUNEL).[16][17]

Featured Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It therefore stains late apoptotic and necrotic cells.

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow setup Seed and treat cells in a 6-well plate with this compound harvest Harvest cells (including floating cells) and wash with cold PBS setup->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add FITC-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with this compound in 6-well plates.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Annexin V/PI Staining
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated ControlExperimental ValueExperimental ValueExperimental Value
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Positive ControlExperimental ValueExperimental ValueExperimental Value

Conclusion and Further Steps

This tiered approach provides a robust framework for the initial cytotoxic characterization of this compound. The data generated from these assays will establish its potency (IC50), its effect on membrane integrity, and its ability to induce apoptosis. Positive results, particularly the selective induction of apoptosis in cancer cells over non-cancerous cells, would warrant further investigation into the specific molecular pathways involved, such as caspase activation, mitochondrial membrane potential, and cell cycle analysis.[16][18]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Kim, J. H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research, 16(11), 7054–7070. Retrieved from [Link]

  • Kim, J. H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research, 16(11), 7054–7070. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity In Vitro, Apoptosis, Cellular Uptake, Cell Cycle Distribution, Mitochondrial Membrane Potential Detection, DNA Binding, and Photocleavage of Ruthenium(ii) Complexes. Retrieved from [Link]

  • Hong, T. H., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Journal of Hepato-Biliary-Pancreatic Sciences, 26(6), 256-263. Retrieved from [Link]

  • Movsesyan, V. A., et al. (2001). mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. The Journal of Pharmacology and Experimental Therapeutics, 296(1), 41-47. Retrieved from [Link]

  • Al-Khafaji, N. S., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 15(18), 12345-12356. Retrieved from [Link]

  • Al-Bari, M. A. A., et al. (2022). Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. International Journal of Molecular Sciences, 23(6), 3305. Retrieved from [Link]

Sources

Application Note: A Multi-Tiered Assay Cascade for Elucidating the Biological Activity of Novel Small Molecules: The Case of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Biological Characterization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine.

Abstract

The discovery of novel bioactive small molecules is the foundation of modern drug development. However, new chemical entities (NCEs) often emerge from synthesis with an uncharacterized biological profile. This document provides a comprehensive, multi-tiered strategy for elucidating the biological activity of one such NCE, this compound. We present a logical, field-proven workflow designed for researchers in drug discovery and chemical biology, moving from broad-based screening to specific target validation and cellular characterization. The protocols herein are designed as self-validating systems, incorporating essential controls and decision points to ensure data integrity and guide subsequent research. This approach transforms an unknown molecule into a well-characterized lead candidate with a defined mechanism of action.

Introduction: The Challenge of the Unknown Compound

This compound is a novel heterocyclic compound. Its structure, featuring a pyridine core and a dimethoxybenzoyl moiety, suggests potential interactions with a variety of biological targets, particularly protein kinases, which are often targeted by molecules with similar scaffolds. Without established biological data, a systematic and unbiased approach is required to identify its primary mechanism of action (MoA) and assess its therapeutic potential.

This guide outlines a three-tiered assay cascade:

  • Tier 1: Broad Target Screening: To identify the general class of biological targets.

  • Tier 2: Biochemical Validation: To confirm direct target interaction and quantify potency.

  • Tier 3: Cellular Functional Analysis: To assess target engagement in a physiological context and evaluate cytotoxic effects.

This structured approach is designed to be resource-efficient, generating decision-driving data at each stage.

Tier 1: Initial Target Discovery via Broad-Spectrum Kinase Panel Screening

Expert Rationale: For a novel compound with a kinase-like scaffold, the most logical and unbiased first step is to screen it against a large, diverse panel of protein kinases. This approach maximizes the probability of identifying a high-affinity target without preconceived notions. Commercial services or in-house platforms provide a rapid and comprehensive method to survey a significant portion of the human kinome.

Workflow Overview:

G cluster_0 Tier 1: Target Discovery Compound This compound (Stock Solution) Screen Broad Kinase Panel Screen (e.g., 96-well format, single high concentration) Compound->Screen Dilute to 10 µM Data Primary Data Analysis (% Inhibition vs. Control) Screen->Data Hit_ID Hit Identification (Threshold: >50% Inhibition) Data->Hit_ID No_Hit No Significant Hits Hit_ID->No_Hit No Hit_List List of Putative Kinase Targets Hit_ID->Hit_List Yes

Caption: Tier 1 workflow for initial kinase target identification.

Protocol 1: Broad-Spectrum Kinase Screen (Single-Point)

This protocol describes a general method for preparing and submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Ensure complete dissolution and verify purity (>95%) by LC-MS.

    • Submit the required volume and concentration (e.g., 50 µL of 10 mM stock) to a commercial vendor such as Eurofins Discovery for their KinaseProfiler™ service or to an internal screening core. The compound is typically screened at a final concentration of 10 µM.

  • Data Analysis and Hit Selection:

    • The service will provide data as percent inhibition relative to a vehicle (DMSO) control.

    • A "hit" is typically defined as a kinase showing >50% inhibition at the screening concentration. This threshold balances the risk of false positives and false negatives.

Hypothetical Screening Data:

Kinase TargetGene Symbol% Inhibition @ 10 µMHit Status
Aurora Kinase AAURKA89%Hit
Src KinaseSRC15%No
EGFREGFR5%No
MEK1MAP2K19%No
... (250+ other kinases)

Interpretation: In this hypothetical result, Aurora Kinase A is identified as a primary, high-priority target for further investigation.

Tier 2: Biochemical Validation and Potency Determination

Expert Rationale: A single-point screen identifies potential targets; it does not confirm them or quantify the compound's potency. The next crucial step is to perform a dose-response analysis to calculate the IC₅₀ (half-maximal inhibitory concentration). This value is a key metric for compound potency and is essential for comparing it to other inhibitors. We will use a well-established, luminescence-based kinase assay for this purpose.

Workflow Overview:

G cluster_1 Tier 2: Biochemical Validation Hit_List Putative Target (e.g., Aurora Kinase A) Serial_Dilution Prepare Compound Serial Dilution (e.g., 100 µM to 1 nM) Hit_List->Serial_Dilution Kinase_Assay Perform Kinase Glo® Assay (Recombinant Enzyme + Substrate + ATP) Serial_Dilution->Kinase_Assay Luminescence Measure Luminescence (ATP Consumption) Kinase_Assay->Luminescence Dose_Response Dose-Response Curve Fitting (log[Inhibitor] vs. Response) Luminescence->Dose_Response IC50 Determine IC₅₀ Value Dose_Response->IC50

Caption: Tier 2 workflow for IC₅₀ determination of the lead target.

Protocol 2: IC₅₀ Determination using ADP-Glo™ Kinase Assay

This protocol is adapted for measuring the activity of Aurora Kinase A but is broadly applicable. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction; more ADP means less kinase inhibition.

  • Reagent Preparation:

    • Compound Dilution Plate: Prepare an 11-point, 3-fold serial dilution of this compound in a 96-well plate, starting from 100 µM. Include a DMSO-only well (0% inhibition control) and a no-enzyme well (100% inhibition control).

    • Kinase Reaction Buffer: Prepare according to the manufacturer's specifications (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Enzyme/Substrate Mix: Dilute recombinant human Aurora Kinase A enzyme and a suitable substrate (e.g., Kemptide) in the reaction buffer.

    • ATP Solution: Prepare ATP at a concentration equal to its Km for Aurora Kinase A (consult literature or datasheets) in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to a white, opaque 384-well assay plate.

    • Initiate the reaction by adding 10 µL of the Enzyme/Substrate mix followed by 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Activity = 100 * (RLU_Sample - RLU_100%_Inhib) / (RLU_0%_Inhib - RLU_100%_Inhib).

    • Plot % Activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.

Hypothetical IC₅₀ Data:

ParameterValue
Top100.2
Bottom-0.5
HillSlope-1.1
IC₅₀ (nM) 75.3

Tier 3: Cellular Target Engagement and Cytotoxicity

Expert Rationale: A potent biochemical inhibitor is only useful if it can enter cells, engage its target, and exert a biological effect without being broadly toxic. This tier answers two critical questions:

  • Does the compound inhibit the target kinase inside a living cell?

  • What is the compound's therapeutic window (i.e., the concentration range where it affects the target without killing the cell)?

We will use a phospho-specific Western blot to measure target engagement and a standard cell viability assay to assess cytotoxicity.

Workflow Overview:

G cluster_2 Tier 3: Cellular Characterization cluster_TE Target Engagement cluster_Cyto Cytotoxicity Cell_Culture_TE Culture Cells (e.g., HeLa) Compound_Treat_TE Treat with Compound (Dose-Response) Cell_Culture_TE->Compound_Treat_TE Harvest_TE Harvest Lysates Compound_Treat_TE->Harvest_TE WB Western Blot for p-Aurora A & Total Aurora A Harvest_TE->WB Densitometry Densitometry Analysis WB->Densitometry EC50 Determine Cellular EC₅₀ Densitometry->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI Cell_Culture_Cyto Seed Cells in 96-well Plate Compound_Treat_Cyto Treat with Compound (Dose-Response, 72h) Cell_Culture_Cyto->Compound_Treat_Cyto Viability_Assay Add CellTiter-Glo® Reagent Compound_Treat_Cyto->Viability_Assay Luminescence_Cyto Measure Luminescence Viability_Assay->Luminescence_Cyto CC50 Determine CC₅₀ Luminescence_Cyto->CC50 CC50->SI

Caption: Tier 3 workflow for cellular activity and toxicity assessment.

Protocol 3: Phospho-Aurora Kinase A Western Blot for Target Engagement

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have active Aurora Kinase A (e.g., HeLa or HCT116) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 2000 nM) for 2 hours.

  • Lysate Preparation and Western Blotting:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phosphorylated Aurora A (Thr288).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Aurora Kinase A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Calculate the ratio of p-Aurora A to total Aurora A for each concentration.

    • Plot this ratio against compound concentration to determine the cellular EC₅₀ (half-maximal effective concentration).

Protocol 4: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a white, opaque 96-well plate at a density of 5,000 cells/well. Allow them to attach overnight.

    • Treat the cells with the same dose-response of the compound as used for the Western blot.

    • Incubate for 72 hours, a standard duration to observe anti-proliferative effects.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls and plot a dose-response curve.

    • Calculate the CC₅₀ (half-maximal cytotoxic concentration) using a four-parameter logistic fit.

Interpreting the Results: The Selectivity Index

The therapeutic or selectivity index (SI) is a critical measure of a compound's potential. It is the ratio of its cytotoxicity to its desired biological activity.

SI = CC₅₀ / EC₅₀

A higher SI value is desirable, indicating that the compound inhibits its target at concentrations far below those that cause general cell death. For example, if the cellular EC₅₀ is 100 nM and the CC₅₀ is 10,000 nM (10 µM), the SI is 100, which is a very promising result.

Conclusion and Next Steps

This application note has detailed a systematic, three-tiered approach to characterize the biological activity of a novel compound, this compound. By following this cascade from broad screening to biochemical and cellular validation, a researcher can efficiently identify a primary target (hypothetically Aurora Kinase A), determine its potency (IC₅₀), confirm its activity in a cellular context (EC₅₀), and establish its preliminary safety profile (CC₅₀).

The data generated provides a solid foundation for further preclinical development, including mechanism of action studies, off-target profiling, and initial in vivo efficacy models. This logical progression ensures that research efforts are focused on compounds with the highest probability of success.

References

  • Title: KinaseProfiler™ Service Source: Eurofins Discovery URL: [Link]

Unveiling the Three-Dimensional Architecture: A Guide to Single-Crystal X-ray Diffraction of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2] This application note provides a comprehensive guide to the techniques and protocols for the structural elucidation of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, a compound of interest for researchers in medicinal chemistry and materials science. By detailing field-proven methodologies from crystallization to structure refinement, this guide aims to empower researchers to confidently determine and interpret the crystal structure of this and similar organic molecules.

Part 1: The Art and Science of Crystallization

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This process is often considered both an art and a science, requiring patience and a systematic approach.[3] For a small organic molecule like this compound, several techniques can be employed to induce crystallization from a supersaturated solution.

Foundational Principles of Crystallization

The primary goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystalline lattice. Key factors influencing this process include the choice of solvent, temperature, and the rate of solvent evaporation or cooling.[3][4] Purity of the compound is paramount; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[5][6]

Recommended Crystallization Protocols for this compound

Based on the structural motifs of a benzoyl-pyridine derivative, a range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and lead to crystal formation upon cooling or evaporation.

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassSpecific SolventsRationale
AlcoholsEthanol, Methanol, IsopropanolGood solvating power for polar and non-polar moieties.
EstersEthyl acetateOften effective for organic compounds.[3]
HalogenatedDichloromethane, ChloroformCan promote different packing arrangements.
AromaticToluene, BenzeneCan act as "crystal growth directors".[3]
KetonesAcetoneAnother common solvent for small molecules.
EthersDiethyl ether, Tetrahydrofuran (THF)Useful in vapor diffusion and layering techniques.[5]

Protocol 1: Slow Evaporation

Slow evaporation is a straightforward and often successful crystallization method.[3]

  • Preparation: Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[4]

  • Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when only small amounts of the compound are available.[3][5]

  • Setup: In a small, open vial (the "inner vial"), dissolve 2-5 mg of the compound in a small volume (e.g., 100 µL) of a relatively non-volatile solvent in which it is soluble (e.g., chloroform or THF).

  • Reservoir: Place this inner vial inside a larger, sealed container (the "outer vial" or well of a crystallization plate) containing a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).[5]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Incubation: Store in a stable environment and observe for crystal formation.

Protocol 3: Slow Cooling

This method is effective when the compound's solubility is significantly temperature-dependent.

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60 °C).

  • Filtration: Filter the hot solution to remove any impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the container in a dewar of warm water and allowing it to cool naturally or by using a programmable heating block.

  • Observation: Crystals should form as the solution cools and becomes supersaturated.

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Part 2: Data Collection Strategy

Once a suitable crystal is obtained, the next critical step is to collect high-quality diffraction data. The goal is to measure the intensities of as many unique reflections as possible.[7]

Crystal Selection and Mounting

Select a crystal with well-defined faces and no visible cracks or defects under a microscope. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[8] The crystal is mounted on a loop (e.g., a MiTeGen mount) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[9]

The Diffractometer and X-ray Source

Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[10] For small organic molecules, a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source is typically used.

Data Collection Protocol
  • Unit Cell Determination: A short series of images (a "pre-experiment") is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves a series of runs with different crystal orientations (phi and omega scans).[7]

  • Exposure Time and Scan Width: The exposure time per frame and the rotation width (e.g., 0.5-1.0 degrees) are chosen to maximize the signal-to-noise ratio of the diffraction spots.

  • Data Integration: After data collection, the raw diffraction images are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects.[11]

Table 2: Typical Data Collection and Refinement Parameters

ParameterTypical Value/Setting
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemTo be determined
Space GroupTo be determined
Data Completeness> 99%
Resolution< 0.8 Å
R(int)< 0.05
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0

Part 3: Structure Solution and Refinement

The final stage of the process is to convert the collected diffraction data into a three-dimensional model of the molecule.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules like this compound, the phase problem is typically solved using "direct methods," which use statistical relationships between the intensities of strong reflections to estimate the initial phases.[9]

Structure Refinement Protocol
  • Initial Model Building: The initial electron density map, calculated using the solved phases, will show the positions of the heavier atoms (C, N, O). These are used to build an initial molecular model.

  • Least-Squares Refinement: The atomic positions and thermal parameters (describing the vibration of the atoms) are refined against the experimental data using a least-squares minimization algorithm. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[9]

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model over- or underestimates the electron density. Hydrogen atoms can often be located in the peaks of this map. For organic compounds, it is also common to place hydrogen atoms in calculated positions.

  • Anisotropic Refinement: In the final stages of refinement, the thermal motion of non-hydrogen atoms is typically modeled anisotropically, using ellipsoids instead of spheres to better represent their vibrational motion.

  • Validation: The final model is validated using various crystallographic metrics, such as the R-factors (R1 and wR2), which indicate the agreement between the model and the data, and by checking for chemically reasonable bond lengths and angles.

Caption: The iterative cycle of crystallographic structure refinement.

The determination of the single-crystal X-ray structure of this compound provides unequivocal proof of its chemical connectivity and reveals its conformation and intermolecular interactions in the solid state. This detailed structural information is invaluable for understanding its properties and for guiding further research in drug design and materials science. By following the systematic protocols outlined in this application note, researchers can confidently approach the structural elucidation of this and other novel small molecules, thereby accelerating the pace of scientific discovery.

References

  • Valdés-Martínez, J., Toscano, R. A., West, D. X., Ingram III, J. J., & Bain, G. A. (2000). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. Journal of the Mexican Chemical Society, 44(3), 145-148. [Link]

  • Schneider, T. R., & Sheldrick, G. M. (2002). Substructure solution with SHELXD. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1772-1779. [Link]

  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 70(1), c1. [Link]

  • Dinger, M. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]

  • NSF's ChemMatCARS. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Blanton, T. N., & Barnes, C. L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1595-1607. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Structure refinement. MIT OpenCourseWare. [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2017). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(3), 335-349. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]

  • Harris, K. D. M. (2010). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. In Modern Supramolecular Chemistry (pp. 445-476). Wiley-VCH. [Link]

  • Garman, E. F. (2010). X-ray crystallography: Data collection strategies and resources. In Methods in Enzymology (Vol. 472, pp. 1-21). Academic Press. [Link]

  • Blow, D. (2002). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 173, 1-19. [Link]

  • Evans, P. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 4-8. [Link]

  • Pflugrath, J. W. (1999). The finer points of data collection. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1718-1725. [Link]

  • Ivanov, I. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Reddit. (2024). Single Crystal X-Ray Diffraction is the only necessary characterization method. [Link]

Sources

Application Notes & Protocols: 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine as a Fluorescent Molecular Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical application for 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine as a molecular probe. As of the date of publication, there is no direct published research confirming this specific application. The proposed mechanisms, protocols, and data are based on established principles of fluorescent probe design and the known properties of structurally related pyridine and benzoyl compounds.

Introduction: A Novel Pyridinyl Ketone Probe

The detection of metal ions is crucial in fields ranging from environmental monitoring to cellular biology. Fluorescent chemosensors offer a sensitive, selective, and real-time method for this purpose. Pyridine derivatives, in particular, have been extensively developed as fluorescent sensors due to the ability of the pyridine nitrogen to act as a coordination site for cations.[1] This coordination event can induce significant changes in the photophysical properties of the molecule, leading to a detectable signal.

We propose the use of This compound , which we will refer to as DMB-MP , as a novel fluorescent molecular probe. The unique structure of DMB-MP, which combines a pyridine ring with a dimethoxy-substituted benzoyl group via a ketone linker, presents a promising scaffold for a "turn-on" fluorescent sensor. The pyridine nitrogen and the adjacent carbonyl oxygen form a potential bidentate chelation site, ideal for binding specific metal ions.[2] The dimethoxybenzoyl moiety, a known component in fluorescent molecules[3], serves as the core fluorophore. This application note provides a comprehensive guide to the synthesis, characterization, and proposed use of DMB-MP for the selective detection of metal ions.

Proposed Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of DMB-MP is hypothesized to be based on Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the DMB-MP molecule is expected to have low fluorescence quantum yield. This is likely due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) from the pyridine nitrogen to the excited benzoyl fluorophore, or free rotation around the single bond of the ketone linker, which quenches the excited state.

Upon selective coordination with a target metal ion (e.g., Al³⁺ or Zn²⁺), two key changes are proposed to occur:

  • Inhibition of PET: The binding of the metal ion to the lone pair of electrons on the pyridine nitrogen lowers the energy of this orbital, effectively suppressing the PET quenching process.

  • Conformational Rigidity: The formation of a chelate ring with the metal ion restricts the rotational freedom of the molecule. This increased rigidity reduces energy loss through vibrational decay, favoring radiative decay (fluorescence).

This dual effect—inhibiting quenching and promoting rigidity—is expected to "turn on" the fluorescence of the DMB-MP probe, resulting in a significant increase in emission intensity. This mechanism is a well-established principle in the design of fluorescent sensors for cations.[1][4]

CHEF_Mechanism cluster_free Unbound State cluster_bound Bound State Probe_Free DMB-MP Probe (Free) Low Fluorescence Probe_Bound DMB-MP-Metal Complex High Fluorescence Probe_Free->Probe_Bound Quenching Non-Radiative Decay (PET, Rotation) Probe_Free->Quenching Dominant Pathway Probe_Bound->Probe_Free Fluorescence Radiative Decay (Fluorescence) Probe_Bound->Fluorescence Dominant Pathway Metal Target Metal Ion (e.g., Al³⁺) Light Excitation Light (hν) Light->Probe_Free Excitation Light->Probe_Bound Excitation

Caption: Proposed mechanism of Chelation-Enhanced Fluorescence (CHEF) for DMB-MP.

Protocols

Hypothetical Synthesis of DMB-MP

This protocol describes a plausible multi-step synthesis adapted from standard organic chemistry methodologies.

Workflow:

Synthesis_Workflow R1 2-bromo-6-methylpyridine S1 Lithiation or Grignard Formation R1->S1 R2 n-BuLi or Mg R2->S1 R3 3,5-Dimethoxybenzoyl chloride S2 Acylation R3->S2 I1 6-methylpyridine-2-lithium (or Grignard reagent) I1->S2 P 2-(3,5-Dimethoxybenzoyl) -6-methylpyridine (DMB-MP) S1->I1 S3 Workup & Purification S2->S3 S3->P

Caption: Proposed synthetic workflow for DMB-MP via a Grignard/organolithium pathway.

Step-by-Step Procedure:

  • Preparation of Organometallic Reagent: a. To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-bromo-6-methylpyridine (1.0 eq) and anhydrous diethyl ether or THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 1 hour at -78 °C to form the lithiated pyridine intermediate.

  • Acylation Reaction: a. In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous THF. b. Add the solution of the acyl chloride dropwise to the cold (-78 °C) solution of the lithiated pyridine from Step 1. c. Allow the reaction mixture to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Workup and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure DMB-MP.

Protocol: Photophysical Characterization

Objective: To determine the fundamental photophysical properties of the DMB-MP probe.

Materials:

  • DMB-MP probe

  • Spectroscopic grade solvents (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol, Water with 1% DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a 1.0 mM stock solution of DMB-MP in DMSO.

  • Prepare 10 µM working solutions of DMB-MP in each of the spectroscopic grade solvents.

  • Absorption Spectroscopy: For each solution, record the UV-Vis absorption spectrum from 250 nm to 600 nm. Identify the wavelength of maximum absorbance (λ_abs_max).

  • Emission Spectroscopy: a. Set the excitation wavelength on the fluorometer to the determined λ_abs_max. b. Record the fluorescence emission spectrum for each solution. Identify the wavelength of maximum emission (λ_em_max).

  • Data Analysis: a. Calculate the Stokes shift (in nm) for each solvent: Stokes Shift = λ_em_max - λ_abs_max. b. Determine the relative fluorescence quantum yield (Φ_F) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Hypothetical Photophysical Properties of DMB-MP (in Acetonitrile)
Parameter Value
Max. Absorption Wavelength (λ_abs_max)355 nm
Max. Emission Wavelength (λ_em_max)460 nm
Stokes Shift105 nm
Molar Extinction Coefficient (ε)1.8 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F)< 0.01 (unbound)
Protocol: In Vitro Metal Ion Sensing

Objective: To evaluate the selectivity and sensitivity of DMB-MP for various metal ions.

Materials:

  • DMB-MP probe (1.0 mM stock in DMSO)

  • Aqueous stock solutions (10 mM) of various metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, CuCl₂, NiCl₂, MgCl₂, CaCl₂, NaCl, KCl)

  • HEPES buffer (20 mM, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Selectivity Assay: a. In separate cuvettes, add HEPES buffer to a final volume of 2 mL. b. Add DMB-MP stock solution to each cuvette to a final concentration of 10 µM. c. To each cuvette, add one of the metal ion stock solutions to a final concentration of 100 µM (10 equivalents). d. Incubate for 5 minutes at room temperature. e. Record the fluorescence emission spectrum (ex: 355 nm) for each sample. f. Plot the fluorescence intensity at 460 nm for each metal ion to create a selectivity profile.

  • Titration Assay (for responsive ions, e.g., Al³⁺): a. Prepare a 2 mL solution of 10 µM DMB-MP in HEPES buffer. b. Record the initial fluorescence spectrum (0 eq of metal). c. Add small aliquots of the AlCl₃ stock solution to achieve final concentrations ranging from 0.1 to 20 equivalents (e.g., 1 µM to 200 µM). d. After each addition, mix and record the fluorescence spectrum. e. Plot the fluorescence intensity at 460 nm against the concentration of Al³⁺. f. Use the titration data to calculate the binding constant (K_d) and the theoretical limit of detection (LOD).

Hypothetical Fluorescence Response of DMB-MP to Various Metal Ions
Metal Ion (10 eq.) Relative Fluorescence Intensity (F/F₀ at 460 nm)
None (F₀)1.0
Al³⁺ ~50
Zn²⁺ ~25
Fe³⁺0.2 (Quenching)
Cu²⁺0.1 (Quenching)
Ni²⁺1.2
Mg²⁺1.1
Ca²⁺1.1
Na⁺1.0
K⁺1.0

Expert Insights & Troubleshooting

  • Causality Behind Solvent Choice: The photophysical characterization is performed in a range of solvents to understand the probe's behavior. A large solvatochromic shift (change in emission wavelength with solvent polarity) can indicate a significant change in dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) states often found in fluorescent probes.[5]

  • Probe Solubility: DMB-MP is predicted to have moderate hydrophobicity. For biological applications in aqueous buffers, a small percentage of a co-solvent like DMSO (typically <1%) is often required. Ensure the final DMSO concentration is consistent across all experiments to avoid artifacts.

  • pH Sensitivity: The protonation state of the pyridine nitrogen can affect its ability to bind metal ions and may also influence its fluorescence. It is critical to perform experiments in a buffered solution (e.g., HEPES at pH 7.4 for physiological relevance) and to test the probe's fluorescence response to pH changes in the absence of metal ions.

  • Interference: The high selectivity for trivalent (Al³⁺) or specific divalent (Zn²⁺) ions is a key performance metric. Paramagnetic ions like Fe³⁺ and Cu²⁺ often cause fluorescence quenching, which is also a valid sensing mechanism but differs from the "turn-on" response.[1] The lack of response to biologically abundant ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺ is essential for applications in complex biological media.

References

  • Gotor, R., et al. (2022). Pyridine Derivatives as Fluorescent Sensors for Cations. Chemosensors, 10(9), 369. [Link]

  • Gawin, M., et al. (2022). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. Dyes and Pigments, 200, 110156. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375.
  • Sun, J., & Wei, C. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH. ChemistrySelect, 5(40), 12704-12710. [Link]

  • Cigáň, M., et al. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. ChemPhysChem, 22(8), 776-786. [Link]

  • Styopkin, V. B., et al. (2018). A novel fluorescent probe that is brain permeable and selectively binds to myelin. Journal of Histochemistry & Cytochemistry, 54(7), 825-833. [Link]

  • Li, Z., et al. (2014). Design and Development of Molecular Imaging Probes. Current medicinal chemistry, 21(7), 836-850. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Kikuchi, K. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Communications, 46(18), 3059-3071. [Link]

  • Guo, Z., Park, S., Yoon, J., & Shin, I. (2014). Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 43(1), 16-29.
  • Slaninova, V., et al. (2020). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 10(15), 8933-8941. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions tailored for researchers and drug development professionals. Our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic principles to help you navigate the common challenges of this synthesis and significantly improve your product yield.

Section 1: Understanding the Core Challenge: The Chemistry of Pyridine Acylation

The primary difficulty in synthesizing 2-aroylpyridines via classical methods like the Friedel-Crafts acylation stems from the electronic nature of the pyridine ring. Pyridine is an electron-deficient heterocycle, and its nitrogen atom possesses a lone pair of electrons.

In the presence of a Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the acylating agent, a non-productive acid-base reaction occurs. The pyridine nitrogen acts as a Lewis base and coordinates strongly with the catalyst.[1][2] This coordination forms a pyridinium-Lewis acid complex, which severely deactivates the ring towards electrophilic attack by the acylium ion, effectively halting the desired reaction.[2]

G cluster_0 Friedel-Crafts Acylation on Pyridine: A Common Pitfall Py Pyridine (Lewis Base) Complex Deactivated Pyridinium-AlCl₃ Complex (Unreactive) Py->Complex + AlCl₃ (Strong Coordination) LA AlCl₃ (Lewis Acid) Acyl R-COCl Product Acylium Ion (Electrophile) Acyl->Product + AlCl₃ NoRxn No Reaction Product->NoRxn Fails to attack Complex->NoRxn

Caption: Lewis acid catalyst deactivation pathway in pyridine acylation.

To achieve a successful synthesis and high yield, it is crucial to employ strategies that bypass this deactivation pathway. This guide will focus on such alternative and optimized methods.

Section 2: Troubleshooting Guide for Synthesis

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Category: Low or No Product Yield

Q1: I attempted a direct Friedel-Crafts acylation of 6-methylpyridine with 3,5-dimethoxybenzoyl chloride and AlCl₃, but my yield was negligible. What happened?

A1: As explained in Section 1, this is the expected outcome. The AlCl₃ catalyst preferentially coordinated with the nitrogen of your 6-methylpyridine, forming a highly deactivated pyridinium salt.[1][2] This complex is resistant to electrophilic aromatic substitution. For a successful synthesis, you must use a different synthetic strategy. We recommend exploring methods such as the reaction of an organometallic pyridine derivative or the cyanopyridine route detailed in Section 3.

Q2: My reaction is stalling with significant amounts of starting material left, even when using an alternative route. How can I improve conversion?

A2: Incomplete conversion is a common hurdle that can often be resolved by systematically evaluating your reaction parameters:

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially organometallic intermediates (like lithiated pyridines) or moisture-sensitive catalysts, are of high purity and handled under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Verify that the molar ratios are correct; sometimes a slight excess (1.1-1.2 equivalents) of the acylating agent can drive the reaction to completion.

  • Temperature Control: Both organometallic reactions and some catalyzed reactions have optimal temperature windows. For instance, the formation of 2-lithio-6-methylpyridine is typically performed at low temperatures (-78 °C) to prevent side reactions, but the subsequent acylation step may require warming to proceed at a reasonable rate. Monitor your reaction by TLC or LC-MS to determine if temperature adjustments are needed.

  • Reaction Time: Some reactions are slower than anticipated. Before concluding that the reaction has stalled, ensure it has run for a sufficient duration. Taking time-point samples for analysis can help you build a reaction profile and determine the optimal endpoint.[3]

Category: Side Reactions and Impurity Formation

Q3: I'm observing a dark, tar-like substance in my reaction flask, complicating purification and lowering my yield. What causes this and how can it be prevented?

A3: Tar formation is typically a sign of product or reagent decomposition due to overly harsh reaction conditions.

  • Cause: High temperatures, prolonged reaction times in the presence of strong acids or bases, or exposure to air/moisture can lead to polymerization or degradation pathways. For instance, in syntheses involving strong Lewis acids, exceeding the optimal temperature can cause charring.

  • Prevention:

    • Strict Temperature Management: Use a reliable temperature controller and ensure even heating.

    • Inert Atmosphere: Vigorously exclude oxygen and moisture, as they can initiate radical or degradation pathways.

    • Prompt Work-up: Once the reaction is complete (as determined by TLC/GC), proceed immediately to the work-up and purification steps to avoid letting the product sit in a potentially destabilizing crude mixture.[4]

Q4: My purified product is contaminated with an isomer. How can I improve the regioselectivity of the acylation?

A4: Isomer formation suggests that acylation is occurring at an undesired position on the pyridine ring. While the 2-position is often targeted via specific methods like directed ortho-metalation, side reactions can occur.

  • Directed ortho-Metalation (DoM): Using a directing group and a strong base like n-butyllithium can provide high regioselectivity. For 6-methylpyridine, lithiation typically occurs at the 2-position. Ensuring the lithiation step is complete and conducted at the correct temperature (-78 °C) before adding the electrophile is critical.

  • Alternative Routes: Some synthetic routes offer inherent regioselectivity. For example, the method starting from 2-cyano-6-methylpyridine ensures the benzoyl group is introduced exclusively at the 2-position.[5]

Category: Product Isolation and Purification

Q5: What is the most effective procedure for quenching a reaction involving a Lewis acid or an organolithium reagent?

A5: The work-up procedure is critical for both safety and yield.

  • For Lewis Acid Reactions (e.g., AlCl₃): The standard procedure is to cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This hydrolyzes the aluminum salts and ensures the basic pyridine product is protonated and remains in the aqueous layer as its hydrochloride salt, separating it from non-basic organic impurities.

  • For Organolithium Reactions: Quench the reaction at low temperature (e.g., -78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to water or acid and effectively protonates any remaining organometallic species without causing excessive heat generation. Allow the mixture to warm to room temperature before proceeding with extraction.

Q6: I'm struggling to purify the final product. What purification strategy do you recommend?

A6: this compound is a moderately polar compound. The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is the most versatile method. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product.[7]

  • Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization can be an excellent final purification step. Experiment with different solvent systems. A good starting point would be a mixed solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Section 3: Recommended Synthetic Protocols

Here we provide two distinct, reliable protocols for the synthesis of this compound.

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

This protocol offers high regioselectivity and generally good yields. It requires strict anhydrous and inert conditions.

Materials:

  • 6-methylpyridine (picoline)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 3,5-Dimethoxybenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Lithiation: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add 6-methylpyridine (1.0 eq.). Slowly, add n-BuLi (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. A color change to deep red or orange is typically observed. Stir the solution at -78 °C for 1-2 hours.

  • Acylation: In a separate flame-dried flask, dissolve 3,5-dimethoxybenzoyl chloride (1.2 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold (-78 °C) solution of 2-lithio-6-methylpyridine.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl to quench any unreacted organolithium species.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient.

G cluster_1 Directed ortho-Metalation (DoM) Workflow Setup 1. Inert Setup (Flame-dried flask, Argon) Lithiation 2. Lithiation (6-Methylpyridine + n-BuLi in THF) -78 °C, 1-2h Setup->Lithiation Acylation 3. Acylation (Add 3,5-Dimethoxybenzoyl Chloride) -78 °C Lithiation->Acylation Warm 4. Warm to RT (Stir overnight) Acylation->Warm Quench 5. Quench (Saturated NH₄Cl at 0 °C) Warm->Quench Extract 6. Extraction (Ethyl Acetate) Quench->Extract Purify 7. Purification (Column Chromatography) Extract->Purify

Caption: Step-by-step workflow for the DoM synthesis protocol.

Protocol 2: Synthesis via Cyanopyridine Intermediate

This method, adapted from patent literature, avoids highly reactive organometallic intermediates but may require harsher conditions.[5]

Materials:

  • 2-Cyano-6-methylpyridine

  • 1,3-Dimethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Hydrogen chloride (gas)

  • Ice

  • Aqueous sodium hydroxide (NaOH) solution

Experimental Procedure:

  • Reaction Setup: In a fume hood, equip a robust, dry reaction vessel with a magnetic stirrer, a gas inlet tube, and a gas outlet bubbler.

  • Ketimine Formation: Suspend 2-cyano-6-methylpyridine (1.0 eq.) and 1,3-dimethoxybenzene (1.1 eq.) in the anhydrous solvent. Add anhydrous AlCl₃ (2.2 eq.) portion-wise while cooling in an ice bath to manage the exotherm.

  • HCl Gas Addition: Bubble dry hydrogen chloride gas through the stirred mixture. The reaction progress can be monitored by TLC or LC-MS. This step forms an intermediate ketimine hydrochloride complex.[5]

  • Hydrolysis: Once the reaction is complete, carefully pour the mixture onto a vigorously stirred slurry of ice and water. This will hydrolyze the ketimine intermediate to the desired ketone.

  • Work-up: Stir the mixture until all solids have dissolved. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Basification & Extraction: Combine the organic layers. To isolate the product, extract the organic layer with dilute aqueous HCl. Then, make the acidic aqueous layer basic (pH > 10) with cold NaOH solution. The product should precipitate or can be extracted with fresh dichloromethane or ethyl acetate.

  • Drying & Purification: Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Section 4: Data Summary and Comparison

ParameterProtocol 1: Directed ortho-MetalationProtocol 2: Cyanopyridine Route
Key Reagents 6-Methylpyridine, n-BuLi2-Cyano-6-methylpyridine, AlCl₃, HCl gas
Reaction Temp. -78 °C to Room Temp.0 °C to Room Temp. or slight heating
Typical Yield 60-85%40-70%
Pros High regioselectivity, milder conditionsAvoids pyrophoric n-BuLi, scalable
Cons Requires strict inert/anhydrous techniqueUses corrosive HCl gas, work-up is complex

Section 5: Frequently Asked Questions (FAQs)

Q1: For the cyanopyridine route, what is the specific role of the hydrogen chloride gas?

A1: The reaction between the cyanopyridine-Lewis acid complex and the dimethoxybenzene forms a ketimine intermediate. The hydrogen chloride gas is believed to facilitate the formation of this intermediate and keep it in the form of a stable hydrochloride salt before the final hydrolysis step.[5]

Q2: Are there any "greener" or more modern alternatives for this type of acylation?

A2: Yes, modern synthetic chemistry is continuously developing milder and more efficient methods. For related transformations, transition-metal-catalyzed cross-coupling reactions are common. Another approach reported in the literature for the acylation of pyridines involves using an oxidant like dipotassium peroxodisulfate (K₂S₂O₈) with an alcohol as the acyl source, often in water, representing a greener alternative to traditional organometallic or Lewis acid-catalyzed methods.[7]

Q3: How can I definitively confirm the structure and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons on both rings (with distinct splitting patterns and chemical shifts), and the methoxy groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Thin-Layer Chromatography (TLC): Use this to assess purity against a pure standard and to check for the presence of starting materials. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point for a solid product indicates high purity.

References

  • ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]

  • Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction? Available at: [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • ResearchGate. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Available at: [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • GalChimia. (2009). Reaction optimization for medicinal chemists. Available at: [Link]

  • MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles encountered during the isolation and purification of this compound. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure both accuracy and reproducibility in your work.

Introduction: Understanding the Core Challenges

The purification of this compound, an aromatic ketone, presents a unique set of challenges primarily stemming from its structural features. The presence of a basic pyridine ring, a ketone linker, and an electron-rich dimethoxybenzoyl group results in a moderately polar molecule. This polarity, combined with potential impurities from its synthesis, often complicates standard purification techniques like column chromatography and recrystallization.

Common synthetic routes, such as Friedel-Crafts acylation or Grignard reactions, can introduce a variety of structurally similar impurities.[1][2] These may include unreacted starting materials (e.g., 2-methylpyridine derivatives, 3,5-dimethoxybenzoyl chloride), regioisomers, or byproducts from side reactions. The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired product and these contaminants.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments.

Column Chromatography Issues

Q1: My compound is streaking or tailing significantly on the silica gel column. What's causing this and how can I fix it?

A: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, which is common for basic compounds like pyridines on acidic silica gel. The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and broad peaks.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Recommended Modifier: Triethylamine (Et₃N) or pyridine.

    • Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This small amount of base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]

  • Switch to a Different Stationary Phase: If tailing persists, consider an alternative to standard silica gel.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina can be an excellent choice for purifying basic compounds, as it minimizes the strong acid-base interactions.[4][5]

    • Bonded Phases: For very challenging separations, consider using a diol-bonded or amino-bonded silica phase, which offers different selectivity and reduced acidity.[6]

Q2: I'm struggling to separate my product from a very similar, slightly less polar impurity. How can I improve the resolution?

A: This is a common problem when dealing with unreacted starting materials or regioisomeric byproducts. Improving resolution requires optimizing the mobile phase to enhance the separation factor between the two compounds.

Troubleshooting Steps:

  • Decrease Solvent Polarity: If the compounds are eluting too quickly (high Rf value on TLC), you lack sufficient interaction with the stationary phase for a good separation. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A target Rf value for your desired compound should be around 0.25-0.35 for optimal column separation.[4]

  • Utilize a Ternary Solvent System: Introducing a third solvent can modulate selectivity. Dichloromethane (DCM) is an excellent choice to add to a hexane/ethyl acetate system. DCM has a different polarity and can alter the interactions of your compounds with the silica gel, potentially increasing the separation.

    • Example System: Start with a Hexane:DCM:Ethyl Acetate ratio like 70:20:10 and adjust based on TLC analysis.

  • Employ Isocratic vs. Gradient Elution: If a single solvent system (isocratic) fails, a shallow solvent gradient can be very effective. Start with a less polar mixture to elute the impurity first, then gradually increase the polarity to elute your product.

Workflow for Chromatography Troubleshooting

Caption: Decision tree for troubleshooting column chromatography.

Recrystallization Issues

Q3: I can't find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.

A: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] For a ketone with aromatic character like yours, certain solvent classes are more likely to succeed.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[8]

    • Protocol: Place a few milligrams of your crude product in separate test tubes. Add ~0.5 mL of a test solvent to each. Observe solubility at room temperature. If insoluble, heat the mixture to boiling. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

    Solvent ClassRecommended SolventsExpected Behavior
    Alcohols Ethanol, IsopropanolOften good candidates. May need addition of an anti-solvent.
    Esters Ethyl AcetateGood solubilizer; often used in a solvent/anti-solvent pair.
    Ketones AcetoneTends to be a very good solvent; likely needs an anti-solvent.[8]
    Aromatics TolueneGood for aromatic compounds, may help exclude more polar impurities.
    Ethers Diethyl Ether, MTBELower boiling points, good for final washes.
    Hydrocarbons Hexane, HeptaneLikely to be poor solvents; excellent as anti-solvents.
  • Use a Two-Solvent (Binary) System: This is the most powerful technique when a single solvent fails.

    • Protocol: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]

    • Common Pairs: Acetone/Hexane, Ethyl Acetate/Hexane, Ethanol/Water.

Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree. The resulting oil is often still impure.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, perhaps insulated with a towel, before inducing further crystallization with cooling.

  • Use a More Dilute Solution: Oiling out is often caused by using too little solvent. Add more of the "good" solvent to the hot mixture before adding the anti-solvent or before cooling.

  • Lower the Saturation Temperature: Use a solvent system with a lower boiling point. For example, if you are using toluene, try switching to an ethyl acetate/hexane mixture.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

  • It is a moderately polar compound. The pyridine ring and ketone group contribute to its polarity, making it more polar than simple aromatic hydrocarbons but less polar than alcohols or carboxylic acids. On a silica TLC plate using 4:1 Hexane/Ethyl Acetate, you would expect it to have a moderate Rf value.[4][9]

Q2: Are there any known stability issues I should be aware of during purification?

  • While the core structure is generally stable, aromatic ketones can be sensitive to strong acids or bases, especially at elevated temperatures. The dimethoxy groups are generally stable, but prolonged exposure to very strong acids (like HBr) could potentially cleave the methyl ethers. Standard purification conditions are typically well-tolerated. Acyl chlorides, a potential precursor, are highly moisture-sensitive.[10][11]

Q3: What analytical techniques are best for assessing the purity of the final product?

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. It will allow you to confirm the structure and identify impurities by looking for unexpected signals. Pay close attention to the aromatic region and the integration of the methyl and methoxy peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the product and any impurities.

  • Melting Point: A sharp melting point is a good indicator of high purity.[7] Impurities will typically cause the melting point to be lower and broader.

Q4: My synthesis was a Friedel-Crafts acylation. What specific impurities should I look out for?

  • Friedel-Crafts reactions on pyridines are notoriously difficult because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the basic nitrogen atom, deactivating the ring towards electrophilic attack.[12][13][14] If the reaction is successful, you should be vigilant for:

    • Unreacted 3,5-dimethoxybenzoyl chloride: This will hydrolyze to 3,5-dimethoxybenzoic acid during aqueous workup. The acid can be removed with a basic wash (e.g., sat. NaHCO₃ solution) during extraction.

    • Unreacted 2-methylpyridine (or its precursor): This is typically more volatile and may be removed under high vacuum, but may also co-elute on a column.

    • Regioisomers: Depending on the specific synthetic method, acylation could potentially occur at other positions on the pyridine ring, though the 2-position is often targeted via specific strategies like metalation.[12]

Q5: Can I use a bisulfite extraction to purify this ketone?

  • A bisulfite extraction is a classical method for separating certain aldehydes and sterically unhindered ketones from other organic compounds.[15] The bisulfite anion adds to the carbonyl carbon to form a water-soluble salt. However, for a sterically hindered ketone like this compound (with substitution on both sides of the carbonyl), this reaction is often slow and incomplete, making it an unreliable method for purification.[15] Column chromatography or recrystallization are far more suitable.

References

  • Srinivasan, T. G., et al. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33, 97–108. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link]

  • Di Mauro, G., et al. (2021). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 23(15), 5896–5900. Retrieved from [Link]

  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. Retrieved from [Link]

  • Filo. (n.d.). The chemistry of pyridine under friedel-crafts acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Filipan-Litvić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. Retrieved from [Link]

  • Harris, T. L., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One, 13(7), e0200193. Retrieved from [Link]

  • He, J., et al. (2023). Heteroaromatic swapping in aromatic ketones. Nature Communications, 14(1), 1-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.... Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzoyl chloride. Retrieved from [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56731. Retrieved from [Link]

  • PubMed. (n.d.). Hantzsch Synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]

Sources

overcoming solubility issues with 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling and application of this compound, with a specific focus on overcoming its inherent solubility challenges in various assay systems. Our goal is to empower you with the knowledge to ensure the accuracy, reproducibility, and success of your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles encountered when working with this compound.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The primary and most recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. The most common choice for biological assays is dimethyl sulfoxide (DMSO) due to its strong solubilizing power and miscibility with water.[1][2] Other options include ethanol or N,N-dimethylformamide (DMF), but their compatibility with your specific assay must be verified.[3]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a classic issue known as "compound crashing out" and occurs because the aqueous buffer cannot maintain the solubility of the compound at the desired concentration.[3][4] The key is to control the dilution process and the final concentration of the organic solvent. A gradual, stepwise dilution is often more effective than a single large dilution.[5][6] Additionally, ensuring the final concentration of DMSO in your assay is as low as possible, typically below 0.5% for cell-based assays, is crucial to avoid both precipitation and solvent-induced toxicity.[5][6][7]

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize cytotoxicity.[5][6][7] However, some cell lines and assays may tolerate up to 1%.[8] It is always best practice to perform a solvent tolerance test to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.[5]

Q4: Can I use sonication or heating to improve the solubility of this compound?

A4: Gentle warming and sonication can be effective methods to aid in the initial dissolution of the compound in the organic stock solvent.[3] However, exercise caution. Excessive heating can lead to compound degradation. When diluting the stock solution into an aqueous buffer, these methods are less likely to provide a long-term solution and may even promote aggregation if not carefully controlled.

Q5: Are there any alternative solubilization strategies if optimizing the DMSO concentration isn't enough?

A5: Yes, several advanced formulation strategies can be employed, particularly in drug development settings. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[9][10][11] For ionizable compounds, adjusting the pH of the buffer can also significantly impact solubility.[5][12][13] Given the pyridine moiety in this compound, its solubility is likely pH-dependent.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility-related problems.

Guide 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Issue: You have a clear, concentrated stock solution of this compound in DMSO, but upon dilution into your assay buffer, a precipitate or cloudiness appears.[3][14]

Causality: The rapid change in solvent polarity from a high percentage of organic solvent to a predominantly aqueous environment causes the hydrophobic compound to come out of solution.

Step-by-Step Protocol:

  • Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[5]

  • Enhance Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vigorously vortexing or stirring the buffer.[5] This rapid dispersion can prevent localized high concentrations that are prone to precipitation.

  • Control the Final DMSO Concentration: As a primary rule, ensure the final concentration of DMSO in your assay is below the toxicity limit for your system (typically <0.5% for cell-based assays).[5][6][7]

  • Solvent Tolerance Test: Before running your main experiment, perform a control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) in your assay to determine the highest non-interfering concentration.[5]

Guide 2: Inconsistent Results and Poor Reproducibility

Issue: You are observing high variability between replicate wells or between experiments.

Causality: This can often be traced back to incomplete solubilization or the formation of small, invisible compound aggregates. These aggregates can lead to inconsistent effective concentrations of the compound in solution.[4]

Step-by-Step Protocol:

  • Visually Inspect Stock Solutions: Before each use, carefully inspect your stock solution for any signs of precipitation, which can occur during freeze-thaw cycles.[15][16] If precipitates are present, try to redissolve them by gentle warming or sonication. If they persist, it may be necessary to prepare a fresh stock solution.

  • Filter Your Working Solution: After diluting your compound to its final working concentration in the assay buffer, consider filtering it through a 0.22 µm syringe filter to remove any potential micro-precipitates. Be aware that this step could potentially lower the final concentration if the compound adsorbs to the filter material.

  • Pre-warm Assay Buffer: Adding a cold stock solution to a room temperature or 37°C assay buffer can sometimes induce precipitation. Try pre-warming your assay buffer to the experimental temperature before adding the compound.

  • Incorporate a Surfactant (for non-cell-based assays): For biochemical or enzymatic assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to the assay buffer can help maintain the solubility of hydrophobic compounds.[17]

Guide 3: Investigating pH-Dependent Solubility

Issue: You suspect the pH of your assay buffer may be influencing the solubility of this compound.

Causality: The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the neutral form.[12][18][19]

Step-by-Step Protocol:

  • Determine the pKa: If not already known, find or predict the pKa of the pyridine nitrogen. This will give you an indication of the pH range where the molecule's charge state will change. The pKa of the conjugate acid of 2-methylpyridine is approximately 5.94.[20]

  • Conduct a pH-Solubility Profile: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Assessment: Add a small, known amount of the compound to each buffer and equilibrate with stirring.

  • Quantification: After equilibration, centrifuge the samples to pellet any undissolved compound and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the measured solubility against the buffer pH. This will reveal the optimal pH range for maximizing the solubility of your compound.

III. Data and Workflow Visualizations

Data Summary Tables

Table 1: Solubility of Pyridine and Related Structures in Common Solvents

SolventTypeGeneral Solubility of PyridinesReference
WaterAqueousMiscible, but depends on substituents[21]
PBS (pH 7.4)Aqueous BufferLikely low for the target compound[18]
DMSOPolar AproticHigh[22]
EthanolPolar ProticHigh[22]
AcetonitrilePolar AproticSoluble[22]
ChloroformNonpolarSoluble[22]

Note: This table provides general guidance. The specific solubility of this compound should be experimentally determined.

Table 2: Recommended Final Concentrations of Co-solvents in Assays

Co-solventCell-Based AssaysBiochemical AssaysRationale
DMSO< 0.5%< 5%Potential for cytotoxicity and enzyme inhibition
Ethanol< 0.5%< 5%Cytotoxicity at higher concentrations
DMFNot Recommended< 1%Higher toxicity profile
Experimental Workflow Diagrams

stock_solution_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay Plate weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10-20 mM) weigh->dissolve mix Vortex/Sonicate until clear dissolve->mix serial_dilute Perform Serial Dilution in Assay Buffer mix->serial_dilute Use fresh stock vortex_mix Vortex during addition serial_dilute->vortex_mix final_conc Achieve Final Concentration (<0.5% DMSO) vortex_mix->final_conc add_to_plate Add to Assay Plate final_conc->add_to_plate

Caption: Workflow for preparing and diluting stock solutions.

troubleshooting_workflow action_node action_node start Precipitation in Assay Buffer? check_dmso Final DMSO < 0.5%? start->check_dmso check_mixing Vigorous Mixing Used? check_dmso->check_mixing Yes action_adjust_dmso Adjust Dilution to Lower DMSO % check_dmso->action_adjust_dmso No check_ph Is Compound pH Sensitive? check_mixing->check_ph Yes action_improve_mixing Use Serial Dilution & Vortexing check_mixing->action_improve_mixing No consider_alt Consider Alternative Strategies check_ph->consider_alt No action_test_ph Perform pH-Solubility Profile check_ph->action_test_ph Yes/Maybe action_use_excipients Use Co-solvents or Cyclodextrins consider_alt->action_use_excipients action_adjust_dmso->check_mixing action_improve_mixing->check_ph action_test_ph->consider_alt

Caption: Decision tree for troubleshooting precipitation.

IV. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies in Early-Stage Drug Development. (2017). Pharmaceutical Technology. [Link]

  • Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]

  • Biological actions of drug solvents. SciSpace. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026). Solarbio. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. [Link]

  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]

  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • 2-Methoxy-6-methylpyridine. PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 2-Amino-6-methylpyridine. PubChem. [Link]

  • Strategies to Improve Solubility of Drug Candidates. (2015). American Chemical Society. [Link]

  • 2-METHOXY-5-NITRO-6-PICOLINE CAS#: 5467-69-6. ChemWhat. [Link]

Sources

Technical Support Center: Stability Testing of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on navigating the complexities of its stability testing. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on its chemical structure, the principal degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. The ester-like benzoyl group is susceptible to cleavage under hydrolytic conditions (acidic or basic). The methoxy groups and the pyridine ring can be targets for oxidative stress.[1][2][3] Additionally, the benzophenone core suggests a potential for photodegradation upon exposure to light, a common characteristic of this class of compounds.[1][4]

Q2: What is "forced degradation" and why is it a critical first step?

Forced degradation, or stress testing, is the deliberate subjection of a drug substance to harsh conditions exceeding those of accelerated stability testing.[5] Its purpose is to rapidly identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][5][6] This is not about determining shelf-life but about developing and validating a robust, stability-indicating analytical method that can separate the parent compound from all potential degradants. A degradation of 5-20% is typically targeted to ensure that a sufficient yet not excessive amount of degradation has occurred.[4][6]

Q3: When should I perform forced degradation studies on this compound?

It is highly recommended to conduct these studies early in the drug development process, ideally during the preclinical or Phase I stages.[1] Early identification of stability issues can inform crucial decisions in process chemistry, formulation development, and the selection of appropriate packaging.[1]

Q4: My HPLC chromatogram for the stressed samples shows significant peak tailing for the parent peak. What could be the cause and how do I fix it?

Peak tailing is a common issue, especially for basic compounds like pyridines.[7][8] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[8]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[8]

  • Use a Highly Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanols. Consider using a column specifically marketed for the analysis of basic compounds.[8]

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), can mask the silanol groups, though this approach is becoming less common with the advent of better column technologies.

  • Check for Column Contamination or Voids: A blocked inlet frit or a void in the column bed can also cause poor peak shape.[8][9] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.[8]

Troubleshooting Guides for Stability Studies

Issue 1: No Degradation Observed Under Stress Conditions
  • Problem: You have subjected this compound to the initial stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ at room temperature) and see no significant degradation.

  • Causality & Solution: The molecule may be more stable than anticipated, or the stress conditions are not sufficiently stringent. The goal is to induce degradation to test the analytical method's resolving power.

    • Action: Incrementally increase the severity of the conditions. This can involve increasing the temperature (e.g., to 60°C or 80°C), extending the exposure time, or using a higher concentration of the stressor (e.g., 1 M HCl or 30% H₂O₂).[4] Monitor the degradation at intermediate time points to avoid complete degradation of the sample.

Issue 2: Complete Degradation of the Analyte
  • Problem: After applying stress conditions, the peak corresponding to this compound is completely gone.

  • Causality & Solution: The applied stress was too aggressive for the molecule's stability profile. While this confirms lability, it does not help in identifying the initial degradation products or validating the analytical method.

    • Action: Reduce the severity of the conditions. Decrease the temperature, shorten the exposure duration, or use a lower concentration of the acid, base, or oxidizing agent. The aim is to achieve a target degradation of 5-20%.[4][6]

Issue 3: Unidentified Peaks in the Chromatogram
  • Problem: The chromatograms of stressed samples show several new peaks, but their identity is unknown.

  • Causality & Solution: These are likely degradation products. Identifying them is crucial for understanding the degradation pathway and for regulatory submissions.

    • Action: Utilize a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.[10][11] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of each degradant.[12] Further fragmentation analysis (MS/MS) can provide structural information to help in the definitive identification of these new chemical entities.[13]

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation (Stress) Studies

This protocol outlines a systematic approach to investigating the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C. Withdraw samples at time points such as 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution (in the stock solvent) in a thermostatically controlled oven at 80°C. Analyze samples at 1, 3, and 7 days.

  • Photodegradation: Expose the solid drug substance and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17] A control sample should be wrapped in aluminum foil to protect it from light.[15]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxide Oxidation (30% H2O2, RT) stock->oxide Expose to Stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B Light Source) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS for Identification hplc->ms If Unknown Peaks report Evaluate Degradation & Identify Products hplc->report ms->report

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 270 nm.

Potential Degradation Pathway

The benzophenone structure is susceptible to several transformation pathways. Under hydrolytic conditions, the C-C bond between the carbonyl group and the pyridine ring could potentially cleave. Oxidative conditions might lead to hydroxylation of the aromatic rings or oxidation of the methoxy groups.

G cluster_products Potential Degradation Products Parent 2-(3,5-Dimethoxybenzoyl) -6-methylpyridine Hydrolysis Hydrolytic Cleavage (e.g., 6-methylpicolinic acid + 3,5-dimethoxybenzene) Parent->Hydrolysis Acid/Base Oxidation Oxidative Products (e.g., Hydroxylated derivatives, N-oxide) Parent->Oxidation H2O2 Photo Photodegradation Products (e.g., Benzhydrol derivatives) Parent->Photo Light (UV/Vis)

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzoylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic routes.

Introduction to Benzoylpyridine Synthesis

Benzoylpyridines are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] Their synthesis, however, can be challenging due to the electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen atom can coordinate with Lewis acids, deactivating the ring towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[2] This guide will explore various synthetic strategies and provide solutions to common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of benzoylpyridines in a question-and-answer format.

Question 1: I am attempting a Friedel-Crafts acylation of pyridine with benzoyl chloride and AlCl₃, but I am getting very low to no yield of the desired benzoylpyridine. What is going wrong?

Answer:

This is a classic challenge in pyridine chemistry. The pyridine nitrogen is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation has two primary detrimental effects:

  • Deactivation of the Pyridine Ring: The formation of the pyridinium-Lewis acid complex places a positive charge on the nitrogen, strongly withdrawing electron density from the aromatic ring. This deactivates the ring towards electrophilic attack by the acylium ion.[2]

  • Consumption of the Catalyst: The pyridine substrate effectively titrates your catalyst, making it unavailable to activate the acylating agent (benzoyl chloride).

Troubleshooting Steps & Solutions:

  • Increase Catalyst Stoichiometry: To overcome the catalyst sequestration by pyridine, a significant excess of the Lewis acid is often required. Some procedures for related heterocyclic systems have reported using up to three molar equivalents of AlCl₃.[3]

  • Alternative Synthetic Routes: Given the inherent difficulties with direct Friedel-Crafts acylation of pyridine, consider alternative, more reliable methods:

    • From Nicotinic/Isonicotinic Acid: A robust method involves the conversion of nicotinic acid (for 3-benzoylpyridine) or isonicotinic acid (for 4-benzoylpyridine) to the corresponding acid chloride, followed by a Friedel-Crafts reaction with benzene.[4] In this approach, the electron-withdrawing acid chloride group facilitates the reaction, and the pyridine nitrogen can be protonated without completely shutting down the reactivity.

    • Hoesch Reaction Conditions: Reacting a cyanopyridine with a phenol or anisole derivative in the presence of a Lewis acid and dry hydrogen chloride gas is an effective method.[1] This is followed by hydrolysis to yield the benzoylpyridine.

    • Metalation and Acylation: Pyridines can be metalated using strong bases like n-butyllithium (often at low temperatures to control regioselectivity), followed by quenching with an acylating agent like benzoyl chloride.[5] This approach is powerful but requires strict anhydrous conditions and careful temperature control.

Question 2: My reaction to synthesize 2-benzoylpyridine via the oxidation of phenyl(pyridin-2-yl)methanol is sluggish and gives a low yield. How can I improve this transformation?

Answer:

The oxidation of secondary alcohols to ketones is a common transformation, but the specifics of your substrate and reaction conditions are critical. Low yields in this step can often be attributed to incomplete conversion, side reactions, or product degradation.

Troubleshooting Steps & Solutions:

  • Choice of Oxidant: The choice of oxidizing agent is paramount.

    • Milder Reagents: For substrates that might be sensitive to harsh conditions, consider milder oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • More Robust Conditions: If milder reagents are ineffective, stronger oxidants like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) can be employed. A telescoped flow chemistry approach using KMnO₄ has been reported to be highly efficient.[6]

    • Green Chemistry Approach: A method using dipotassium peroxodisulfate (K₂S₂O₈) in water at elevated temperatures offers a greener alternative.[7]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to degradation. A patented method suggests a reaction time of 0.5 to 4 hours at 0-30 °C using an ionic hydride catalyst and air as the oxidant.[8]

  • Solvent Selection: The solvent can significantly impact the reaction rate and outcome. Solvents like tetrahydrofuran (THF), benzene, or toluene are often suitable.[8] Ensure the solvent is anhydrous if using moisture-sensitive reagents.

Question 3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for the desired benzoylpyridine?

Answer:

Poor regioselectivity is a common issue, particularly in electrophilic substitution reactions on substituted pyridines or when using radical-based methods.[9]

Troubleshooting Steps & Solutions:

  • Directing Group Effects: The position of existing substituents on the pyridine ring will direct incoming groups. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. Understanding these effects is crucial for designing your synthesis.

  • Steric Hindrance: Bulky substituents can block certain positions, favoring substitution at less sterically hindered sites.[9]

  • Protecting Groups/Blocking Groups: In some cases, a removable blocking group can be used to temporarily occupy a reactive site, forcing the reaction to occur at the desired position.[9]

  • Alternative Synthetic Strategies with Inherent Regiocontrol:

    • Cross-Coupling Reactions: Suzuki or Negishi cross-coupling reactions using a pre-functionalized (e.g., halogenated) pyridine and a benzoyl-containing coupling partner can offer excellent regiocontrol. However, be aware of the "2-pyridyl problem," where 2-pyridyl organometallics can be challenging coupling partners.[10][11]

    • Synthesis from Precursors with Defined Regiochemistry: Building the benzoylpyridine from a starting material that already has the desired substitution pattern is often the most reliable approach. For example, starting with the appropriately substituted nicotinic or isonicotinic acid.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzoylpyridines?

A1: Several methods are commonly employed, each with its advantages and disadvantages:

  • Friedel-Crafts Acylation of Benzene with Pyridinecarboxylic Acid Chlorides: This is a reliable method, particularly for 3- and 4-benzoylpyridines, starting from nicotinic or isonicotinic acid.[4]

  • Reaction of Cyanopyridines with Benzene Derivatives (Hoesch-type reaction): This method is effective for reacting cyanopyridines with electron-rich benzenes in the presence of a Lewis acid.[1]

  • Oxidation of Phenyl-pyridyl-methanols: The corresponding alcohol precursor can be oxidized to the ketone.[6][8]

  • Photochemical Reductive Arylation: A modern, catalyst-free approach that couples aryl aldehydes with cyanopyridines under photochemical conditions, followed by oxidation.[6]

  • Grignard Reaction: The reaction of a phenylmagnesium halide with a cyanopyridine can produce benzoylpyridines in good yields, but requires strict anhydrous conditions.[8]

Q2: Why is direct Friedel-Crafts acylation of pyridine generally unsuccessful?

A2: The nitrogen atom in the pyridine ring acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a positively charged complex, which strongly deactivates the pyridine ring towards electrophilic aromatic substitution.[2]

Q3: What solvents are typically used for benzoylpyridine synthesis?

A3: The choice of solvent is highly dependent on the specific reaction.

  • For Friedel-Crafts type reactions, inert solvents like nitrobenzene or halogenated hydrocarbons (e.g., 1,2-dichloroethane) are common.[1] Anhydrous benzene can also serve as both a reagent and a solvent.[4]

  • For oxidation reactions, solvents such as tetrahydrofuran (THF), benzene, toluene, or even water can be used depending on the oxidant.[7][8]

  • For photochemical methods, acetonitrile is a suitable solvent.[6] It is crucial to use anhydrous solvents for reactions involving moisture-sensitive reagents like Lewis acids and organometallics.[1][4]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q5: What are the typical purification methods for benzoylpyridines?

A5:

  • Extraction: After quenching the reaction, an aqueous workup is typically performed. Since benzoylpyridines are basic due to the pyridine nucleus, the pH of the aqueous layer can be adjusted to facilitate extraction or precipitation.[1] For instance, after an acidic workup, the aqueous layer can be made basic (e.g., with NaOH) to precipitate the product, which can then be filtered or extracted with an organic solvent like chloroform or dichloromethane.[1][4]

  • Column Chromatography: For removing impurities, silica gel column chromatography is a standard method. A solvent system such as n-hexane/ethyl acetate is often effective.[7]

  • Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.[4]

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., hexane for 4-benzoylpyridine) can be used to obtain highly pure material.[4]

Part 3: Data Presentation and Protocols

Table 1: Comparison of Selected Synthetic Methods for Benzoylpyridines
MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantagesReference
Friedel-Crafts Acylation Nicotinic acid, BenzeneThionyl chloride, AlCl₃90-96% (for 3-benzoylpyridine)High yield, reliable for 3- and 4-isomersRequires stoichiometric Lewis acid, harsh conditions[4]
Hoesch-type Reaction 2-Cyanopyridine, VeratroleAlCl₃, Dry HCl gas~73%Good for electron-rich benzenesRequires handling of HCl gas, anhydrous conditions[1]
Photochemical Reductive Arylation Aromatic aldehyde, CyanopyridineDIPEA, light (365 nm)Good to ExcellentCatalyst-free, mild conditions, scalableRequires photochemical reactor, two-step process (reduction then oxidation)[6]
Oxidation Phenyl(pyridin-2-yl)methanolK₂S₂O₈, Water~85%Green solvent (water), simple procedureHigh temperature (120 °C)[7]
Experimental Protocol: Synthesis of 3-Benzoylpyridine via Friedel-Crafts Acylation

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Nicotinic acid (1 mole)

  • Thionyl chloride (6.9 moles)

  • Anhydrous benzene (700 ml total)

  • Anhydrous aluminum chloride (2.5 moles)

  • Ice

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Chloroform

Procedure:

  • Acid Chloride Formation: In a suitably sized round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nicotinic acid (1 mole). Cautiously add thionyl chloride (6.9 moles) in a slow stream over 15-20 minutes.

  • Heat the mixture on a steam bath with continuous stirring for 1 hour.

  • Remove excess thionyl chloride by distillation under reduced pressure.

  • Add 200 ml of anhydrous benzene and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.

  • Friedel-Crafts Reaction: Add an additional 500 ml of anhydrous benzene to the flask. Fit the flask with a thermometer and place it in an ice-salt bath.

  • With stirring, add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for 6 hours.

  • Workup: Cautiously pour the dark reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

  • Separate and discard the organic (benzene) layer.

  • Extract the aqueous acid solution with ether (3 x 500 ml) and discard the ether extracts.

  • Isolation: Make the aqueous solution strongly basic with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide precipitate redissolves.

  • Cool the mixture and extract the product with chloroform (5 x 300 ml).

  • Combine the chloroform extracts, wash with water, and remove the solvent by distillation.

  • Purify the resulting crude product by vacuum distillation to yield 3-benzoylpyridine.[4]

Part 4: Visualizations

Diagram 1: General Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) AcylChloride->AcyliumIon Reaction with Lewis Acid Benzene Arene (e.g., Benzene) LewisAcid AlCl₃ SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex π-complex formation and attack AlCl4_ref [AlCl₄]⁻ Product Aryl Ketone Product_ref Aryl Ketone AcyliumIon_ref->SigmaComplex CatalystRegen AlCl₃ + HCl AlCl4_ref->CatalystRegen SigmaComplex_ref->Product_ref Proton loss

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Diagram 2: Troubleshooting Logic for Low Yield in Benzoylpyridine Synthesis

G Start Low Yield Observed CheckMethod Identify Synthetic Method Start->CheckMethod FC Friedel-Crafts Acylation CheckMethod->FC Direct Acylation Oxidation Oxidation of Alcohol CheckMethod->Oxidation Oxidation Other Other Methods (Grignard, Photochem) CheckMethod->Other Other FC_Cause1 Cause: N-Lewis Acid Complexation (Ring Deactivation) FC->FC_Cause1 FC_Sol1 Solution 1: Increase Catalyst Stoichiometry (>2 eq.) FC_Cause1->FC_Sol1 FC_Sol2 Solution 2: Change Route (e.g., use Pyridinecarboxylic acid) FC_Cause1->FC_Sol2 Ox_Cause1 Cause: Incomplete Conversion Oxidation->Ox_Cause1 Ox_Cause2 Cause: Side Reactions / Degradation Oxidation->Ox_Cause2 Ox_Sol1 Solution: Change Oxidant (PCC, KMnO₄, K₂S₂O₈) Ox_Cause1->Ox_Sol1 Ox_Sol2 Solution: Optimize Time/Temp (Monitor by TLC/LCMS) Ox_Cause1->Ox_Sol2 Ox_Cause2->Ox_Sol2 Other_Cause1 Cause: Reaction Conditions Other->Other_Cause1 Other_Sol1 Solution: Verify Anhydrous Conditions, Reagent Quality, Temp Control Other_Cause1->Other_Sol1

Caption: Troubleshooting flowchart for low reaction yields.

References

  • Process for preparation of benzoylpyridines and derivatives.
  • 3-benzoylpyridine. Organic Syntheses. [Link]

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. ACS Omega. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron. [Link]

  • Synthesis method of 2-benzoylpyridine.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • The chemistry of pyridine under friedel - crafts acylation. Filo. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

Sources

common side products in the synthesis of substituted pyridines and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with pyridine synthesis, focusing specifically on the identification, prevention, and removal of common side products. Our goal is to provide practical, field-proven insights to enhance the efficiency and success of your synthetic endeavors.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various pyridine synthesis routes.

Question 1: My reaction has finished, and the crude analysis (TLC, crude NMR) shows a complex mixture of products. What is my initial diagnostic and purification strategy?

Answer: A complex crude mixture is a common challenge. A systematic approach is crucial to avoid lengthy and inefficient purification attempts.

Causality: Complex mixtures arise from incomplete reactions, competing side reactions (e.g., polymerization, decomposition), or the formation of stable intermediates. The polarity and chemical nature of your target molecule versus these impurities will dictate the most effective purification strategy.

Troubleshooting Workflow:

  • Initial Assessment: Use Thin Layer Chromatography (TLC) with multiple solvent systems (e.g., a non-polar system like Hexane/Ethyl Acetate and a more polar one like Dichloromethane/Methanol) to visualize the number of components and their relative polarities. A crude ¹H NMR can help identify unreacted starting materials or characteristic signals of expected intermediates.

  • Liquid-Liquid Extraction (Acid-Base Wash): This is the most powerful initial step for purifying basic pyridine derivatives. Pyridines are basic and will be protonated by dilute acid, moving them into the aqueous phase while non-basic organic impurities remain in the organic layer. This efficiently removes many non-polar and neutral byproducts.

dot

start Complex Crude Reaction Mixture tlc_nmr Analyze via TLC & Crude NMR start->tlc_nmr liquid_extraction Perform Acid-Base Liquid-Liquid Extraction tlc_nmr->liquid_extraction is_product_solid Is Product a Solid? liquid_extraction->is_product_solid recrystallize Recrystallization is_product_solid->recrystallize Yes chromatography Column Chromatography is_product_solid->chromatography No pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Liquid/Oil Product chromatography->pure_oil

Caption: Initial workflow for diagnosing and purifying a complex pyridine reaction mixture.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat 2-3 times. The pyridine product is now in the aqueous layer as its hydrochloride salt.

  • Separate Layers: Combine the aqueous layers. The organic layer contains neutral/acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is > 9. This deprotonates the pyridine hydrochloride salt, regenerating the free base.

  • Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyridine derivative.

Question 2: I'm attempting purification via silica gel column chromatography, but my pyridine product is exhibiting severe peak tailing. What causes this and how can I resolve it?

Answer: Peak tailing for basic compounds like pyridines is a frequent issue in silica gel chromatography.

Causality: This phenomenon is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This leads to a secondary, non-ideal retention mechanism, causing the peak to tail.[1]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is standard. The TEA will preferentially interact with the active silanol sites, effectively masking them from your pyridine analyte.[1]

  • pH Adjustment: For reverse-phase chromatography (e.g., C18), adjusting the mobile phase pH can significantly improve peak shape. At a low pH (2.5-3.0), the silanol groups are protonated and less interactive.[1] At a high pH (>8), the pyridine is neutral, which can also lead to good peak shape, but this requires a pH-stable column as traditional silica will dissolve.[1]

  • Change of Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Deactivated or "end-capped" silica phases are also designed to have fewer free silanol groups.[1]

Section 2: Synthesis-Specific Troubleshooting Guides

This section focuses on side products characteristic of major pyridine synthesis reactions.

The Hantzsch Pyridine Synthesis

Question 3: My Hantzsch reaction yielded the 1,4-dihydropyridine intermediate instead of the final aromatic pyridine. Is the reaction a failure?

Answer: Not at all. This is the expected initial outcome of the Hantzsch condensation. The reaction's primary product is a 1,4-dihydropyridine (1,4-DHP), which requires a separate oxidation step to achieve aromatization.[2][3][4]

Causality: The multi-component condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia forms the stable dihydropyridine ring.[2][5] The driving force for the subsequent oxidation step is the formation of the highly stable aromatic pyridine ring.[2] Incomplete oxidation is a common reason for isolating a mixture of the 1,4-DHP and the desired pyridine.[6]

Solution: Post-Synthesis Aromatization

If you have isolated the 1,4-DHP, you can subject it to an oxidation step. This is often preferable as it simplifies the final purification.

Experimental Protocol: Oxidation of Hantzsch 1,4-Dihydropyridine

  • Dissolve: Dissolve the crude 1,4-dihydropyridine in a suitable solvent such as methanol or acetic acid.

  • Add Oxidant: Add a suitable oxidizing agent. Common and effective oxidants include:

    • Iodine (in refluxing methanol)[4][7]

    • Ferric chloride (FeCl₃)[2][7]

    • Potassium permanganate (KMnO₄)[2][7]

    • Nitric acid (HNO₃)[2]

  • Monitor: Monitor the reaction by TLC until the starting 1,4-DHP spot has been completely consumed.

  • Workup: Quench the reaction appropriately (e.g., with sodium thiosulfate for iodine), neutralize if necessary, and perform an extractive workup as described in Question 1.

  • Purify: Purify the resulting crude pyridine by recrystallization or column chromatography.

dot

reactants Aldehyde + 2x β-Keto Ester + Ammonia dhp 1,4-Dihydropyridine (1,4-DHP) reactants->dhp Hantzsch Condensation oxidation Oxidation [O] dhp->oxidation Aromatization Step pyridine Substituted Pyridine (Aromatic Product) oxidation->pyridine

Caption: The two-stage nature of the Hantzsch Pyridine Synthesis.

The Kröhnke Pyridine Synthesis

Question 4: My Kröhnke synthesis has a low yield, and I've isolated a significant amount of a 1,5-dicarbonyl compound. What is this, and how can I prevent its formation?

Answer: The isolated compound is likely the Michael adduct intermediate, which failed to cyclize.

Causality: The Kröhnke synthesis mechanism involves the 1,4-addition (Michael addition) of a pyridinium ylide to an α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[8][9] This intermediate then undergoes cyclization and dehydration with an ammonia source (like ammonium acetate) to form the pyridine ring.[9] Accumulation of the 1,5-dicarbonyl intermediate points to an issue with the cyclization step.

Troubleshooting and Prevention:

  • Reagent Quality: Ensure the ammonium acetate is pure and dry. Moisture can interfere with the reaction. The α-pyridinium methyl ketone salt should also be completely dry.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one component can sometimes favor side reactions over the desired cyclization.

  • Temperature and Reaction Time: The reaction may require more forcing conditions (higher temperature or longer reaction time) to drive the cyclization to completion. Monitor the reaction by TLC to determine the optimal time. While conditions are generally mild, temperatures up to 140°C are sometimes required.[8]

  • Solvent Choice: Glacial acetic acid is often the solvent of choice as it also acts as a catalyst for the cyclization.

Removal of the 1,5-Dicarbonyl Intermediate:

If formed, this intermediate is typically less basic than the final pyridine product. An acid-base extraction (see Question 1) can be effective. Alternatively, its different polarity should allow for separation via column chromatography.

The Bohlmann-Rahtz Pyridine Synthesis

Question 5: My Bohlmann-Rahtz reaction stalls after forming the aminodiene intermediate. How can I promote the final cyclodehydration step?

Answer: The cyclodehydration step in the Bohlmann-Rahtz synthesis is notoriously challenging and often requires high temperatures.

Causality: The reaction proceeds by the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[10][11] This intermediate must first undergo a heat-induced E/Z isomerization before the cyclodehydration can occur.[10] The high thermal energy required for this isomerization is a significant drawback of the classical method.[10]

Solutions:

  • High Temperature: The traditional approach is to perform the cyclodehydration at high temperatures, often neat under vacuum.[12]

  • Acid Catalysis: A significant improvement is the use of an acid catalyst. Brønsted acids (like acetic acid) or Lewis acids (like Ytterbium triflate or Zinc bromide) can promote the cyclodehydration at significantly lower temperatures, making the reaction more practical and reducing the formation of thermal decomposition byproducts.[10][11] A one-pot procedure using a mixture of toluene and acetic acid has been shown to be effective.[10]

Palladium-Catalyzed Cross-Coupling and Alkylation

Question 6: My Minisci-type alkylation is producing a mixture of C2 and C4-alkylated regioisomers. How can I improve selectivity?

Answer: Achieving regioselectivity in direct functionalization of the pyridine ring is a classic challenge. Without directing groups, radical alkylations often yield mixtures.

Causality: The electronic properties of the pyridine ring allow for radical or nucleophilic attack at both the C2 and C4 positions. The specific outcome depends on a subtle interplay of steric and electronic factors of both the pyridine substrate and the incoming radical/nucleophile.

Solution: Blocking Group Strategy

A modern and highly effective approach is to use a transient blocking group on the pyridine nitrogen. This strategy sterically hinders the C2 and C6 positions, directing the incoming alkyl group exclusively to the C4 position.[13][14]

  • Mechanism of Action: A bulky group, such as one derived from maleic acid, can be installed on the pyridine nitrogen to form a pyridinium salt.[13][14] This group physically blocks access to the ortho (C2/C6) positions. After the C4-alkylation is performed, the blocking group is easily removed to yield the pure C4-substituted product.[13] This method avoids the need for pre-functionalized starting materials and provides exquisite regiocontrol.[13]

Section 3: Data Summary Tables

Table 1: Common Side Products in Major Pyridine Syntheses and Their Causes

Synthesis RouteCommon Side Product / ImpurityPrimary Cause(s)Prevention Strategy
Hantzsch 1,4-Dihydropyridine (1,4-DHP)Incomplete aromatization/oxidation.Include an oxidant in a one-pot synthesis or perform a separate oxidation step.[2][7]
Kröhnke 1,5-Dicarbonyl IntermediateIncomplete cyclization.Ensure anhydrous conditions, use acetic acid as a solvent/catalyst, optimize temperature.
Bohlmann-Rahtz Aminodiene IntermediateInsufficient energy for E/Z isomerization and cyclodehydration.Use high temperatures or, preferably, an acid catalyst to lower the activation energy.[10][11]
Cross-Coupling Regioisomers (e.g., C2 vs C4)Lack of directing influence on the pyridine ring.Employ a removable blocking group on the nitrogen to sterically direct functionalization.[13][14]
All Methods Unreacted Starting MaterialsInsufficient reaction time, incorrect temperature, poor reagent quality.Monitor reaction by TLC, use high-purity reagents, optimize conditions.
All Methods Polymerization/TarExcessive heat, highly reactive starting materials (especially aldehydes).Maintain optimal reaction temperature, ensure purity of reagents.

Table 2: Troubleshooting Guide for Common Purification Techniques

IssueTechniqueProbable CauseRecommended Solution(s)
Product remains in organic layer during acid wash Acid-Base ExtractionPyridine is sterically hindered or has strongly electron-withdrawing groups, reducing basicity.Use a stronger acid (e.g., 3M HCl), increase washing duration/frequency.
Emulsion forms during extraction Acid-Base ExtractionHigh concentration of salts or amphiphilic impurities.Add brine (saturated NaCl solution) to break the emulsion; filter the entire mixture through Celite.
Severe peak tailing Column ChromatographyStrong interaction between basic pyridine and acidic silica gel.Add 0.5-1% triethylamine (TEA) to the eluent; switch to neutral alumina or a polymer-based column.[1]
Product will not crystallize RecrystallizationProduct is an oil; presence of "oiling out" impurities.Try scratching the flask, adding a seed crystal, or purifying further by chromatography before re-attempting with a different solvent system.
Low recovery after chromatography Column ChromatographyIrreversible adsorption of the product onto the stationary phase.Pre-treat the silica column with the eluent containing TEA; use a less acidic stationary phase like alumina.[1]

References

  • Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • US6087507A - Separation of pyridine or pyridine derivatives
  • Kröhnke pyridine synthesis - Wikipedia.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem.
  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • minimizing byproduct formation in multicomponent reactions for pyridine synthesis - Benchchem.
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Hantzsch pyridine synthesis - overview - ChemTube3D.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals.
  • Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC.
  • Selective C-4 Alkyl

Sources

enhancing the regioselectivity of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for enhancing regioselectivity and troubleshooting common experimental challenges. The pyridine core is a ubiquitous motif in pharmaceuticals, making the precise control of its functionalization a critical task.[1][2][3] This guide explains the causality behind experimental choices to empower you to optimize this challenging synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yields a significant amount of the undesired 2,4-isomer along with the target 2,6-isomer. How can I improve selectivity?

A1: Achieving high regioselectivity in the acylation of 2-methylpyridine (2-picoline) is a common challenge. The pyridine ring is electronically deficient, and electrophilic attack is generally difficult.[1][2] When it does occur, it often leads to a mixture of products. The primary cause of poor selectivity between the C6 (ortho to methyl, meta to nitrogen) and C4 (para to nitrogen) positions is the competing electronic and steric influences.

Potential Causes & Solutions:

  • Reaction Type - Friedel-Crafts Acylation: Standard Friedel-Crafts conditions (e.g., AlCl₃ with an acyl chloride) are notoriously difficult to control with pyridine substrates.[4] The Lewis acid catalyst (AlCl₃) complexes strongly with the basic pyridine nitrogen, deactivating the ring towards electrophilic substitution.[5] If this is your current method, consider switching to a more modern, directed approach.

  • Insufficient Steric Direction: The 2-methyl group provides some steric hindrance to favor acylation at the C6 position, but this effect can be insufficient.

    • Solution: Directed ortho-Metalation (DoM): This is the most powerful and reliable strategy for ensuring C6 selectivity. The process involves deprotonating the C6 position, which is the most acidic site ortho to the methyl group, using a strong, sterically hindered base. The resulting organometallic intermediate is then quenched with an appropriate electrophile (e.g., 3,5-dimethoxybenzoyl chloride or a related ester).[6][7]

      • Recommended Base: Lithium diisopropylamide (LDA) or a hindered Grignard reagent like i-PrMgCl can be effective.[6][8] Using alkyllithiums like n-BuLi can sometimes lead to competing nucleophilic addition at the C2 position.[9]

      • Mechanism: The base coordinates to the pyridine nitrogen, positioning it to selectively abstract the proton at C6. This creates a nucleophilic carbon at the desired position, which then attacks the acylating agent.

  • Reaction Conditions: Temperature and solvent can influence the stability of intermediates and transition states, affecting the isomer ratio.

    • Solution: DoM reactions are typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to prevent side reactions and ensure the stability of the lithiated intermediate.[6][10]

Q2: I'm attempting a Directed ortho-Metalation (DoM) protocol, but I'm seeing low conversion and recovery of starting material. What's going wrong?

A2: Low conversion in a DoM reaction typically points to issues with the generation or stability of the crucial lithiated pyridine intermediate.

Potential Causes & Solutions:

  • Ineffective Deprotonation: The base may not be strong enough or may be degraded.

    • Base Quality: Ensure your strong base (e.g., n-BuLi, LDA) is fresh and has been properly titrated. Alkyllithiums and amides are highly reactive towards moisture and air.

    • Solvent and Glassware: All glassware must be rigorously flame-dried or oven-dried under vacuum. The solvent (typically THF) must be anhydrous. Even trace amounts of water will quench the organolithium base.

    • Temperature: The deprotonation step is often kinetically controlled and requires a specific temperature. For LDA, this is typically -78 °C.[6] Ensure your reaction is maintained at the correct temperature during base addition and stirring.

  • Incompatible Electrophile: The acylating agent might be degrading the lithiated intermediate.

    • Electrophile Choice: Using 3,5-dimethoxybenzoyl chloride is common. However, an alternative is to use an ester, such as methyl 3,5-dimethoxybenzoate. The lithiated pyridine will add to the carbonyl to form a stable tetrahedral intermediate, which collapses to the ketone upon acidic workup. This can sometimes be a milder approach.

  • Poor Additive Coordination: Additives can be crucial for breaking up organolithium aggregates and increasing basicity.[11]

    • Solution: The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can sequester the lithium cation, increasing the effective basicity of the alkyl anion and accelerating the rate of deprotonation.[9][11]

Q3: The separation of the 2,6- and 2,4-isomers by column chromatography is extremely difficult. Are there better purification strategies?

A3: The similar polarity of regioisomeric pyridine derivatives makes their separation a common frustration.

Potential Causes & Solutions:

  • Sub-optimal Chromatography Conditions: Standard silica gel chromatography may not provide sufficient resolution.

    • Solvent System Optimization: Systematically screen different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or toluene) is often required. Sometimes, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can reduce tailing on silica gel by masking acidic sites.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a bonded-phase silica (like diol or cyano) which may offer different selectivity.

  • Crystallization: If the desired 2,6-isomer is a solid, fractional crystallization can be a powerful purification technique, especially on a larger scale.

    • Procedure: Dissolve the crude isomeric mixture in a minimum amount of a hot solvent in which the isomers have different solubilities. Allow the solution to cool slowly. The less soluble isomer should crystallize out preferentially. This may require some experimentation to find the ideal solvent or solvent mixture.

  • Derivative Formation: In challenging cases, one of the isomers can be selectively reacted to form a derivative that has very different physical properties, allowing for easy separation. The derivative is then cleaved to regenerate the pure isomer. This is often a last resort due to the extra synthetic steps involved.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism that makes C6 acylation so challenging via traditional methods?

A: The primary challenge lies in the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the entire ring towards electrophilic aromatic substitution (EAS), the mechanism of Friedel-Crafts acylation.[4][12] Furthermore, the nitrogen lone pair acts as a Lewis base, which coordinates strongly to the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[5] This coordination places a positive charge on the nitrogen, further deactivating the ring and making subsequent electrophilic attack extremely unfavorable.

Diagram 1: Challenges in Electrophilic Acylation of 2-Methylpyridine

G cluster_0 Friedel-Crafts Acylation Pathway cluster_1 Directed ortho-Metalation (DoM) Pathway Pyridine 2-Methylpyridine Complex Pyridine-AlCl3 Complex (Deactivated Ring) Pyridine->Complex Coordination Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Acylium R-C=O+ (Acylium Ion) Acylium->Complex Attack Disfavored NoRxn No Reaction or Poor Yield Complex->NoRxn Pyridine2 2-Methylpyridine Intermediate C6-Lithiated Intermediate (Nucleophilic) Pyridine2->Intermediate Selective C6 Deprotonation Base Strong Base (LDA) Base->Intermediate Product Desired 2,6-Product (High Selectivity) Intermediate->Product Nucleophilic Attack Electrophile 3,5-Dimethoxybenzoyl Chloride Electrophile->Product

Caption: Contrasting pathways for the acylation of 2-methylpyridine.

Q: How do I choose between different strong bases for the Directed ortho-Metalation (DoM) step?

A: The choice of base is critical and depends on balancing basicity against nucleophilicity.

BaseCommon ConditionsProsCons
n-BuLi THF, -78 °CCommercially available, strong base.Can act as a nucleophile, adding to the C2 position of the pyridine ring.[9]
s-BuLi / t-BuLi THF, -78 °CMore basic and more sterically hindered than n-BuLi, reducing nucleophilic addition.More reactive and potentially less stable.
LDA THF, -78 °CVery strong, non-nucleophilic base due to steric bulk. Excellent for selective deprotonation.[6]Must often be prepared fresh from diisopropylamine and n-BuLi.
TMP-Bases THF, various tempsHighly hindered and selective. Bases like TMPMgCl·LiCl show high functional group tolerance.[7][9]May be less common or require specific preparation.

Recommendation: For achieving the highest regioselectivity with minimal side reactions, LDA (Lithium diisopropylamide) is often the superior choice for this specific transformation.[6]

Q: What analytical techniques are best for confirming the regiochemistry and quantifying the isomer ratio?

A: A combination of techniques is ideal for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The coupling patterns of the pyridine ring protons are distinct for each isomer.

    • 2,6-Isomer: You will observe two protons on the pyridine ring, which will appear as two doublets with a characteristic meta-coupling constant (J ≈ 2-3 Hz).

    • 2,4-Isomer: You will observe three protons on the pyridine ring with more complex splitting patterns (a doublet, a singlet/broad singlet, and a doublet).

    • Quantification: The ratio of isomers in a crude mixture can be accurately determined by integrating the distinct signals corresponding to each isomer.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide definitive proof. Irradiating the methyl (C2-Me) protons should show a spatial correlation (an NOE enhancement) to the adjacent proton at C3, but not to the benzoyl group if it is at C6.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for monitoring reaction progress and confirming the mass of the product isomers, but it will not distinguish between them without chromatographic separation.

  • HPLC: High-Performance Liquid Chromatography with a calibrated UV detector is the best method for precise quantification of isomer purity after initial identification by NMR.

Optimized Protocol: Directed ortho-Metalation

This protocol provides a robust method for the regioselective synthesis of this compound.

Diagram 2: Workflow for Optimizing Regioselective Synthesis

G start Start: Low Regioselectivity check_method Is the method DoM? start->check_method switch_to_dom Action: Switch to Directed ortho-Metalation (DoM) Protocol check_method->switch_to_dom No check_conditions Analyze DoM Conditions: - Anhydrous Solvent/Glassware? - Base Quality/Titration? - Correct Temperature (-78°C)? check_method->check_conditions Yes switch_to_dom->check_conditions optimize_base Troubleshoot Base: 1. Use fresh, titrated base (LDA). 2. Add TMEDA to increase reactivity. check_conditions->optimize_base analyze_isomers Analyze Product Ratio (¹H NMR / HPLC) optimize_base->analyze_isomers check_separation Is separation difficult? analyze_isomers->check_separation optimize_chroma Optimize Purification: 1. Test different solvent systems. 2. Add triethylamine to eluent. 3. Attempt fractional crystallization. check_separation->optimize_chroma Yes success Success: High Yield of Pure 2,6-Isomer check_separation->success No optimize_chroma->success

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • 2-Methylpyridine (2-picoline), freshly distilled

  • 3,5-Dimethoxybenzoyl chloride

  • Saturated aqueous NH₄Cl solution

  • Standard extraction and purification solvents

Procedure:

  • Preparation of LDA:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add freshly distilled diisopropylamine (1.1 equivalents).

    • Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • ortho-Litiation:

    • To the freshly prepared LDA solution at -78 °C, add 2-methylpyridine (1.0 equivalent) dropwise.

    • A color change (typically to yellow or deep orange) should be observed, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Acylation (Electrophile Quench):

    • Dissolve 3,5-dimethoxybenzoyl chloride (1.1 equivalents) in a minimum amount of anhydrous THF.

    • Add this solution dropwise to the lithiated pyridine mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm slowly to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

References

  • Comins, D. L.; Brown, J. D. (1984). A convenient method for the alpha-lithiation of N-tert-butoxycarbonyl-2,3-dihydro-4-pyridone. J. Org. Chem., 49(6), 1078–1080. [Link]

  • Friedel, C.; Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus, 84, 1392–1395. [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879–933. [Link]

  • Zeitschrift für Naturforschung B. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Spectroscopic Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with field-proven insights into the nuanced world of spectroscopic analysis of pyridine derivatives. Pyridine and its analogues are foundational scaffolds in pharmaceuticals and functional materials, yet their unique electronic properties, particularly the basic nitrogen atom, introduce common, and often perplexing, challenges during characterization. This guide is structured as a series of frequently encountered problems, offering not just solutions, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Section 1: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. However, the pyridine nucleus presents specific challenges related to the quadrupolar ¹⁴N atom and the Lewis basicity of its lone pair.

FAQ 1: Why are the ¹H NMR peaks for protons on or near the pyridine ring broad and poorly resolved?

This is one of the most common issues encountered. The broadening can obscure coupling information and make integration unreliable.

Causality: The primary cause is often the nitrogen atom itself. The dominant isotope of nitrogen, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This quadrupole moment interacts with the local electric field gradient, leading to rapid relaxation. This rapid quadrupolar relaxation can efficiently broaden the signals of adjacent protons (especially those at the α-positions, C2 and C6). A secondary cause can be chemical exchange, where the pyridine nitrogen undergoes slow protonation/deprotonation with trace acidic impurities (like water) in the NMR solvent, leading to an averaging of signals and broadening.[1][2] In more complex derivatives, slow rotation around a bond (rotamers) or tautomerism can also lead to peak broadening.[3]

Troubleshooting Protocol:

  • Optimize Sample Concentration: Highly concentrated samples can increase viscosity and intermolecular interactions, leading to broader peaks. Try diluting your sample.[4][5] Conversely, if solubility is poor, this can also cause broadening; ensure your sample is fully dissolved.[4]

  • Change Deuterated Solvent: The choice of solvent can dramatically influence the electronic environment of the pyridine nitrogen. Switching from a non-polar solvent like CDCl₃ to a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ or Pyridine-d₅ can alter the exchange dynamics and sometimes sharpen the signals.[4][6]

  • Perform Variable Temperature (VT) NMR: If the broadening is due to a dynamic process like rotamers, acquiring spectra at different temperatures can help. Increasing the temperature can increase the rate of exchange, causing broad peaks to coalesce into a single sharp peak.[2]

  • Acidify the Sample: Adding a single drop of a deuterated acid (e.g., trifluoroacetic acid-d, TFA-d) to the NMR tube will protonate the pyridine nitrogen. This creates a stable pyridinium ion, which eliminates the exchange broadening and decouples the protons from the quadrupolar effects of the lone pair, often resulting in dramatically sharper signals.[3] This is a highly effective and definitive test.

Troubleshooting Workflow: NMR Peak Broadening

start Broad NMR Peaks Observed check_conc Is sample fully dissolved and concentration optimal? start->check_conc adjust_conc Adjust Concentration / Change Solvent for Solubility check_conc->adjust_conc No vt_nmr Acquire Variable Temperature (VT) NMR check_conc->vt_nmr Yes adjust_conc->check_conc is_dynamic Do peaks sharpen or coalesce with temperature? vt_nmr->is_dynamic dynamic_process Broadening due to dynamic process (e.g., rotamers). Analyze spectra at different temps. is_dynamic->dynamic_process Yes acidify Add 1 drop of TFA-d to NMR sample is_dynamic->acidify No is_exchange Do peaks sharpen? acidify->is_exchange exchange_process Broadening due to N lone pair (Quadrupolar effect or H-exchange). Structure confirmed. is_exchange->exchange_process Yes other_issue Consider other issues: Paramagnetic impurities, Poor shimming is_exchange->other_issue No

A logical workflow for diagnosing the cause of broad peaks in the NMR spectrum of a pyridine derivative.

FAQ 2: My chemical shifts are significantly different from literature values. Is my compound wrong?

Not necessarily. The chemical shifts of pyridine protons are exceptionally sensitive to their environment.

Causality: The nitrogen lone pair makes the pyridine ring susceptible to strong solvent effects. Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to anisotropic effects. Protic solvents (like CD₃OD or D₂O) can hydrogen-bond to the nitrogen, altering the electron density of the ring and causing shifts.[6] Furthermore, concentration and pH can dramatically alter chemical shifts.[4]

Solution: Always compare your data to literature values obtained in the same solvent. When reporting new data, it is critical to specify the solvent and concentration. If your shifts are different but the coupling patterns and integrations are correct, it is likely an environmental effect. Running the spectrum in a different solvent class (e.g., switching from CDCl₃ to benzene-d₆) can be a useful diagnostic tool.[4]

Proton Typical δ in CDCl₃ (ppm) Typical δ in Benzene-d₆ (ppm) Reason for Shift
H-2, H-6 (α)8.5 - 8.78.2 - 8.4Strong anisotropic shielding from benzene solvent stacking.
H-4 (γ)7.6 - 7.87.0 - 7.2Moderate anisotropic shielding.
H-3, H-5 (β)7.2 - 7.46.8 - 7.0Moderate anisotropic shielding.

Table 1: Comparison of typical ¹H NMR chemical shifts for unsubstituted pyridine in different solvents, illustrating the profound impact of the solvent environment.

Solvent Formula Use Case for Pyridines Considerations
Chloroform-dCDCl₃General purpose, non-polar.May contain trace acid, causing exchange broadening.
Benzene-d₆C₆D₆Excellent for resolving overlapping signals via solvent-induced shifts.
DMSO-d₆(CD₃)₂SOGood for polar compounds and observing exchangeable protons.High boiling point, difficult to remove.
Methanol-d₄CD₃ODPolar, protic solvent. Can sharpen N-H or O-H signals.Will exchange with labile protons on the analyte.
Pyridine-d₅C₅D₅NUsed when the analyte is a pyridinium salt to avoid solvent signals obscuring analyte signals.[7][8]Basic, can deprotonate acidic functionalities.[7]

Table 2: A selection of common deuterated solvents and their specific applications and considerations for the analysis of pyridine derivatives.[9][10]

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying functional groups, but the aromatic nature of pyridine leads to complex spectra.

FAQ 1: How do I reliably assign the pyridine ring vibrations? They seem to overlap.

Causality: Unlike simple alkenes, the C=C and C=N bonds within the pyridine ring are coupled. Their stretching vibrations are not isolated events but collective modes of the entire ring system. This results in a characteristic pattern of multiple bands, typically in the 1620-1430 cm⁻¹ region.[11][12] The exact positions and intensities of these bands are highly sensitive to the substitution pattern on the ring.[13]

Solution: Instead of looking for a single "C=N" peak, look for a family of 2 to 4 sharp bands in the fingerprint region. The ring breathing mode, a symmetric stretching of the entire ring, often appears as a strong, sharp band near 990-1050 cm⁻¹.[11] Comparing your spectrum to that of a known, closely related pyridine derivative is the most reliable method of assignment.

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance & Notes
C-H stretching (aromatic)3100 - 3000Multiple sharp, medium-to-weak bands.
Ring stretching (C=C, C=N)1620 - 1550Often two strong, sharp bands. Diagnostic for the aromatic system.[12]
Ring stretching (C=C, C=N)1500 - 1430Often two medium-to-strong bands.[11]
In-plane C-H bending1300 - 1000Multiple sharp bands of varying intensity.
Ring Breathing1050 - 990Often a strong, sharp band. Sensitive to substitution.
Out-of-plane C-H bending900 - 700Strong bands whose positions are highly indicative of the substitution pattern.

Table 3: Key IR vibrational modes for pyridine derivatives. The ring stretching region is particularly important for confirmation of the heterocyclic core.

Decision Tree: Interpreting Unexpected IR Peaks

start Unexpected Peak in IR Spectrum region_check In which region is the peak? start->region_check broad_3400 Broad Peak: ~3600-3200 cm⁻¹ region_check->broad_3400 High Wavenumber (Broad) broad_3000 Very Broad Peak: ~3200-2500 cm⁻¹ region_check->broad_3000 Mid Wavenumber (Very Broad) sharp_1700 Strong, Sharp Peak: ~1750-1650 cm⁻¹ region_check->sharp_1700 Mid Wavenumber (Sharp) oh_nh_check Is it an O-H or N-H stretch? Check for H-bonding. broad_3400->oh_nh_check pyridinium_check Is it a Pyridinium N-H⁺ stretch? Indicates salt formation. broad_3000->pyridinium_check carbonyl_check Is it a C=O stretch? Check for carbonyl-containing impurities or side-reactions. sharp_1700->carbonyl_check result_oh_nh Likely H₂O contamination or -OH/-NH group on molecule. oh_nh_check->result_oh_nh result_salt Compound is likely a salt. Consider a basic wash to isolate the free-base and re-run. pyridinium_check->result_salt result_carbonyl Possible starting material, oxidized product, or solvent (e.g., acetone) contamination. carbonyl_check->result_carbonyl

A decision tree to help identify the source of common unexpected absorptions in the IR spectrum of a pyridine sample.

Section 3: UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the conjugated π-system of pyridine derivatives, but interpretation requires careful consideration of the solvent.

FAQ 1: The λₘₐₓ of my pyridine derivative shifts significantly when I change solvents. Is this normal?

Yes, this is normal and is a phenomenon known as solvatochromism.

Causality: Pyridine derivatives have two main electronic transitions: a π→π* transition (typically at shorter wavelengths, ~250-280 nm) and an n→π* transition involving the nitrogen lone pair (at longer wavelengths, ~320-380 nm). The energy of the non-bonding (n) orbital of the nitrogen lone pair is highly sensitive to the solvent.[14]

  • In non-polar solvents (e.g., hexane), the n-orbital is at a relatively high energy.

  • In polar, protic solvents (e.g., methanol, water), the solvent molecules form hydrogen bonds with the nitrogen lone pair. This interaction stabilizes the n-orbital, lowering its energy level. This stabilization increases the energy gap between the n and π* orbitals, causing the n→π* transition to shift to a shorter wavelength (a "blue shift" or hypsochromic shift).[14]

Solution: This effect can be used diagnostically. Observing a significant blue shift in the lowest energy absorption band when moving from a non-polar to a polar protic solvent is strong evidence for the assignment of that band as an n→π* transition, confirming the presence of the accessible nitrogen lone pair.

Solvent Solvent Type Effect on Pyridine n→π Transition*Observed Shift
HexaneNon-polar, aproticMinimal interaction with N lone pair.Reference λₘₐₓ
MethanolPolar, proticStrong H-bonding with N lone pair, stabilizing the 'n' orbital.Blue Shift (Hypsochromic)[14]
DMSOPolar, aproticDipole-dipole interactions, less stabilization than H-bonding.Intermediate Shift

Table 4: The characteristic effect of solvent type on the n→π absorption maximum (λₘₐₓ) of pyridine derivatives.*

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight and fragmentation data, but the stability of the pyridine ring and the basicity of the nitrogen atom dictate the experimental approach.

FAQ 1: I am using Electron Ionization (EI) and do not see a clear molecular ion peak ([M]⁺˙). What should I do?

This is a common issue for certain substituted pyridines where the molecular ion is unstable under high-energy EI conditions.

Causality: While the pyridine ring itself is very stable, functional groups attached to it may be labile. Under the high-energy conditions of EI (70 eV), the molecular ion can fragment so rapidly and completely that its abundance is too low to be observed.

Solution: Switch to a "soft" ionization technique. These methods impart much less energy to the molecule during ionization, promoting the formation of a pseudomolecular ion with minimal fragmentation.

  • Electrospray Ionization (ESI): Ideal for pyridine derivatives. In positive ion mode, the basic nitrogen is readily protonated to form a stable [M+H]⁺ ion. This is often the base peak in the spectrum.[15][16]

  • Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to gently protonate the analyte, also typically forming an [M+H]⁺ ion.

FAQ 2: What are the characteristic fragmentation patterns for pyridine derivatives in EI-MS?

Understanding these patterns is key to interpreting the mass spectrum correctly.

Causality: Fragmentation is driven by the formation of the most stable ions and neutral losses. The aromatic stability of the pyridine ring is a major influence.

Common Fragmentation Pathways:

  • Loss of HCN: The most characteristic fragmentation of the pyridine ring itself is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a C₄H₄⁺˙ fragment ion.[17]

  • α-Cleavage: For alkyl-substituted pyridines, cleavage of the bond beta to the ring is highly favorable. This is because it forms a stable, resonance-stabilized pyridinium-type cation.

  • Loss of Substituents: Functional groups on the ring can be lost as radicals or neutral molecules, and the resulting fragmentation should be interpreted based on standard mass spec rules.

FAQ 3: I'm using ESI-MS but my signal intensity is low or unstable. How can I improve it?

Low signal in ESI is almost always a problem of chemistry in the droplet, not the mass analyzer.

Causality: ESI relies on creating charged droplets and evaporating solvent to produce gas-phase ions. For a basic compound like pyridine, efficiency is maximized when it is in its protonated, charged form in the initial solution.[18] High concentrations of non-volatile salts or other analytes can compete for charge, suppressing the signal for your compound of interest.[15]

Diagnostic Flow: Low ESI-MS Signal Intensity

start Low or Unstable Signal in ESI-MS (+) check_mobile_phase Is mobile phase acidified? (e.g., 0.1% Formic Acid) start->check_mobile_phase add_acid Add acid to mobile phase to promote [M+H]⁺ formation check_mobile_phase->add_acid No check_conc Check sample concentration. Is it too high or too low? check_mobile_phase->check_conc Yes add_acid->check_mobile_phase adjust_conc Optimize concentration. Dilute to avoid suppression, concentrate if too weak. check_conc->adjust_conc No check_adducts Look for other ions. Is [M+Na]⁺ or [M+K]⁺ present? check_conc->check_adducts Yes adjust_conc->check_conc adduct_present Adduct is the preferred ion. Target this m/z. Consider source of Na⁺/K⁺ (glassware). check_adducts->adduct_present Yes source_tuning Check instrument tuning and source parameters (voltages, gas flows, temperature). check_adducts->source_tuning No

A systematic approach to troubleshooting and optimizing the signal for pyridine derivatives in positive mode Electrospray Ionization Mass Spectrometry.

References

  • Effect of Solvent - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Deuterated Solvents - Pyridine. Fisher Scientific. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (2003). The Journal of Organic Chemistry. [Link]

  • Solvents, deuterated for NMR for laboratory. Scharlab. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing. [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2012). The Journal of Organic Chemistry. [Link]

  • Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. ResearchGate. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1961). Canadian Science Publishing. [Link]

  • A new insight into the vibrational analysis of pyridine. (2003). ResearchGate. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. (2024). Magnetic Resonance in Chemistry. [Link]

  • Why might an NMR spectrum show broad peaks? TutorChase. [Link]

  • What Causes NMR Peak Broadening? (2025). YouTube. [Link]

  • Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (2018). RSC Publishing. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]

  • Tips for Electrospray Ionization LC–MS. (2021). LCGC International. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

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refinement of crystallization techniques for 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Crystallization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine.

As a Senior Application Scientist, I've designed this guide to be a practical resource for researchers, scientists, and drug development professionals. The crystallization of active pharmaceutical ingredients and intermediates is a critical step that dictates purity, stability, and bioavailability. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and refine your own crystallization processes effectively. Our focus is on creating self-validating systems that ensure reproducibility and high-quality outcomes.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of this compound in a direct question-and-answer format.

Question 1: I've cooled my saturated solution, but no crystals have formed. What should I do?

Answer: This is a common issue known as supersaturation, where the solution holds more dissolved solute than it theoretically should at a given temperature.[1] The system lacks a nucleation point to initiate crystal growth. Here is a systematic approach to induce crystallization:

  • Mechanical Agitation: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[2]

  • Seed Crystal Addition: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[1]

  • Reduce Solvent Volume: It's possible that too much solvent was used, meaning the solution is not truly saturated upon cooling.[1][3] Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.

  • Induce a Sharp Temperature Shock: Place the flask in an ice bath for a short period. Rapid cooling can sometimes force nucleation, though be aware this can lead to smaller, less pure crystals if not done carefully.[2]

  • Last Resort - Solvent Removal: If all else fails, you can remove the solvent entirely via rotary evaporation and attempt the crystallization again with a different solvent system.[3]

Question 2: My compound has separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, depressing the melting point.[1] The resulting oil is a liquid phase of your compound that is immiscible with the solvent.

  • Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[1]

  • Ensure Very Slow Cooling: Oiling out is often exacerbated by rapid cooling. After re-dissolving, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wrapping it in glass wool and covering the top with a watch glass. This maximizes the time the solution spends in the ideal temperature range for crystal growth rather than liquid-liquid phase separation.[1]

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature using an ice-salt bath. If the oil solidifies, it may be possible to scratch it to induce crystallization in a subsequent attempt.

  • Change Solvents: The boiling point of your chosen solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point.

Question 3: My crystallization yield is extremely low (<30%). What are the likely causes?

Answer: A low yield is most often a solubility issue.[3] Here are the primary causes and solutions:

  • Excess Solvent: This is the most common reason for poor yield. Too much solvent keeps a significant portion of your compound dissolved even at low temperatures.[3] To confirm, take the filtrate (mother liquor) after collecting your crystals and try to concentrate it by gently blowing air or nitrogen over its surface. If more crystals form, you used too much solvent initially.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and dilute the solution with a small amount of extra hot solvent before filtering.[2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If the solubility is still significant at low temperatures, your yield will suffer. A different solvent or a mixed-solvent system might be necessary.

Question 4: The crystals formed very rapidly into a fine powder. Are they pure?

Answer: Not necessarily. Rapid crystallization often traps solvent and impurities within the crystal lattice, leading to a lower purity product.[3] The ideal crystallization process involves slow crystal growth over a period of 20-60 minutes.[3]

To slow down the process:

  • Place the solution back on the heat source and add a small amount of extra solvent to slightly decrease the saturation.

  • Ensure the solution cools slowly and without disturbance.[2] A large flask with a small volume of solvent will cool too quickly due to high surface area; transfer to a more appropriately sized flask if necessary.[3]

Frequently Asked Questions (FAQs)

  • Q: How do I select the best solvent for this compound?

    • A: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4] Given the molecule's structure (a moderately polar ketone with ether and pyridine functionalities), good starting points for screening would be alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate). For a mixed-solvent system, you could dissolve the compound in a good solvent (like acetone) and slowly add a miscible "anti-solvent" in which it is insoluble (like hexanes or water) until turbidity persists.[5]

  • Q: Could polymorphism be an issue, and how would I know?

    • A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different stabilities and dissolution rates.[6] Benzoylpyridine derivatives can exhibit polymorphism.[7] If you observe different crystal habits (e.g., needles vs. plates) under slightly different crystallization conditions (e.g., different solvents or cooling rates), you may be isolating different polymorphs. Characterization by techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) is necessary to confirm this.

  • Q: How can I remove colored impurities?

    • A: If your solution is colored but your desired compound is white or colorless, colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] Use charcoal sparingly, as it can also adsorb your product, reducing the yield. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove it before cooling.

Experimental Protocol: Refined Cooling Recrystallization

This protocol provides a detailed methodology for purifying this compound.

1. Solvent Selection:

  • Place ~20-30 mg of the crude solid into several small test tubes.
  • Add a potential solvent dropwise to each tube at room temperature, noting solubility. A good candidate will not dissolve the solid well at this stage.
  • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the solid at or near its boiling point.[2]
  • Allow the successful hot solutions to cool to room temperature and then in an ice bath. The best solvent will produce a large quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[2]
  • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
  • Add just enough hot solvent to fully dissolve the solid, creating a saturated solution. Adding a large excess will reduce your final yield.[8]

3. Decolorization/Hot Filtration (if necessary):

  • If the solution is colored or contains insoluble particulate matter, remove it from the heat. Add a very small amount of activated charcoal (for color) or simply prepare for filtration (for particulates).
  • Add a small excess of hot solvent (~10%) to prevent premature crystallization during filtration.[2]
  • Pre-heat a funnel (stemless or short-stemmed) with hot solvent. Filter the hot solution through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[4]
  • Rinse the crystals in the funnel with a minimum amount of ice-cold solvent to wash away any residual impurities from the mother liquor.[8]
  • Keep the vacuum on for a few minutes to pull air through the crystals and begin the drying process.[4]

6. Drying:

  • Carefully transfer the crystalline solid from the filter paper to a watch glass.
  • Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Data Summary Table

ParameterRecommendation for this compoundRationale
Suggested Solvents Isopropanol, Ethanol, Acetone, Ethyl AcetateThese solvents are of intermediate polarity, matching the structural features of the target molecule.
Mixed-Solvent Systems Acetone/Hexane, Ethyl Acetate/HeptaneA polar "good" solvent combined with a non-polar "anti-solvent" allows for fine-tuning of solubility.
Optimal Cooling Rate Slow, undisturbed cooling (30-60 min) at ambient pressure.Promotes the growth of larger, higher-purity crystals by allowing for selective incorporation of molecules into the lattice.[2]
Washing Solvent Ice-cold recrystallization solventMinimizes the dissolution of the purified crystals while effectively washing away soluble impurities from the crystal surfaces.[8]

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process when crystallization fails to initiate.

G start Saturated solution is cooled q1 Do crystals form? start->q1 success Proceed to filtration and drying q1->success Yes no_xtals No Crystals (Supersaturated) q1->no_xtals No a1 Scratch inner surface of flask no_xtals->a1 q2 Crystals form? a1->q2 q2->success Yes a2 Add a seed crystal q2->a2 No q3 Crystals form? a2->q3 q3->success Yes a3 Reduce solvent volume (boil off ~10%) and re-cool q3->a3 No q4 Crystals form? a3->q4 q4->success Yes fail Re-evaluate solvent system or consider alternative purification q4->fail No

Caption: Decision workflow for inducing crystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Urbanus, J., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-6-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]

  • Alagille, D., et al. (2014). Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, C15H13NO, M-MPEP – a mGluR5 antagonist. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Chaudhary, S., et al. (2024). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Symmetry. Retrieved from [Link]

  • Zovko, M., et al. (2004). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2016). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Light Induced Protein-DNA Conjugation - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methoxy-6-methylpyridine. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2016). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene. ResearchGate. Retrieved from [Link]

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strategies to minimize degradation of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the degradation of this compound during storage and handling. The inherent chemical functionalities of this molecule—a substituted pyridine ring, an aromatic ketone, and methoxy groups—present specific stability challenges. Understanding these liabilities is critical for ensuring the compound's integrity, which is paramount for generating reproducible experimental results and maintaining the efficacy and safety profile of developmental drug candidates. This document outlines the scientific basis for potential degradation pathways, provides actionable troubleshooting advice, and details protocols for stability assessment.

Section 1: Understanding the Molecule's Stability Profile

Q1: What are the primary chemical liabilities of this compound that can lead to degradation during storage?

The structure of this compound contains several functional groups susceptible to degradation under suboptimal conditions. The primary liabilities are oxidation, photodegradation, and hydrolysis.

  • Oxidation: The pyridine nitrogen is a primary site for oxidation, which can lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for pyridine derivatives.[1] Additionally, the aromatic rings can undergo hydroxylation, particularly when exposed to oxidative conditions, a process known to initiate the degradation of pyridine compounds.[1][2]

  • Photodegradation: Aromatic ketones are known to be photosensitive. The benzoyl moiety can absorb UV light, leading to the formation of reactive excited states that can trigger degradation cascades, resulting in discoloration and the formation of complex impurities.

  • Hydrolysis: While the ether linkages of the methoxy groups are generally stable, they can be susceptible to cleavage under strongly acidic conditions, leading to the formation of phenolic derivatives. The presence of moisture can also facilitate other degradative reactions.

Below is a diagram illustrating the key sites on the molecule susceptible to degradation.

Caption: Key degradation liabilities of the target molecule.

Section 2: Recommended Storage Conditions

Q2: What are the ideal, field-proven storage conditions to ensure the long-term stability of this compound?

To mitigate the risks outlined in Section 1, adherence to strict storage protocols is essential. The following conditions are recommended based on best practices for handling aromatic ketones and pyridine derivatives.[3][4]

ParameterRecommendationRationale & Expert Insight
Temperature -20°C (Freezer)Reduces the kinetic rate of all potential chemical degradation reactions. For short-term storage (under 4 weeks), 2-8°C is acceptable, but -20°C is mandatory for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and moisture-mediated hydrolysis. Backfilling the container with an inert gas after each use is a critical step.
Light Protect from Light (Amber Vial)The use of amber glass vials or wrapping standard vials in aluminum foil prevents exposure to UV and visible light, which can initiate photochemical degradation of the aromatic ketone moiety.
Container Tightly Sealed Glass Vial with PTFE-lined CapGlass is inert and prevents leaching of plasticizers. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture and oxygen ingress compared to other liner materials. Containers should be securely sealed.[3][4]
Form Solid (Crystalline or Amorphous Powder)Storing the compound in its solid form is inherently more stable than in solution. Solvents can participate in degradation reactions and accelerate decomposition.

Section 3: Troubleshooting Common Degradation Issues

This section addresses specific problems that may arise, providing a logical path to diagnosis and resolution.

Q3: I've noticed my solid sample, which was initially a white powder, has developed a yellow or brownish tint. What does this signify?

A color change is a primary visual indicator of degradation. This is most commonly attributed to:

  • Oxidative Degradation: The formation of oxidized species and conjugated systems often results in chromophores that absorb visible light, appearing colored.

  • Photodegradation: Exposure to light, especially UV, can generate colored byproducts.

Troubleshooting Steps:

  • Review Storage History: Immediately check if the sample was inadvertently exposed to light or stored in a container that was not properly sealed or inerted.

  • Analytical Verification: Perform an immediate purity check using the HPLC protocol (see Section 4.2) to quantify the extent of degradation and identify impurity peaks.

  • Corrective Action: If degradation is confirmed, the lot should be quarantined. Review and reinforce proper storage and handling procedures with all lab personnel to prevent recurrence.

Q4: My routine QC analysis by HPLC shows a decrease in the main peak area and the appearance of new impurity peaks. How can I proceed?

The presence of new peaks confirms that the compound is degrading. The goal is to identify the cause and prevent further degradation.

Troubleshooting Workflow:

G A Observation: New peaks in HPLC B Step 1: Characterize Impurities (LC-MS / GC-MS) A->B C Step 2: Compare Impurity Mass to Parent Compound B->C D Mass +16 Da? (e.g., N-oxide, Hydroxylation) C->D Analyze Mass Shift E Mass -14 Da? (e.g., O-Demethylation) D->E No G Hypothesis: Oxidative Degradation D->G Yes F Other Masses? (e.g., Dimer, Fragment) E->F No H Hypothesis: Hydrolytic/Acidic Degradation E->H Yes I Hypothesis: Photodegradation or Complex Pathway F->I Yes J Step 3: Review Storage Conditions (Temp, Light, Atmosphere) G->J H->J I->J K Implement Corrective Actions: - Use Inert Gas - Store in Dark at -20°C - Check for Contaminants J->K

Caption: Workflow for investigating observed degradation.

This structured approach allows you to form a hypothesis about the degradation pathway (e.g., an increase in mass by 16 Da strongly suggests oxidation) and correlate it with a likely deviation in storage protocol.

Q5: I suspect my solid sample has been exposed to humidity. What are the risks and how can I dry it?

Exposure to moisture is detrimental. Water can act as a plasticizer, increasing molecular mobility within the solid and accelerating degradation. It can also directly participate in hydrolytic reactions.

Risks:

  • Accelerated degradation of all types.

  • Physical changes to the powder (clumping), making it difficult to handle and weigh accurately.

Mitigation:

  • Drying: The compound can be dried in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) at room temperature. Do not heat the compound to accelerate drying, as this will likely promote thermal degradation.

  • Prevention: Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. Allow containers to warm to room temperature before opening to prevent condensation from ambient air.

Section 4: Protocols for Stability Assessment

Protocol 4.1: Visual and Physical Inspection
  • Record Initial State: Upon receiving a new batch, record the date, appearance (color, form), and certificate of analysis (CoA) purity.

  • Periodic Inspection: Before each use, visually inspect the material for any changes in color or physical state (e.g., clumping).

  • Documentation: Log all observations in a dedicated laboratory notebook. Any change from the initial state warrants a full analytical purity check.

Protocol 4.2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a reliable method for quantifying the purity of this compound and detecting degradation products.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A decrease in purity >1% from the initial value suggests significant degradation.

Section 5: Frequently Asked Questions (FAQs)

Q6: How should I handle the compound on the bench during an experiment to minimize degradation? Minimize time on the bench. Weigh the required amount quickly and return the main container to the freezer. Protect the weighed sample from direct laboratory light. If the experiment is lengthy, consider preparing solutions fresh and using them immediately.

Q7: Can I store the compound in solution? It is strongly discouraged. If absolutely necessary for experimental reasons, prepare the solution fresh daily. If short-term storage is unavoidable:

  • Solvent: Use a high-purity, anhydrous aprotic solvent like acetonitrile. Avoid protic solvents like methanol if possible.

  • Conditions: Store at -20°C in a tightly sealed vial, protected from light.

  • Validation: Run a stability check on the solution after 24 hours to see if any degradation has occurred before relying on it for longer periods.

Q8: What are the appropriate safety measures for handling this compound? Handle the compound in a well-ventilated area or a chemical fume hood.[4] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of the powder and skin contact.

References

  • Applied and Environmental Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SpringerLink. (2020). Detection of HO· in electrochemical process and degradation mechanism of pyridine. [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine and Its Analogues as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics.[1] Among these, 2-benzoylpyridine derivatives have garnered significant attention for their potent antiproliferative activities. This guide provides an in-depth technical comparison of the biological activity of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine and its structural analogues, with a primary focus on their role as tubulin polymerization inhibitors. We will delve into the structure-activity relationships (SAR), mechanistic insights, and the experimental data that underpin their potential as next-generation anticancer agents.

Introduction: The Promise of 2-Benzoylpyridine Derivatives in Cancer Therapy

The 2-benzoylpyridine core represents a privileged structure in medicinal chemistry, lending itself to modifications that can significantly enhance biological activity.[2] A key area of interest has been the development of these compounds as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[4] Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, making it an effective strategy for combating rapidly proliferating cancer cells.[3][4]

This guide will focus on a specific class of 2-benzoylpyridines, using this compound as a reference point to explore how structural modifications impact their anticancer efficacy.

Mechanism of Action: Targeting the Colchicine Binding Site of Tubulin

The primary mechanism of action for many potent 2-benzoylpyridine analogues is the inhibition of tubulin polymerization.[5] These compounds exert their effects by binding to the colchicine binding site on β-tubulin.[5][6] This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle and ultimately, apoptotic cell death.[3]

The binding to the colchicine site is a hallmark of a number of successful antimitotic agents. The 3,4,5-trimethoxyphenyl moiety, a common feature in many potent tubulin inhibitors, is crucial for high-affinity binding to this site.[6] As we will explore, variations in the substitution patterns on both the benzoyl and pyridine rings of the core structure dramatically influence the inhibitory potency.

cluster_0 Cellular Environment 2_Benzoylpyridine 2-Benzoylpyridine Analogue Tubulin αβ-Tubulin Heterodimers 2_Benzoylpyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization 2_Benzoylpyridine->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Cycle Cell Cycle Progression Spindle->Cell_Cycle Enables Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest at G2/M leads to

Caption: Mechanism of action for 2-benzoylpyridine tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) and Comparative Analysis

While direct experimental data for this compound is not extensively reported in publicly available literature, we can infer its potential activity based on comprehensive SAR studies of its analogues. A seminal study on 6-aryl-2-benzoyl-pyridines as tubulin polymerization inhibitors provides a robust framework for this comparison.[5]

The core structure can be divided into three key regions for SAR analysis:

  • Region A: The 6-position of the Pyridine Ring: Substitution at this position with an aryl group has been shown to be critical for high potency. The presence of a methyl group in our reference compound, this compound, is a key point of comparison.

  • Region B: The Benzoyl Moiety: The substitution pattern on the benzoyl ring is a major determinant of activity. The 3,5-dimethoxy substitution in our reference compound is significant, as methoxy groups are known to play a role in binding to the colchicine site.

  • Region C: The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature of this scaffold.

A particularly potent analogue identified in the literature is compound 4v , a 6-aryl-2-benzoyl-pyridine derivative. This compound has demonstrated exceptional antiproliferative properties with an average IC50 value of approximately 1.8 nM across a panel of cancer cell lines.[5] Compound 4v exhibited strong inhibition of tubulin polymerization and demonstrated significant in vivo efficacy in a melanoma tumor model, leading to tumor necrosis, disruption of angiogenesis, and apoptosis.[5]

CompoundStructureKey FeaturesAverage IC50 (nM)Reference
This compound (Structure not explicitly shown in search results)6-methylpyridine, 3,5-dimethoxybenzoylData not available-
Compound 4v 6-Aryl-2-(3-hydroxy-4-methoxybenzoyl)pyridine6-aryl substitution, 3-hydroxy-4-methoxybenzoyl~1.8[5]
ABI-231 2-Aryl-4-benzoyl-imidazoleImidazole core, 2-aryl and 4-benzoyl substitutionPotent antiproliferative agent[5]

Table 1: Comparison of this compound with Potent Analogues.

The potent activity of compound 4v highlights the importance of the 6-aryl substitution and the specific 3-hydroxy-4-methoxy substitution pattern on the benzoyl ring. The 3,5-dimethoxy pattern of our reference compound is also a classic feature of colchicine binding site inhibitors. However, the replacement of the 6-aryl group with a smaller methyl group in this compound is likely to have a significant impact on its biological activity, potentially reducing its potency compared to analogues like 4v .

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols adapted from methodologies used to characterize potent 2-benzoylpyridine analogues.[3][7]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC50).

cluster_1 MTT Assay Workflow Seed Seed cancer cells in 96-well plates Treat Treat with serial dilutions of compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 values Read->Calculate

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., porcine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP.[9]

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) should be included.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity due to microtubule formation by measuring the absorbance at 340 nm over time using a spectrophotometer.[4]

  • Data Analysis: The IC50 for tubulin polymerization inhibition is determined as the concentration of the compound that reduces the rate of polymerization by 50% compared to the vehicle control.[3]

Conclusion and Future Directions

The 2-benzoylpyridine scaffold holds significant promise for the development of novel anticancer agents, primarily through the inhibition of tubulin polymerization. While direct experimental data for this compound is limited, analysis of its structural analogues, particularly the highly potent 6-aryl derivatives like compound 4v , provides a strong rationale for its investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly ascertain its antiproliferative activity and tubulin polymerization inhibitory potential. A direct comparison with its 6-aryl counterparts would provide invaluable insights into the SAR of this important class of compounds and guide the design of even more effective cancer therapeutics.

References

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  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Chemistry of Heterocyclic Compounds. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3,5-dimethoxybenzoyl)-6-methylpyridine derivatives, a promising class of compounds in the landscape of anticancer drug discovery. Drawing upon data from structurally related analogs, particularly 2-benzoyl-6-aryl-pyridines and other heterocyclic compounds bearing the 3,5-dimethoxybenzoyl moiety, we will explore the critical structural features governing their biological activity, primarily as tubulin polymerization inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The 2-Benzoylpyridine Scaffold as a Privileged Structure in Oncology

The pyridine ring is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The 2-benzoylpyridine scaffold, in particular, has emerged as a promising framework for the development of potent anticancer agents. These compounds often function as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[2][3] By binding to the colchicine site on β-tubulin, they disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

The focus of this guide is on derivatives featuring a 3,5-dimethoxybenzoyl group at the 2-position and a methyl group at the 6-position of the pyridine core. The 3,5-dimethoxy substitution pattern on the benzoyl ring is a key pharmacophoric element in many natural and synthetic tubulin inhibitors, including combretastatin A-4.[4][6] This guide will dissect the influence of each component of the molecule on its overall activity and provide a comparative analysis with relevant alternative structures.

Core Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is intricately linked to the specific arrangement and nature of their constituent parts. The following sections break down the SAR of this scaffold.

The Critical Role of the 2-Benzoyl Moiety and its Substitution Pattern

The 2-(3,5-dimethoxybenzoyl) group is a crucial determinant of the anticancer activity of these compounds. The carbonyl linker correctly orients the dimethoxyphenyl ring within the colchicine binding pocket of tubulin.

  • The 3,5-Dimethoxy Substitution: While the 3,4,5-trimethoxy substitution is a classic feature of many potent tubulin inhibitors, the 3,5-dimethoxy pattern also confers significant activity.[4][6] The methoxy groups act as hydrogen bond acceptors and contribute to the overall electronic and conformational properties of the molecule, which are critical for binding to tubulin. In related series, such as 2-(trimethoxybenzoyl)-benzo[b]furans and -benzo[b]thiophenes, the presence of these methoxy groups is a stringent requirement for high potency.[4][6] It is hypothesized that one of the methoxy groups in the 3- or 5-position can mimic the role of the 4-methoxy group in the B-ring of combretastatin A-4, a known potent tubulin inhibitor.[6]

  • Comparison with Other Substitution Patterns: Studies on related 2-benzoyl-6-aryl-pyridines have shown that modifications to the benzoyl ring significantly impact activity. For instance, replacing the methoxy groups with hydroxyls or other functionalities often leads to a decrease in potency, highlighting the specific electronic and steric requirements of the colchicine binding site.[1]

Influence of the 6-Methyl Group on the Pyridine Core

While extensive SAR studies on 6-aryl-2-benzoyl-pyridines are available, data specifically on the 6-methyl analog is less common.[2][3] However, we can infer its role based on established medicinal chemistry principles and comparison with related structures.

  • Steric and Electronic Effects: A methyl group is a small, electron-donating substituent. Compared to a larger aryl group at the 6-position, a methyl group would offer less steric hindrance. This could potentially alter the binding mode or allow for different interactions within the binding pocket. The electron-donating nature of the methyl group will also slightly increase the electron density of the pyridine ring, which could influence its interaction with target proteins.

  • Comparison with 6-Aryl Derivatives: In the 6-aryl series, the nature and substitution of the aryl ring are critical for activity.[2][3] For example, a 4-methylphenyl group at the 6-position has been shown to be favorable. The replacement of this aryl group with a smaller methyl group would likely lead to a significant change in the molecule's shape and lipophilicity, which would in turn affect its binding affinity and pharmacokinetic properties. Without direct comparative data, it is plausible that the 6-methyl derivatives may exhibit a different potency and selectivity profile compared to their 6-aryl counterparts.

The Pyridine Ring as a Central Scaffold

The pyridine ring itself plays a central role, not just as a linker but as an active participant in the molecule's interaction with its biological target. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The relative orientation of the 2-benzoyl and 6-substituent groups is fixed by the rigid pyridine core, which is essential for maintaining the optimal conformation for binding.

Comparative Data Analysis

To provide a quantitative perspective, the following table summarizes the antiproliferative activities (IC₅₀ values) of selected 2-benzoyl-6-aryl-pyridine derivatives from the literature. This data, while not directly featuring a 6-methyl substituent, offers valuable insights into the potency of this class of compounds and serves as a benchmark for the development of 6-methyl analogs.

Compound ID6-Substituent (Pyridine)Benzoyl Ring SubstitutionCell LineIC₅₀ (nM)Reference
4v 4-methylphenyl3,4,5-trimethoxyA375 (Melanoma)1.8[2][3]
ABI-231 Phenyl (imidazole core)3,4,5-trimethoxyA375 (Melanoma)~20[2]
Analogue 1 4-methoxyphenyl3,4,5-trimethoxyHeLa (Cervical)0.33 µM[5]
Analogue 2 Indole3,4,5-trimethoxyHeLa (Cervical)0.19 µM[5]

Note: The data is extracted from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

The nanomolar potency of compounds like 4v underscores the potential of the 2-benzoyl-6-substituted-pyridine scaffold. The development and testing of the corresponding 6-methyl derivative would be a logical next step to fully elucidate the SAR at this position.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, adapted from methodologies reported for structurally related compounds.[2][7]

General Synthetic Scheme

A common route for the synthesis of 2-benzoyl-6-aryl-pyridines involves a Stille or Suzuki cross-coupling reaction. A similar strategy can be adapted for the synthesis of the 6-methyl derivative.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Final Product SM1 2-Bromo-6-methylpyridine Reaction Suzuki or Stille Coupling Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) SM1->Reaction SM2 3,5-Dimethoxyphenylboronic acid or Stannane derivative SM2->Reaction Product 2-(3,5-Dimethoxybenzoyl)- 6-methylpyridine Reaction->Product

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Protocol:

  • Preparation of the Pyridine Precursor: Start with commercially available 2-bromo-6-methylpyridine.

  • Cross-Coupling Reaction: In a reaction vessel, combine 2-bromo-6-methylpyridine (1 equivalent), the appropriate 3,5-dimethoxyphenylboronic acid or stannane derivative (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a suitable base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent and Reaction Conditions: Suspend the reactants in a degassed solvent system, such as a mixture of toluene, ethanol, and water. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Biological Evaluation: Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

dot

Tubulin_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin (>99% pure) Mix Mix Tubulin, Buffer, and Compound/Controls in a 96-well plate Tubulin->Mix Buffer Polymerization Buffer (e.g., G-PEM with GTP) Buffer->Mix Compound Test Compound (various concentrations) Compound->Mix Controls Positive Control (e.g., Colchicine) Negative Control (DMSO) Controls->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Absorbance at 340 nm over time using a plate reader Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Determine the rate of polymerization Plot->Calculate IC50 Calculate IC₅₀ value Calculate->IC50

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer. Prepare a polymerization buffer (e.g., G-PEM: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Prepare serial dilutions of the test compounds and controls (e.g., colchicine as a positive inhibitor, DMSO as a vehicle control).

  • Assay Execution: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution.

  • Initiation of Polymerization: Initiate tubulin polymerization by placing the plate in a spectrophotometer pre-warmed to 37 °C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the initial rate of polymerization for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting as inhibitors of tubulin polymerization. The analysis of structurally related compounds strongly suggests that the 2-(3,5-dimethoxybenzoyl) moiety is a key pharmacophore for potent activity. The influence of the 6-methyl group, while not yet extensively studied, is predicted to have a significant impact on the compound's potency and pharmacokinetic properties when compared to the well-documented 6-aryl analogs.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives. Direct comparative studies with their 6-aryl counterparts will be crucial to fully elucidate the SAR at the 6-position of the pyridine ring. Furthermore, exploration of other substituents at the 6-position could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties. In vivo studies in relevant animal models will be the ultimate validation of the therapeutic potential of this promising class of compounds.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. J Med Chem. 2020;63(2):827-846. [Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed.[Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health.[Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed.[Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. National Institutes of Health.[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PubMed Central.[Link]

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A Comparative Guide to the Photochemical Properties of Benzoylpyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of photochemistry and photomedicine, the benzoylpyridine isomers—2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine—present a fascinating case study in how subtle structural modifications can profoundly influence molecular photophysics and photoreactivity. As analogues of the widely studied benzophenone, these heteroaromatic ketones are of significant interest for applications ranging from photosensitizers in photodynamic therapy to key intermediates in pharmaceutical synthesis.[1][2][3][4] This guide provides a comprehensive comparative analysis of the photochemical properties of the three benzoylpyridine isomers, grounded in experimental data and established methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical understanding necessary to harness the unique photochemical behavior of these molecules.

Electronic Transitions and Excited State Character

The photochemical journey of any molecule begins with the absorption of light, leading to the population of an excited electronic state. For the benzoylpyridine isomers, like benzophenone, the lowest energy absorption band corresponds to an n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[5] This transition is relatively weak and is responsible for the characteristic UV absorption of these compounds.

In non-acidic solvents, the lowest excited singlet (S₁) and triplet (T₁) states of all three isomers are characterized as having n,π* nature.[5] However, in acidic solutions, the triplet state is observed to acquire considerable π,π* character.[5] This shift in excited state character is a critical determinant of the subsequent photochemical and photophysical pathways.

A Comparative Look at Key Photophysical Parameters

The efficiency and lifetime of the excited states are paramount in determining the utility of a photosensitizer. Here, we compare the key photophysical parameters of the benzoylpyridine isomers.

Triplet State Properties: Yields and Lifetimes

The triplet state is often the key player in many photochemical reactions due to its longer lifetime compared to the singlet state. The efficiency of intersystem crossing (ISC) from the S₁ to the T₁ state, quantified by the triplet quantum yield (ΦT), and the triplet lifetime (τT) are therefore crucial parameters.

A study utilizing triplet-triplet energy transfer to biacetyl in benzene solution provided a direct comparison of the triplet yields and lifetimes of the three isomers.[5] The results demonstrated that all three isomers have slightly lower triplet yields and lifetimes than benzophenone.[5]

Table 1: Triplet Quantum Yields (ΦT) and Lifetimes (τT) of Benzoylpyridine Isomers in Benzene [5]

CompoundTriplet Quantum Yield (ΦT)Triplet Lifetime (τT) (µs)
2-Benzoylpyridine0.855.8
3-Benzoylpyridine0.928.3
4-Benzoylpyridine0.907.1
Benzophenone (for comparison)1.010

Data obtained from sensitization of biacetyl phosphorescence.

These findings highlight that while all three isomers are efficient in forming triplet states, the position of the nitrogen atom does introduce subtle differences in their triplet state dynamics.

The Influence of Solvent and Protonation

The photochemical behavior of benzoylpyridines is highly sensitive to the surrounding environment. In aqueous solutions, the position of the nitrogen atom has a dramatic effect on the photosensitizing ability. For instance, the 2-isomer was found to be completely inactive as a sensitizer in aqueous solution.[5] This is a critical consideration for biological applications.

Furthermore, in acidic media, a decrease in the triplet lifetime of 3-benzoylpyridine is observed, a behavior also seen with benzophenone.[5] In contrast, the 2- and 4-isomers are inefficient sensitizers under these conditions.[5] This pH-dependent behavior underscores the importance of the local chemical environment in dictating the photochemical outcomes.

Photoreactivity: A Comparative Overview

Experimental Protocols: A Guide to Characterization

To facilitate further research and validation of the photochemical properties of benzoylpyridines, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is the most common approach.

Experimental Workflow for Relative Fluorescence Quantum Yield Measurement

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare a series of dilute solutions of the benzoylpyridine isomer measure_abs_sample Measure the absorbance of each benzoylpyridine solution at the excitation wavelength prep_sample->measure_abs_sample prep_standard Prepare a series of dilute solutions of a suitable fluorescence standard (e.g., quinine sulfate) measure_abs_standard Measure the absorbance of each standard solution at the same excitation wavelength prep_standard->measure_abs_standard measure_fluo_sample Record the fluorescence emission spectrum of each benzoylpyridine solution measure_abs_sample->measure_fluo_sample measure_fluo_standard Record the fluorescence emission spectrum of each standard solution under identical conditions measure_abs_standard->measure_fluo_standard integrate_fluo Integrate the area under the fluorescence emission spectra measure_fluo_sample->integrate_fluo measure_fluo_standard->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance for both the sample and the standard integrate_fluo->plot_data calculate_qy Calculate the quantum yield using the slopes of the plots and the known quantum yield of the standard plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzoylpyridine isomer being tested. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV-Vis region.

  • Preparation of Solutions: Prepare a series of five to six dilute solutions of both the benzoylpyridine isomer and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the benzoylpyridine isomer and the standard.

    • Determine the slope of the resulting linear plots.

    • Calculate the fluorescence quantum yield of the benzoylpyridine isomer (Φf,sample) using the following equation:

      Φf,sample = Φf,standard × (Slopesample / Slopestandard) × (η2sample / η2standard)

      where Φf,standard is the known quantum yield of the standard, and η is the refractive index of the solvent.

Measurement of Excited State Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring the lifetimes of fluorescent excited states, typically in the picosecond to nanosecond range.

Experimental Workflow for TCSPC Measurement

G cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis laser Pulsed Laser Source (e.g., picosecond diode laser) sample Sample Solution (dilute) laser->sample detector Single-Photon Detector (e.g., PMT, APD) sample->detector electronics TCSPC Electronics (CFD, TAC, MCA) detector->electronics excitation Excite the sample with a laser pulse detection Detect the first emitted fluorescence photon excitation->detection timing Measure the time delay between the laser pulse and the detected photon detection->timing histogram Build a histogram of photon arrival times over many cycles timing->histogram decay_curve Generate the fluorescence decay curve histogram->decay_curve deconvolution Deconvolute the instrument response function (IRF) decay_curve->deconvolution fitting Fit the decay curve to an exponential function to extract the lifetime (τ) deconvolution->fitting

Caption: Workflow for excited state lifetime measurement using TCSPC.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the benzoylpyridine isomer in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the TCSPC system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.

  • Fluorescence Decay Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay data. The data acquisition is continued until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.

  • Data Analysis:

    • The raw data is a histogram of photon counts versus time.

    • Perform a deconvolution of the IRF from the measured fluorescence decay to obtain the true fluorescence decay of the sample.

    • Fit the deconvoluted decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Future Directions and Applications

The distinct photochemical properties of the benzoylpyridine isomers open up a range of potential applications. Their ability to act as photosensitizers makes them promising candidates for photodynamic therapy, where the localized generation of reactive oxygen species can be used to destroy cancer cells.[1][2][4] The differences in their photoreactivity and sensitivity to the local environment, particularly pH, could be exploited for the development of targeted phototherapeutics and smart photosensitizers.

Furthermore, the photoreductive capabilities of benzoylpyridines can be harnessed in synthetic organic chemistry for various photochemical transformations.[6] A thorough understanding of their comparative photochemical behavior is essential for optimizing reaction conditions and designing novel synthetic strategies.

Conclusion

This guide has provided a comparative analysis of the photochemical properties of 2-, 3-, and 4-benzoylpyridine. The position of the nitrogen atom within the pyridine ring significantly influences the triplet state lifetimes and their photosensitizing capabilities, particularly in aqueous and acidic environments. While all three isomers are efficient triplet sensitizers in non-polar solvents, their behavior diverges under conditions more relevant to biological systems. The provided experimental protocols offer a roadmap for researchers to further investigate and characterize these fascinating molecules. A deeper understanding of the structure-property relationships in benzoylpyridines will undoubtedly pave the way for their innovative application in drug development, materials science, and synthetic chemistry.

References

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A Guide to Cross-Validation of In Vitro and In Silico Results for 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine as a Putative Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of computational (in silico) and laboratory (in vitro) data for the novel compound 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. While direct experimental data for this specific molecule is emerging, its structural motifs—particularly the dimethoxybenzoyl group—suggest a plausible interaction with tubulin, a critical target in oncology.[1][2] This document, therefore, outlines a robust, hypothesis-driven approach to characterize its activity, offering researchers a blueprint for rigorous validation in early-stage drug discovery.

The synergy between in silico and in vitro methods is paramount in modern drug development.[3][4][5] Computational approaches provide a time- and cost-effective means to predict molecular interactions and guide experimental design, while in vitro assays offer tangible, biological validation of these predictions.[6][7] This guide details the causal logic behind experimental choices, ensuring a self-validating workflow from initial prediction to biological confirmation.

Part 1: In Silico Characterization - Predicting Tubulin Interaction

The primary goal of the in silico phase is to generate a testable hypothesis: that this compound binds to tubulin at a known ligand site (e.g., the colchicine binding site) and disrupts its polymerization. This prediction is based on compounds with similar scaffolds known to possess antimitotic properties.[1]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "docking score."[8]

Workflow Rationale: The colchicine binding site of β-tubulin is a well-established target for small molecule inhibitors that disrupt microtubule dynamics. By docking our compound into this site, we can predict its binding pose and affinity relative to known inhibitors. A favorable docking score would be the first piece of evidence supporting our hypothesis.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Target Preparation:

    • Download the crystal structure of tubulin, preferably in complex with a known colchicine-site ligand (e.g., PDB ID: 1SA0).

    • Using molecular modeling software (e.g., PyMOL, Chimera), remove the co-crystallized ligand, water molecules, and any non-protein atoms.

    • Add polar hydrogens and assign appropriate atomic charges to the protein structure.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

    • Perform energy minimization of the ligand structure using a force field like MMFF94.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Define the search space (grid box) to encompass the known colchicine binding site on β-tubulin.

    • Run the docking simulation using a tool like AutoDock Vina.[8] The program will generate multiple binding poses ranked by their predicted binding affinity (kcal/mol).

  • Analysis:

    • Analyze the top-ranked pose. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket.

    • Compare the predicted binding energy to that of known tubulin inhibitors as a benchmark.

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static snapshot, MD simulations assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.

Workflow Rationale: A stable complex in an MD simulation, indicated by minimal deviation in the ligand's position over time, strengthens the prediction from molecular docking. It suggests that the predicted binding pose is not a transient artifact but a stable, energetically favorable interaction.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation: Use the best-ranked docked pose from the previous step as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Simulation:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (310 K).

    • Run the production MD simulation for a duration sufficient to observe stability (e.g., 50-100 nanoseconds).

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A low and stable RMSD for the ligand suggests a stable binding.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) identified during docking.

Part 2: In Vitro Validation - Confirming Biological Activity

The in vitro phase is designed to experimentally test the hypotheses generated from the in silico work. The experiments progress from a biochemical assay confirming direct target engagement to cell-based assays confirming the predicted cellular effect.

Tubulin Polymerization Assay

This is a direct biochemical test of our primary hypothesis: does the compound inhibit the polymerization of tubulin into microtubules?

Workflow Rationale: This cell-free assay isolates the target protein (tubulin) and directly measures the compound's effect on its function. A positive result provides strong evidence of direct target engagement, independent of any other cellular factors.

Experimental Protocol: Fluorescence-Based Polymerization Assay

  • Reagents:

    • Highly purified tubulin protein (>99%).

    • Fluorescent reporter dye that binds to polymerized microtubules.

    • GTP (required for polymerization).

    • Polymerization buffer.

    • Known tubulin inhibitor (e.g., colchicine) as a positive control and DMSO as a negative control.

  • Procedure:

    • In a 96-well plate, add tubulin and the fluorescent dye to the polymerization buffer.

    • Add serial dilutions of this compound to the wells. Include wells for positive and negative controls.

    • Incubate the plate at 37°C to initiate polymerization.

    • Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to microtubule formation.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Calculate the rate of polymerization.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines if the compound's activity on tubulin translates into a functional cellular outcome, specifically the inhibition of cancer cell growth.

Workflow Rationale: Since tubulin is essential for cell division, its inhibition should lead to cell death or arrested growth. The MTT assay is a standard method to quantify this cytotoxic or cytostatic effect.[9] It provides the first link between target engagement and a therapeutic-relevant outcome.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed cancer cell lines known to be sensitive to antimitotic agents (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

This assay provides mechanistic insight into how the compound is halting cell proliferation.

Workflow Rationale: Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. Observing a significant accumulation of cells in the G2/M phase provides strong mechanistic evidence that the compound is acting as an antimitotic agent.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Treatment: Treat cancer cells with the compound at its IC50 concentration for a period sufficient to affect one cell cycle (e.g., 24 hours).

  • Harvest and Fix: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Analysis: Compare the cell cycle distribution of treated cells to untreated controls. A significant increase in the percentage of cells in the G2/M phase indicates cell cycle arrest at mitosis.

Part 3: Cross-Validation - Synthesizing the Data

Cross-validation is the critical step where in silico predictions are directly compared with in vitro results to build a cohesive and compelling case for the compound's mechanism of action.

Logical Framework for Comparison: The central logic is to determine if the experimental data validates the computational predictions. A strong positive correlation between the two datasets significantly increases confidence in the proposed mechanism.

In Silico Prediction (Hypothesis) In Vitro Experiment (Test) Criteria for Positive Cross-Validation
Compound docks favorably into the tubulin colchicine site with a high binding score.Tubulin Polymerization AssayThe compound inhibits tubulin polymerization with a low IC50 value, confirming direct target engagement.
The ligand-protein complex is stable over time in MD simulations.Cell-Based Assays (MTT, Cell Cycle)The compound exhibits potent antiproliferative activity and induces G2/M arrest, consistent with tubulin disruption.
Specific residues (e.g., Cys241, Leu255) are predicted to form key interactions.(Advanced) Structure-Activity Relationship (SAR) studies and/or site-directed mutagenesis.Modifying the compound's functional groups predicted to interact with key residues leads to a corresponding loss of in vitro activity.
Quantitative Data Summary
MetricIn Silico Result (Hypothetical)In Vitro Result (Hypothetical)
Binding Affinity Docking Score: -8.5 kcal/molTubulin Polymerization IC50: 0.5 µM
Cellular Potency N/AAntiproliferative IC50 (HeLa): 1.2 µM
Mechanism Marker Stable binding at mitotic spindle proteinG2/M Cell Cycle Arrest: 75% of cells at 24h

Visualizations

Overall Validation Workflow

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cross-Validation a Molecular Docking (Predict Binding Pose) b MD Simulation (Assess Stability) a->b Top Pose c Tubulin Polymerization Assay (Biochemical IC50) b->c Hypothesis: Direct Target Interaction f Correlate Data: Docking Score vs. IC50 Binding Pose vs. SAR b->f d Antiproliferative Assay (Cellular IC50) c->d Confirmation: Functional Cellular Effect e Cell Cycle Analysis (G2/M Arrest) d->e Mechanistic Insight e->f

Caption: Workflow for cross-validating in silico and in vitro data.

Simplified Antimitotic Signaling Pathway

G compound 2-(3,5-Dimethoxybenzoyl) -6-methylpyridine tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds polymerization Microtubule Polymerization tubulin->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle arrest G2/M Phase Arrest spindle->arrest Disrupts apoptosis Apoptosis arrest->apoptosis Leads to

Caption: Proposed mechanism of action for the target compound.

Conclusion

This guide outlines a systematic and scientifically rigorous process for evaluating this compound as a potential tubulin inhibitor. By generating a computational hypothesis and then systematically testing it with a series of logically connected in vitro experiments, researchers can build a high-confidence profile of the compound's activity. This iterative cycle of prediction and validation is fundamental to efficient and successful modern drug discovery.[5]

References

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • The In (vitro, vivo, silico)s and Outs of Research. InVivo Biosystems. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Discovery and Development. [Link]

  • Development and validation of in vitro and in silico tests to predict compounds' toxicity. Düsseldorfer Dokumenten- und Publikationsservice. [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Applied Clinical Trials. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

  • 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. National Institutes of Health. [Link]

  • In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. National Institutes of Health. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. National Institutes of Health. [Link]

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Assessing the Selectivity of Novel Anticancer Agents: A Comparative Guide Featuring 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selectivity stands as a cornerstone of modern drug discovery. An ideal anticancer agent should exhibit potent cytotoxicity against malignant cells while leaving healthy, non-cancerous cells unharmed. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel investigational compound, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, against a panel of diverse human cell lines. While direct biological data for this specific molecule is not yet extensively published, we will use it as a representative candidate to illustrate the essential experimental workflows and data interpretation required to establish a compound's selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new chemical entities in oncology.

We will delve into the practical application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted method for determining cell viability.[1][2] Furthermore, we will explore the calculation and significance of the Selectivity Index (SI), a critical metric for quantifying a compound's preferential toxicity towards cancer cells.[3][4] For comparative purposes, we will benchmark the performance of our investigational compound against Doxorubicin, a well-established chemotherapeutic agent.

The Importance of a Selectivity Profile

The therapeutic window of any anticancer drug is defined by its ability to eradicate tumor cells at concentrations that are not prohibitively toxic to the patient. A lack of selectivity is a primary contributor to the severe side effects often associated with conventional chemotherapy.[5] By establishing a compound's selectivity early in the preclinical development phase, researchers can prioritize candidates with the highest potential for clinical success. The experimental design detailed herein provides a foundational strategy for generating this crucial dataset.

Experimental Workflow for Assessing In Vitro Selectivity

The overall process for determining the selectivity of a novel compound involves several key stages, from initial cell culture to data analysis and interpretation. A generalized workflow is depicted below.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare stock solution of This compound in DMSO C Seed cells into 96-well plates and allow to adhere overnight A->C B Culture selected cancer and non-cancerous cell lines B->C D Treat cells with serial dilutions of the compound and a reference drug C->D E Incubate for 48-72 hours D->E F Perform MTT assay to assess cell viability E->F G Measure absorbance at 570 nm F->G H Calculate percentage of cell viability vs. untreated control G->H I Determine IC50 values using non-linear regression H->I J Calculate Selectivity Index (SI) I->J

Caption: A generalized workflow for determining the in vitro cytotoxicity and selectivity of a novel compound.

Methodology: The MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.[1]

    • Perform serial dilutions of the stock solution in complete culture medium to obtain working solutions with concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is a key measure of a drug's potency.[1] The IC50 values are typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

The Selectivity Index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[3][6]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.[3][7] Compounds with an SI value greater than 3 are generally considered to be selective.[3]

Comparative Performance Data

The following table presents hypothetical data for our investigational compound, this compound, and the standard chemotherapeutic agent, Doxorubicin, against a panel of human cancer cell lines and a non-cancerous cell line.

Cell LineCell TypeIC50 (µM) of this compoundIC50 (µM) of DoxorubicinSelectivity Index (SI) of this compound
MCF-7 Breast Adenocarcinoma5.2 ± 0.60.8 ± 0.19.6
A549 Lung Carcinoma8.1 ± 0.91.2 ± 0.26.2
HepG2 Hepatocellular Carcinoma6.5 ± 0.71.0 ± 0.17.7
MCF-10A Non-tumorigenic Breast Epithelial50.1 ± 4.59.5 ± 1.1-

Data are presented as mean ± standard deviation from three independent experiments.

Based on this hypothetical data, this compound demonstrates significant cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. Importantly, its cytotoxicity against the non-cancerous MCF-10A cell line is substantially lower, resulting in favorable selectivity indices (SI > 6). In this theoretical scenario, our investigational compound exhibits a more desirable selectivity profile compared to Doxorubicin, which shows a smaller differential in toxicity between the cancerous and non-cancerous cell lines.

Potential Mechanism of Action: Targeting Cancer-Specific Signaling Pathways

While the precise mechanism of action for this compound would require further investigation, many cytotoxic agents exert their effects by modulating signaling pathways that are aberrantly activated in cancer cells. These pathways often regulate cell proliferation, survival, and apoptosis. A common target for anticancer drugs is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in promoting cell growth and inhibiting apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes CompoundX 2-(3,5-Dimethoxybenzoyl) -6-methylpyridine CompoundX->Akt Potential Inhibition?

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for novel anticancer agents.

Further mechanistic studies, such as Western blotting, flow cytometry for apoptosis and cell cycle analysis, would be necessary to elucidate the precise molecular targets of this compound.[1][8]

Conclusion and Future Directions

This guide has outlined a robust and systematic approach for assessing the in vitro selectivity of a novel investigational compound, using this compound as a representative example. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, warranting further preclinical evaluation. The next logical steps would involve expanding the panel of cell lines, including those with different genetic backgrounds and resistance mechanisms, and ultimately progressing to in vivo studies to assess efficacy and safety in animal models. By adhering to rigorous and well-validated methodologies, the field of oncology can continue to advance towards the development of more targeted and less toxic therapies.

References

  • In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]

  • Comparison of selectivity index (SI) values of the tested compounds... ResearchGate. Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available at: [Link]

  • In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of novel chemical entities and their intermediates is a cornerstone of progress. The compound 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine stands as a significant scaffold in medicinal chemistry, demanding robust and scalable synthetic routes. This guide provides an in-depth technical comparison of the primary methodologies for its preparation, offering a critical evaluation of their synthetic efficiency. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to the Target Molecule

This compound is a ketone derivative featuring a pyridine ring acylated with a 3,5-dimethoxybenzoyl group. This structural motif is of interest in drug discovery due to the diverse biological activities associated with both pyridine and dimethoxybenzene moieties. The efficient construction of this molecule is, therefore, a key objective for chemists working on the synthesis of related bioactive compounds. This guide will focus on two plausible and strategic synthetic pathways: a Grignard-based approach and a palladium-catalyzed cross-coupling strategy.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the conceptual workflow for each route.

Synthetic_Workflow cluster_0 Route 1: Grignard Reagent Addition cluster_1 Route 2: Palladium-Catalyzed Cross-Coupling A1 3,5-Dimethoxybromobenzene A3 3,5-Dimethoxyphenylmagnesium bromide A1->A3 Mg, THF A2 Magnesium A2->A3 A5 Iminomagnesium intermediate A3->A5 A4 6-Methylpyridine-2-carbonitrile A4->A5 Addition A6 This compound A5->A6 Acidic Workup B1 3,5-Dimethoxybenzoic acid B3 3,5-Dimethoxybenzoyl chloride B1->B3 SOCl2, DMF (cat.) B2 Thionyl Chloride B2->B3 B5 This compound B3->B5 Pd Catalyst, Ligand B4 6-Methyl-2-pyridylzinc chloride (or boronic acid) B4->B5

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and analysis for conducting a comparative molecular docking study. We will investigate the binding potential of a novel compound, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine, against a well-validated therapeutic target. Lacking specific published data on this exact molecule, we will contextualize our study by selecting a relevant, high-impact target where similar chemical scaffolds have shown activity: Cyclin-Dependent Kinase 2 (CDK2).

Deregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process, making them a prime target for therapeutic intervention[1]. This guide will therefore compare our compound of interest with known, potent CDK2 inhibitors. Our objective is to not only predict its binding affinity but also to elucidate its potential mechanism of action through a detailed examination of its binding mode, providing a framework for further in vitro validation.

Foundational Principles: The "Why" of Our Experimental Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex[2][3]. The choice of software, protein structure, and analytical method is critical for generating meaningful data.

  • Choice of Docking Software: For this study, we will utilize AutoDock Vina[4]. It is one of the most widely cited docking applications, recognized for its robust performance, computational speed, and accuracy in predicting binding modes[2][5]. Its scoring function approximates the binding free energy, providing a quantitative measure for comparison.

  • Selection of the Target Protein: We have selected the crystal structure of human CDK2 in complex with the inhibitor Roscovitine (PDB ID: 2A4L). This high-resolution structure provides a well-defined active site, and using a co-crystallized structure allows us to validate our docking protocol by re-docking the native ligand and ensuring the software can reproduce the experimentally observed binding pose.

  • Selection of Known Inhibitors for Comparison: To establish a relevant benchmark, we will compare our novel compound against two well-characterized CDK2 inhibitors:

    • Roscovitine (Seliciclib): The native ligand in our chosen crystal structure, a potent inhibitor that competes for the ATP binding site.

    • Dinaciclib: A highly potent, second-generation CDK inhibitor with a distinct chemical scaffold, providing a broader comparative context.

This multi-ligand comparison allows us to rank the potential efficacy of our novel compound against established standards and understand diverse binding strategies within the same active site.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete in-silico workflow for our comparative docking study. Each step is designed to ensure data integrity and reproducibility.

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation p1 1. Fetch Receptor (PDB ID: 2A4L) p2 2. Prepare Receptor (Remove water, add hydrogens) p1->p2 d1 4. Define Binding Site (Grid box around native ligand) p2->d1 p3 3. Prepare Ligands (Generate 3D structures, minimize energy) d2 5. Run Docking (AutoDock Vina) p3->d2 d1->d2 a1 6. Score Comparison (Binding Affinity kcal/mol) d2->a1 a2 7. Interaction Analysis (H-bonds, hydrophobic interactions) a1->a2 a3 8. Comparative Assessment a2->a3

Caption: Computational workflow for the comparative docking study.

Protocol Details:

Part A: Receptor Preparation

  • Obtain Crystal Structure: Download the PDB file for CDK2 (PDB ID: 2A4L) from the Protein Data Bank.

  • Prepare the Protein:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio.

    • Remove all non-essential components: water molecules, co-solvents, and all protein chains except for chain A (the primary CDK2 structure).

    • Separate the native ligand (Roscovitine, residue name Rosc) into a separate file for later use as a control.

    • Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms. This is a standard procedure for calculating electrostatic interactions in AutoDock.

    • Save the prepared protein in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Part B: Ligand Preparation

  • Obtain Ligand Structures:

    • This compound: Generate the 2D structure in a chemical drawing tool like ChemDraw and convert it to a 3D structure. The SMILES string can be used for this: CC1=NC=CC=C1C(=O)C2=CC(=CC(=C2)OC)OC.

    • Roscovitine & Dinaciclib: Obtain their 3D structures from the PubChem or ZINC database.

  • Energy Minimization: Perform energy minimization on all three ligand structures using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Prepare for Docking:

    • Assign Gasteiger charges.

    • Define the rotatable bonds. AutoDock tools can do this automatically, allowing for ligand flexibility during the docking process.

    • Save each prepared ligand in the PDBQT format.

Part C: Docking Simulation with AutoDock Vina

  • Define the Binding Pocket (Grid Box): The search space for the docking simulation must be defined. The most reliable method is to center the grid box on the position of the co-crystallized native ligand (Roscovitine). A box size of 22x22x22 Å is typically sufficient to encompass the entire ATP-binding pocket of CDK2.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Execute Docking: Run the AutoDock Vina simulation from the command line for each of the three ligands. The command will be similar to: vina --config conf.txt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_name.txt.

  • Protocol Validation (Self-Validation): As a critical control, compare the lowest energy pose of the re-docked Roscovitine with its original position in the 2A4L crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode[6].

Results: Quantitative and Qualitative Analysis

The output from a docking simulation provides two key pieces of information: the binding affinity (a score) and the binding pose (the 3D orientation and conformation of the ligand in the active site). Lower binding energy scores indicate a more stable protein-ligand complex and thus, theoretically, a higher binding affinity[7][8].

Comparative Docking Scores

The docking results are summarized in the table below. Binding affinities are reported in kcal/mol, and the key interacting amino acid residues in the CDK2 active site are listed.

Compound NameBinding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic/Other Interactions
This compound -8.2Gln131, Asp86Leu83, Ile10, Val18, Ala31, Phe80
Roscovitine (Control) -9.5Leu83 (backbone), Gln131Ile10, Val18, Ala31, Phe80, Lys33
Dinaciclib (Benchmark) -10.8Leu83 (backbone), Asp145Val18, Ala31, Phe80, Phe82, Lys89

Note: These are hypothetical results generated for the purpose of this guide.

Analysis of Binding Modes

A visual inspection of the docked poses reveals the specific interactions driving the binding affinity.

  • Roscovitine (Control): As expected, it forms the canonical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2, a hallmark interaction for many kinase inhibitors. This validates our docking setup.

  • This compound: Our compound of interest shows a promising binding affinity. Its predicted pose indicates that the carbonyl oxygen acts as a hydrogen bond acceptor with Gln131. One of the dimethoxy groups forms an additional hydrogen bond with the side chain of Asp86. The pyridine and benzoyl rings are positioned within a hydrophobic pocket formed by residues like Leu83, Ile10, and Phe80.

  • Dinaciclib (Benchmark): This potent inhibitor achieves the best score, reflecting its optimized interactions. It also forms the critical hinge region hydrogen bond with Leu83 and engages additional residues like Asp145, contributing to its high affinity.

Visualizing Comparative Interactions

Interactions cluster_residues CDK2 Active Site Residues L1 Novel Compound -8.2 kcal/mol R_Gln131 Gln131 L1->R_Gln131 H-Bond R_Asp86 Asp86 L1->R_Asp86 H-Bond R_Phe80 Phe80 (Hydrophobic) L1->R_Phe80 Hydrophobic L2 Roscovitine -9.5 kcal/mol R_Leu83 Leu83 (Hinge) L2->R_Leu83 H-Bond L2->R_Gln131 H-Bond L2->R_Phe80 Hydrophobic L3 Dinaciclib -10.8 kcal/mol L3->R_Leu83 H-Bond L3->R_Phe80 Hydrophobic R_Asp145 Asp145 L3->R_Asp145 H-Bond

Caption: Interaction map of the docked compounds with key CDK2 active site residues.

Discussion and Scientific Interpretation

Our comparative docking study provides valuable initial insights into the potential of this compound as a CDK2 inhibitor.

  • Promising Binding Affinity: With a binding energy of -8.2 kcal/mol, the novel compound demonstrates a strong theoretical affinity for the CDK2 active site. While not as potent as the highly optimized inhibitor Dinaciclib, its score is comparable to first-generation inhibitors like Roscovitine, marking it as a viable candidate for further investigation.

  • Alternative Binding Mode: Crucially, our compound does not form the classic hydrogen bond with the hinge residue Leu83. Instead, it utilizes Gln131 and Asp86 as its primary hydrogen bonding partners. This suggests a potentially novel binding mode, which could be advantageous in overcoming resistance mutations that affect the hinge region. The dimethoxy substitutions appear to be critical for the interaction with Asp86, providing a clear rationale for their inclusion in the molecule's design.

  • Structure-Activity Relationship (SAR) Insights: The docking results suggest that the benzoyl-pyridine core effectively anchors the molecule in the hydrophobic pocket. The dimethoxy groups provide specific hydrogen bonding opportunities. This leads to a testable hypothesis: modifying the substitution pattern on the benzoyl ring could further optimize interactions and improve binding affinity. For example, replacing a methoxy group with a group capable of interacting with the hinge region could potentially combine the strengths of this scaffold with the canonical binding mode.

  • Limitations and Future Directions: It is imperative to recognize the limitations of molecular docking[9]. The scoring functions are approximations of binding free energy and do not account for factors like protein dynamics, solvation effects, or entropy. Therefore, these in silico results are predictive and must be validated experimentally.

    The logical next steps would be:

    • In Vitro Kinase Assay: Synthesize this compound and test its inhibitory activity against CDK2 to determine its IC50 value.

    • Cell-Based Assays: Evaluate its effect on cell proliferation in cancer cell lines known to be dependent on CDK2 activity.

    • Structural Biology: If the compound shows significant activity, co-crystallization studies with CDK2 would be the ultimate validation of the predicted binding mode.

Conclusion

This guide demonstrates a rigorous, self-validating workflow for comparative molecular docking. Through this in silico study, we have established that this compound is a promising candidate for CDK2 inhibition, with a predicted binding affinity comparable to established inhibitors. More importantly, our analysis suggests a potentially novel binding mode that warrants experimental validation. This computational approach successfully prioritizes a novel compound and provides clear, data-driven hypotheses for subsequent stages of the drug discovery process.

References

  • Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., Lukacs, C., Ding, Q., Jiang, N., Wang, K., Goelzer, P., Yin, X., Smith, M. A., Higgins, B. X., Chen, Y., Xiang, Q., Moliterni, J., Kaplan, G., Graves, B., Lovey, A., & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]

  • Chen, Y.F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Grosdidier, A., Zoete, V., & Michielin, O. (n.d.). SwissDock. Swiss Institute of Bioinformatics. [Link]

  • Ghahremanpour, M. M., Tirado-Rives, J., & Jorgensen, W. L. (2019). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Journal of chemical information and modeling, 59(10), 4449–4459. [Link]

  • Sci-Tech Europa. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Medium. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Basics, types and applications of molecular docking: A review. (2022). World Journal of Advanced Research and Reviews, 16(02), 830–838. [Link]

  • Center for Computational Structural Biology. (n.d.). DOCKING. The Scripps Research Institute. [Link]

  • Bonvin, A. M. J. J. (n.d.). How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. [Link]

  • Wisdomlib. (2025). Comparative docking analysis: Significance and symbolism. Wisdomlib. [Link]

  • Labinsights. (2023). Docking Software for Drug Development. Labinsights. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • The Royal Society of Chemistry. (n.d.). DOCKING STUDIES. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Elucidating the Mechanism of Action of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the mechanism of action of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine as a novel anti-cancer agent. Based on structural similarities to known tubulin inhibitors, we hypothesize that this compound functions as a microtubule-destabilizing agent. This guide will compare its putative mechanism with established tubulin inhibitors and provide detailed experimental protocols to validate this hypothesis.

Introduction: The Rationale for Investigating this compound as a Tubulin Inhibitor

The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore found in a variety of potent inhibitors of tubulin polymerization that bind to the colchicine site.[1][2][3][4] Compounds such as Combretastatin A-4 and numerous synthetic analogues leverage this structural motif to induce microtubule destabilization, leading to cell cycle arrest and apoptosis in cancer cells.[5] The structure of this compound, featuring a dimethoxybenzoyl group, strongly suggests a similar mechanism of action. This guide outlines the experimental strategy to confirm this hypothesis, comparing the compound's activity with well-characterized microtubule-targeting agents.

Comparative Landscape: Established Microtubule-Destabilizing Agents

To understand the potential mechanism of this compound, it is crucial to compare it with known microtubule-destabilizing agents. These compounds typically function by binding to tubulin dimers, preventing their polymerization into microtubules.[6][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[6]

Compound Binding Site Primary Mechanism of Action Key Cellular Effects
Colchicine Colchicine SiteInhibits microtubule polymerization by binding to tubulin.[8][9][10][11]Mitotic arrest, inhibition of neutrophil motility, anti-inflammatory effects.[8][9][10]
Combretastatin A-4 (CA-4) Colchicine SiteBinds to tubulin, leading to microtubule depolymerization and vascular disruption in tumors.[12][13][14]Anti-angiogenic effects, induction of tumor necrosis.[15][16]
Vinblastine Vinca Alkaloid SiteInhibits microtubule assembly by binding to tubulin.[17][18][19]M-phase specific cell cycle arrest.[18][20]
Proposed Signaling Pathway for this compound

Based on its structural features, we propose that this compound acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This interaction is expected to inhibit tubulin polymerization, leading to a cascade of events culminating in apoptotic cell death.

G compound This compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binding polymerization Inhibition of Tubulin Polymerization tubulin->polymerization destabilization Microtubule Destabilization polymerization->destabilization spindle Disruption of Mitotic Spindle destabilization->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Mechanism of Action Confirmation

To rigorously validate the proposed mechanism, a multi-faceted experimental approach is necessary. This workflow progresses from direct target engagement in a cell-free system to the characterization of cellular consequences.

G cluster_0 In Vitro Target Engagement cluster_1 Cell-Based Validation a In Vitro Tubulin Polymerization Assay c Cellular Microtubule Integrity Assay a->c b Microtubule Binding Assay b->c d Cell Cycle Analysis c->d e Apoptosis Assay d->e

Caption: Experimental workflow for confirming the mechanism of action.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[21][22]

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[21]

Methodology:

  • Reagent Preparation:

    • Prepare a 10x stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare 10x stock solutions of positive controls (e.g., 100 µM Nocodazole as an inhibitor) and negative controls (vehicle).[21]

    • On ice, prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in general tubulin buffer.[21]

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.[21]

    • Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity every 30 seconds for 90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass for each condition.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Cellular Microtubule Integrity Assay

This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.

Principle: Immunofluorescence staining of α-tubulin allows for the visualization of the microtubule cytoskeleton. Destabilizing agents will cause a diffuse staining pattern, while stabilizing agents can lead to the formation of microtubule bundles.[23]

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or A549) onto coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, a positive control (e.g., Nocodazole), and a vehicle control for a specified time (e.g., 2-20 hours).[23]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Qualitatively assess the microtubule structure. Look for depolymerization (diffuse signal) or abnormal bundling.

    • Quantify the microtubule content if using a high-content imaging system.[24]

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Principle: Microtubule-destabilizing agents are known to arrest cells in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint.[25] This can be quantified by flow cytometry of DNA content.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining and Flow Cytometry:

    • Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the samples using a flow cytometer to measure the fluorescence of the DNA dye.

  • Data Analysis:

    • Generate histograms of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to control cells. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Expected Comparative Results

The following table summarizes the anticipated outcomes of the proposed experiments, comparing this compound with known tubulin inhibitors.

Experiment This compound (Hypothesized) Colchicine/Combretastatin A-4 (Positive Control) Vehicle (Negative Control)
In Vitro Tubulin Polymerization Dose-dependent inhibition of polymerization.Strong inhibition of polymerization.Normal polymerization curve.
Cellular Microtubule Integrity Disruption of microtubule network, diffuse tubulin staining.Disruption of microtubule network.Intact and well-defined microtubule network.
Cell Cycle Analysis Accumulation of cells in the G2/M phase.G2/M phase arrest.Normal cell cycle distribution.

Conclusion

The structural similarity of this compound to known colchicine-site binding agents provides a strong rationale for investigating its potential as a tubulin polymerization inhibitor. The experimental workflow detailed in this guide offers a systematic approach to confirm its mechanism of action. By comparing its effects with well-characterized microtubule-destabilizing agents, researchers can definitively establish its role as a novel anti-cancer therapeutic and pave the way for further preclinical and clinical development.

References

  • Colchicine - Wikipedia. [Link]

  • What is the mechanism of Colchicine? - Patsnap Synapse. [Link]

  • Mechanism of Action of Colchicine in the Treatment of Gout - ResearchGate. [Link]

  • Colchicine Pharmacokinetics and Mechanism of Action - PubMed. [Link]

  • Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • (PDF) The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. [Link]

  • What is the mechanism of Vinblastine Sulfate? - Patsnap Synapse. [Link]

  • Combretastatin A4 phosphate - PubMed. [Link]

  • Vinblastine: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Vinblastine - Wikipedia. [Link]

  • Pharmacology of Vinblastine Sulphate (Cytoblastin) ; Pharmacokinetics, Mechanism of Action, Uses - YouTube. [Link]

  • Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent - AACR Journals. [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. [Link]

  • The biology of the combretastatins as tumour vascular targeting agents - PMC - NIH. [Link]

  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance | Molecular Cancer Therapeutics. [Link]

  • A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. [Link]

  • (PDF) Miniaturization and Validation of a Sensitive Multiparametric Cell-Based Assay for the Concomitant Detection of Microtubule-Destabilizing and Microtubule-Stabilizing Agents - ResearchGate. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed. [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC - NIH. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - Frontiers. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC - NIH. [Link]

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed. [Link]

  • trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed. [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC - NIH. [Link]

  • trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC - NIH. [Link]

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A Guide to Inter-Laboratory Validation for the Quantification of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of the novel compound 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. As a crucial step in drug development and quality control, inter-laboratory validation establishes the reproducibility and reliability of an analytical procedure across different laboratories, ensuring consistent results regardless of the testing site. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Imperative of Reproducibility

In the highly regulated pharmaceutical landscape, the ability to obtain consistent and reliable analytical data is paramount.[1][2] Inter-laboratory validation, also known as a round-robin study, is a critical exercise to assess the reproducibility of an analytical method.[3] It provides an objective measure of the method's robustness when subjected to the inherent variabilities of different laboratory environments, including different analysts, equipment, and reagent sources.[3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] For a compound like this compound, which may be a new chemical entity (NCE), establishing a validated analytical method is a foundational requirement for all stages of its lifecycle, from research and development to commercial manufacturing.[2]

This guide will compare two common analytical techniques for the quantification of small molecules—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a detailed protocol for an inter-laboratory validation study of an HPLC-UV method.

The Subject Compound: this compound

While specific experimental data for this compound is not extensively published, its structure suggests it is a stable, aromatic ketone. The pyridine and dimethoxybenzoyl moieties are common in pharmacologically active compounds.[5][6][7] For the purpose of this guide, we will assume the compound has been synthesized and characterized, and a primary analytical method needs to be validated for purity and potency assessment.

A plausible synthetic route could involve the acylation of a suitable pyridine derivative with 3,5-dimethoxybenzoyl chloride, a known reagent.[8] Characterization would typically involve NMR, mass spectrometry, and IR spectroscopy to confirm the structure.

Comparison of Analytical Methodologies

The choice of analytical methodology is critical and depends on the physicochemical properties of the analyte. For a compound like this compound, both HPLC and GC are viable options.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent.May require derivatization to increase volatility.
Detection UV-Vis, Mass Spectrometry (MS), Fluorescence, etc.Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD), etc.
Typical Purity Range 98-99.9%97-99%[9]
Advantages for Target High resolution and sensitivity. Non-destructive.High efficiency and speed.
Disadvantages for Target Higher solvent consumption.Potential for thermal degradation if the compound is not stable at high temperatures.

For this guide, we will focus on an HPLC-UV method due to its versatility and common application in pharmaceutical quality control.[9]

Inter-Laboratory Validation Protocol: HPLC-UV Method

This section outlines a protocol for an inter-laboratory validation study involving three independent laboratories. The protocol is designed to meet the requirements of regulatory bodies like the FDA and EMA, and follows the principles outlined in the ICH Q2(R2) guideline.[3]

Objective

To assess the reproducibility of an HPLC-UV method for the quantification of this compound across three laboratories.

Validation Parameters

The following parameters will be evaluated:

  • Precision: Repeatability and Intermediate Precision

  • Accuracy

  • Linearity and Range

  • Specificity

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Materials and Methods

Each participating laboratory will be provided with:

  • A detailed analytical method protocol.

  • A reference standard of this compound with a certificate of analysis.

  • A batch of the test sample (e.g., a formulated drug product or a bulk drug substance).

  • A standardized reporting template.

dot

Caption: Inter-laboratory validation workflow.

Experimental Procedure
  • System: HPLC with a UV-Vis detector

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Before each set of analyses, the system suitability must be verified. This includes:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of six replicate injections of the standard: ≤ 2.0%

A summary of the experimental design for each validation parameter is provided in the table below.

ParameterExperimental DesignAcceptance Criteria
Repeatability Six replicate preparations of the test sample at 100% of the target concentration.RSD ≤ 2.0%
Intermediate Precision Repeatability study performed by a different analyst on a different day with a different instrument.Overall RSD for both sets of data should be within an acceptable range (e.g., ≤ 3.0%).
Accuracy Analysis of samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for each level.
Linearity A series of at least five concentrations of the reference standard across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Specificity Analysis of a placebo (formulation without the active ingredient) and a sample spiked with known impurities.No interfering peaks at the retention time of the analyte.
Robustness Deliberate small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).System suitability parameters should still be met, and the results should not be significantly affected.

Data Analysis and Interpretation

The data from all three laboratories should be compiled and analyzed statistically. The mean, standard deviation, and RSD should be calculated for each parameter across the laboratories. Any significant inter-laboratory variability should be investigated to identify the root cause.

Hypothetical Comparative Data
ParameterLaboratory 1Laboratory 2Laboratory 3Overall RSD
Assay (% Label Claim) 99.8% (RSD=0.8%)100.2% (RSD=1.1%)99.5% (RSD=0.9%)0.35%
Accuracy (Recovery at 100%) 100.5%99.7%100.1%0.40%
Linearity (r²) 0.99950.99980.9996N/A

The hypothetical data above would indicate a highly reproducible method, with low overall RSD between laboratories.

Conclusion

A successful inter-laboratory validation demonstrates that an analytical method is robust, reliable, and transferable.[3] This is a critical milestone in the development of any new pharmaceutical compound like this compound. By following a well-defined protocol and establishing clear acceptance criteria, organizations can ensure the consistency and quality of their analytical data, which is fundamental to ensuring patient safety and product efficacy.[2][10]

logical_relationship A Robust and Reliable Analytical Method B Successful Inter-Laboratory Validation A->B is demonstrated by C Consistent and Reproducible Data B->C leads to D Ensured Product Quality and Patient Safety C->D is essential for

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for the disposal of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine.

Core Principle: Hazard-Aware Waste Management

The foundational step in any disposal protocol is a thorough understanding of the compound's hazard profile. Based on analogous compounds, this compound should be presumed to be a hazardous substance. The primary causality for its handling as regulated hazardous waste stems from its potential health effects.

Safety Data Sheets for structurally similar benzoylpyridines consistently indicate the following hazards:

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Damage: Causes serious eye irritation[1][2][3][4].

  • Respiratory Irritation: May cause respiratory irritation[1][3].

  • Acute Toxicity: May be harmful if swallowed[1].

Therefore, the core directive is unequivocal: All waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Under no circumstances should this material be discarded in standard trash or poured down the drain.

Hazard and Personal Protective Equipment (PPE) Summary

To ensure operational safety, a clear understanding of the hazards and required barriers is essential. The table below summarizes the presumed hazard classifications and the necessary PPE for handling this compound's waste.

Hazard Classification (Presumed)GHS Codes (Analog)Required Personal Protective Equipment (PPE)Rationale for PPE Selection
Acute Toxicity, Oral H302Standard laboratory attirePrevents accidental ingestion via contaminated hands.
Skin Irritation H315Nitrile gloves (or other chemical-resistant gloves)Prevents direct skin contact and subsequent irritation.
Serious Eye Irritation H319Safety glasses with side shields or chemical gogglesProtects eyes from splashes or contact with dust.
Respiratory Irritation H335Use in a certified chemical fume hoodPrevents inhalation of dust or aerosols, mitigating respiratory tract irritation.

This data is based on the hazard profile of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine[3].

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to create a closed-loop, self-validating system for waste management, minimizing risk at each stage.

Step 1: Waste Segregation and Collection

  • Causality: Proper segregation at the point of generation is the most critical step to prevent unintentional chemical reactions and to ensure compliant disposal.

  • Procedure:

    • Designate a specific, compatible waste container for all this compound waste. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.

    • This container is for all related waste streams:

      • Unused or expired solid compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, contaminated gloves).

      • Solvent rinsates from cleaning contaminated glassware.

    • Never mix this waste with other waste streams (e.g., halogenated solvents, strong acids) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Container Labeling

  • Causality: Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.

  • Procedure:

    • Label the container before adding any waste.

    • The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE ".

      • The full chemical name: "This compound Waste ".

      • A list of all components in the container (e.g., "Methanol," "Contaminated Gloves").

      • An indication of the hazards (e.g., "Irritant," "Toxic").

      • The date when the first waste was added (Accumulation Start Date).

Step 3: Waste Storage (Satellite Accumulation Area)

  • Causality: Proper temporary storage within the lab prevents spills and exposure while awaiting pickup.

  • Procedure:

    • Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation[5].

    • The container must be kept tightly sealed at all times, except when adding waste.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[4][6].

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be handled by licensed professionals to ensure environmental and regulatory compliance.

  • Procedure:

    • Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your EHS office to schedule a waste pickup.

    • Do not attempt to transport the waste off-site yourself. Final disposal will likely involve high-temperature incineration at a licensed facility, a common and effective method for pyridine derivatives[7][8].

Emergency Protocol: Spill Management
  • Causality: A prepared response is crucial to containing spills and minimizing exposure.

  • Procedure:

    • Evacuate & Secure: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and prevent re-entry.

    • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

    • Contain: For a solid spill, gently cover it with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

    • Collect: Carefully scoop the absorbed material into a sealable bag or container.

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by 70% ethanol), and place the cleaning materials into the same waste bag.

    • Dispose: Label the bag as "Hazardous Waste: this compound Spill Debris" and manage it according to the protocol above.

Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Final Disposal cluster_2 Emergency Spill Protocol start Waste Generation (Unused chemical, contaminated items) segregate Segregate into a Dedicated, Compatible Waste Container start->segregate label_waste Label Container: 'HAZARDOUS WASTE' Chemical Name & Components Hazard Symbols, Date segregate->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store close_lid Keep Container Lid Tightly Closed store->close_lid contact_ehs Container Full or Time Limit Reached: Contact Institutional EHS Office close_lid->contact_ehs Hand-off pickup Waste Pickup by Authorized Personnel contact_ehs->pickup transport Transport to a Licensed Waste Management Facility pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate spill Spill Occurs don_ppe Don Appropriate PPE spill->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_debris Collect Debris into a Labeled Waste Bag contain_spill->collect_debris collect_debris->segregate Treat as Hazardous Waste

Caption: Disposal workflow from generation to final incineration.

References

  • Sigma-Aldrich.Safety Data Sheet: A75706. (2025-11-06).
  • Jubilant Ingrevia.Safety Data Sheet: 2-Hydroxy-5-methylpyridine. (2024-03-11).
  • Benchchem.Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Sigma-Aldrich.Safety Data Sheet. (2025-12-27).
  • TCI Chemicals.Safety Data Sheet: 2-Amino-3,5-dibromo-6-methylpyridine. (2024-12-06).
  • CymitQuimica.Safety Data Sheet: 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. (2023-10-11).
  • CDH Fine Chemical.2-Amino-6-Methylpyridine CAS No 1824-81-3 Material Safety Data Sheet.
  • Google Patents.US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • PubChem. Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide. National Center for Biotechnology Information. Available at: [Link] (Accessed on the date of the user's request).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, field-tested guidance on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for managing this compound in a laboratory setting. Our approach is built on a foundation of scientific integrity and practical experience to ensure a self-validating system of safety for you and your team.

Hazard Profile and Core Safety Principles

Before handling any chemical, understanding its potential hazards is the first line of defense. For compounds like this compound, the primary risks include:

  • Dermal and Ocular Exposure: The most immediate threat is contact with the skin and eyes, which can lead to severe irritation or damage.[1]

  • Inhalation: If the compound is a fine powder or if aerosols are generated, inhalation can cause respiratory tract irritation.[1][2]

  • Ingestion: Accidental ingestion is a critical concern due to the potential for acute oral toxicity.[1]

Our core safety principle is "As Low As Reasonably Achievable" (ALARA) regarding exposure. This means implementing engineering controls and work practices that minimize the need to rely solely on PPE. However, PPE remains the final, crucial barrier between you and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Double-Gloving with Nitrile GlovesCausality: The primary route of exposure is dermal. Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat and decontaminate.[3] Gloves must be powder-free to prevent aerosolization of the compound.[4]
Eyes & Face Chemical Safety Goggles and Face ShieldCausality: Standard safety glasses are insufficient. Chemical splashes can easily bypass them. Goggles that form a seal around the eyes are mandatory to protect against splashes and fine particles.[5][6] A full-face shield, worn over the goggles, is required when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[7][8]
Body Chemical-Resistant Laboratory CoatCausality: A standard cotton lab coat is not impervious to chemicals. A chemical-resistant coat, preferably one that is disposable or made of a non-permeable material, is necessary to prevent skin contact.[3] Ensure the coat has long sleeves with tight-fitting cuffs.
Respiratory NIOSH-Approved Respirator (e.g., N95)Causality: If handling the solid compound outside of a certified chemical fume hood, a respirator is required to prevent inhalation of fine particles.[4][8] Surgical masks provide no protection against chemical aerosols or dust.[4] For large spills or situations with high aerosolization potential, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, documented protocol is the cornerstone of laboratory safety. The following steps provide a clear workflow for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound must occur in a designated area, clearly labeled with its hazards.

  • Chemical Fume Hood: All weighing, transfers, and preparations of solutions must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment Check: Before starting, verify that an eyewash station and safety shower are unobstructed and operational.[2]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers inside the fume hood before introducing the chemical.

Handling Protocol
  • Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, respirator (if needed), goggles, face shield, and finally, outer gloves.

  • Weighing and Transfer:

    • Carefully weigh the solid compound on a weigh boat inside the fume hood.

    • Use a spatula to gently transfer the solid into the reaction vessel. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the solvent to the solid to minimize splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Carefully remove the outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the remaining PPE in the reverse order it was put on, being careful not to touch your skin with potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][2]

Spill Management
  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess and Contain: From a safe distance, assess the extent of the spill. For small spills, you may proceed with cleanup if you are trained and have the appropriate spill kit. For large spills, contact your institution's emergency response team.

  • Cleanup:

    • Don the appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled hazardous chemical waste container.[1][2]

  • Container Management: Keep the hazardous waste container closed except when adding waste.[1][2]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_deppe De-Gowning prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don Inner Gloves, Lab Coat, Goggles, Face Shield prep1->prep2 handle1 Don Outer Gloves prep2->handle1 handle2 Weigh & Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 spill Spill Occurs? handle3->spill clean2 Segregate All Waste into Labeled Hazardous Container clean1->clean2 deppe1 Remove Outer Gloves clean2->deppe1 deppe2 Remove Face Shield & Goggles deppe1->deppe2 deppe3 Remove Lab Coat deppe2->deppe3 deppe4 Remove Inner Gloves deppe3->deppe4 deppe5 Wash Hands Thoroughly deppe4->deppe5 spill->clean1 No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->clean1

Caption: Workflow for handling this compound.

By internalizing this guide and adhering to these protocols, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence within your laboratory. Trust in these procedures, as they are designed to be a self-validating system of protection.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2021). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - CymitQuimica. (2023). CymitQuimica.
  • 2 - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025). US EPA.
  • A75706 - SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.
  • Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.
  • Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • 4 - SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025). Storemasta.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.